molecular formula Sm B1204434 Samarium-145 CAS No. 15065-02-8

Samarium-145

Cat. No.: B1204434
CAS No.: 15065-02-8
M. Wt: 144.91342 g/mol
InChI Key: KZUNJOHGWZRPMI-FTXFMUIASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Samarium-145 (⁴⁴⁵Sm) is a radioactive isotope with a half-life of 340 days . It decays entirely through electron capture, transforming into the radioisotope Promethium-145 (⁴⁴⁵Pm) . This controlled decay pathway makes Samarium-145 a valuable material in nuclear research and radioisotope production. The primary research application of Samarium-145 is as a precursor for the production of the therapeutic radioisotope Samarium-145 (⁴⁴⁵Sm) is used for the production of the therapeutic radioisotope Sm-145 . Its nuclear properties, including a spin of 7/2 and a negative parity , also make it suitable for fundamental scientific studies, such as investigations into nuclear structure and the properties of nuclei . Historically, Samarium-145 has been explored for potential use in radiation sources for brachytherapy and in cancer treatment techniques involving photoactivation, as detailed in patent USH669H . This product is supplied as a high-purity material strictly for laboratory and research applications. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

15065-02-8

Molecular Formula

Sm

Molecular Weight

144.91342 g/mol

IUPAC Name

samarium-145

InChI

InChI=1S/Sm/i1-5

InChI Key

KZUNJOHGWZRPMI-FTXFMUIASA-N

SMILES

[Sm]

Isomeric SMILES

[145Sm]

Canonical SMILES

[Sm]

Synonyms

145Sm radioisotope
Samarium-145
Sm-145 radioisotope

Origin of Product

United States

Foundational & Exploratory

Samarium-145: A Technical Guide to its Discovery, Production, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samarium-145 (¹⁴⁵Sm) is a synthetic radioisotope of the lanthanide element samarium. It decays by electron capture with a half-life of 340 days, emitting a spectrum of low-energy photons and X-rays, making it a nuclide of significant interest for medical applications, particularly in brachytherapy. This technical guide provides a comprehensive overview of the discovery and historical development of ¹⁴⁵Sm, detailed information on its production and purification, and a thorough characterization of its nuclear decay properties. The content is intended to serve as a resource for researchers, scientists, and drug development professionals working with or exploring the potential of this radioisotope.

Discovery and Historical Development

The element Samarium was first identified spectroscopically in 1853 by Jean Charles Galissard de Marignac, and later isolated in 1879 by Paul-Émile Lecoq de Boisbaudran from the mineral samarskite. The isotope ¹⁴⁵Sm, however, was a product of mid-20th-century advancements in nuclear physics and reactor technology.

The development of ¹⁴⁵Sm as a viable radiation source for medical applications was pioneered by researchers at Brookhaven National Laboratory (BNL). In the 1980s, a team including R.G. Fairchild, Brenda H. Laster, and Samuel Packer, who was also the Chief of Ophthalmology at North Shore University Hospital, invented and patented a new radiation source based on ¹⁴⁵Sm.[1][2] Their work demonstrated its potential as a source for brachytherapy, a form of radiotherapy where a sealed radiation source is placed inside or next to the area requiring treatment.[3][4] This new source was seen as a promising alternative to existing brachytherapy isotopes like Iodine-125, offering a longer half-life and a slightly higher energy photon spectrum.[3][4] Clinical tests and experiments at the National Synchrotron Light Source (NSLS) provided evidence for its potential in a specialized cancer treatment called photon activation therapy (PAT).[1]

Physicochemical and Nuclear Properties

Samarium-145 is a neutron-deficient isotope of samarium with 62 protons and 83 neutrons. It undergoes radioactive decay exclusively through electron capture to Promethium-145 (¹⁴⁵Pm), which itself is a long-lived radionuclide with a half-life of 17.7 years.[5] The decay of ¹⁴⁵Sm is characterized by the emission of a series of X-rays and a notable gamma-ray, making it suitable for therapeutic applications where localized energy deposition is desired.

Table 1: Key Nuclear Properties of Samarium-145
PropertyValue
Half-life 340 days
Decay Mode Electron Capture (100%)
Daughter Nuclide Promethium-145 (¹⁴⁵Pm)
Mean Electron Energy per Disintegration 0.03072 MeV
Mean Photon Energy per Disintegration 0.06424 MeV
Table 2: Principal Photon and Electron Emissions of Samarium-145
Radiation TypeEnergy (keV)Intensity (%)
Pm Kα₂ X-ray 38.138.1
Pm Kα₁ X-ray 38.868.8
Gamma-ray 61.213.0
Auger Electrons (various)(not specified)
Internal Conversion Electrons (various)(not specified)

Data compiled from various sources, including Fairchild et al. (1987) and MIRDSoft.[3][6]

Production and Purification

The primary method for producing Samarium-145 is through the neutron irradiation of enriched Samarium-144 (¹⁴⁴Sm) in a high-flux nuclear reactor.[3][4]

Nuclear Reaction and Irradiation

The production of ¹⁴⁵Sm is achieved via the (n,γ) reaction on an isotopically enriched ¹⁴⁴Sm target:

¹⁴⁴Sm + n → ¹⁴⁵Sm + γ

A notable production campaign was carried out at the High Flux Beam Reactor (HFBR) at Brookhaven National Laboratory.[5]

Irradiation Parameters (Brookhaven National Laboratory Example):

  • Target Material: Enriched Samarium-144 Oxide (¹⁴⁴Sm₂O₃)

  • Neutron Flux: Approximately 5.5 x 10¹⁴ n/cm²-sec

  • Irradiation Duration: 20 days

  • Resulting Activity: Approximately 1.5 mCi of ¹⁴⁵Sm per milligram of ¹⁴⁴Sm₂O₃

Upon irradiation, the target material will contain the desired ¹⁴⁵Sm, unreacted ¹⁴⁴Sm, and potential radioisotopic impurities. Common impurities include Europium-154 (¹⁵⁴Eu) and Europium-155 (¹⁵⁵Eu), which are long-lived and need to be separated to ensure the purity of the final ¹⁴⁵Sm product.[5]

Experimental Protocols

3.2.1. Target Dissolution

  • Following irradiation and an appropriate cooling period to allow for the decay of short-lived radionuclides, the enriched ¹⁴⁴Sm₂O₃ target is carefully removed from its irradiation capsule.

  • The samarium oxide is dissolved in a minimal volume of a strong mineral acid, such as nitric acid or hydrochloric acid, with gentle heating to ensure complete dissolution.

3.2.2. Purification by Ion-Exchange Chromatography

Ion-exchange chromatography is a standard and effective method for separating lanthanides.

  • Resin Preparation: A cation-exchange resin (e.g., AG50W-X8) is packed into a chromatography column and pre-conditioned by washing with deionized water and then equilibrating with the starting eluent (e.g., a dilute acid solution).

  • Sample Loading: The dissolved target solution, adjusted for appropriate acidity, is loaded onto the column.

  • Elution: The separation of samarium from europium and other potential impurities is achieved by gradient elution using a complexing agent, such as α-hydroxyisobutyric acid (α-HIBA), at a controlled pH. The different lanthanides will elute at different rates due to their varying affinities for the resin and the complexing agent.

  • Fraction Collection: Eluted fractions are collected and analyzed for their radioactive content using gamma spectroscopy to identify the fractions containing pure ¹⁴⁵Sm.

3.2.3. Purification by Solvent Extraction

Solvent extraction is another powerful technique for separating rare earth elements.

  • Aqueous Phase Preparation: The dissolved target solution is prepared in an aqueous phase, typically a nitrate (B79036) or chloride solution.

  • Organic Phase Preparation: An organic phase containing a selective extractant, such as bis(2-ethylhexyl) phosphoric acid (HDEHP) or a quaternary ammonium (B1175870) salt (e.g., Aliquat 336), dissolved in a suitable organic solvent (e.g., kerosene) is prepared.

  • Extraction: The aqueous and organic phases are mixed vigorously to facilitate the transfer of the desired radionuclide into the organic phase (or to retain it in the aqueous phase while impurities are extracted). The separation is based on the differential distribution of the metal ions between the two immiscible liquid phases.

  • Stripping: The ¹⁴⁵Sm is then back-extracted (stripped) from the organic phase into a fresh aqueous solution under different chemical conditions (e.g., higher acidity).

Visualizations

Production Workflow

G cluster_0 Target Preparation & Irradiation cluster_1 Post-Irradiation Processing cluster_2 Purification Methods cluster_3 Final Product Enriched Sm-144 Oxide Enriched Sm-144 Oxide Irradiation in High-Flux Reactor Irradiation in High-Flux Reactor Enriched Sm-144 Oxide->Irradiation in High-Flux Reactor (n,γ) Irradiated Target Irradiated Target Irradiation in High-Flux Reactor->Irradiated Target Dissolution in Acid Dissolution in Acid Irradiated Target->Dissolution in Acid Purification Purification Dissolution in Acid->Purification Ion-Exchange Chromatography Ion-Exchange Chromatography Purification->Ion-Exchange Chromatography Solvent Extraction Solvent Extraction Purification->Solvent Extraction Purified Sm-145 Purified Sm-145 Ion-Exchange Chromatography->Purified Sm-145 Solvent Extraction->Purified Sm-145

Caption: Workflow for the production and purification of Samarium-145.

Decay Scheme

DecayScheme cluster_emissions Emissions Sm145 ¹⁴⁵Sm (Z=62, N=83) T₁/₂ = 340 d Pm145 ¹⁴⁵Pm (Z=61, N=84) Stable Sm145->Pm145 EC (100%) Q = 617 keV y1 γ: 61.2 keV x1 X-rays: 38-45 keV

Caption: Simplified decay scheme of Samarium-145 to Promethium-145.

Applications

The primary application of Samarium-145 is in the field of nuclear medicine, specifically as a sealed source for brachytherapy.[3][4] Its 340-day half-life provides a practical lifespan for clinical use, longer than that of Iodine-125 (60 days).[3][4] The low-energy photon emissions of ¹⁴⁵Sm allow for localized radiation dose delivery to tumors while minimizing exposure to surrounding healthy tissues. This characteristic makes it particularly suitable for treating cancers in sensitive areas, such as ocular and brain tumors.[3][4] Furthermore, the energy of its emitted photons is sufficient to activate radiosensitizing agents containing stable iodine (¹²⁷I) in a technique known as photon activation therapy, potentially enhancing the therapeutic effect.[5]

Conclusion

Samarium-145, a radionuclide born from the advancements of the nuclear age, holds significant promise in the realm of cancer therapy. Its favorable decay characteristics, including a practical half-life and a low-energy photon spectrum, make it an attractive candidate for brachytherapy and other advanced radiotherapeutic techniques. The foundational work at Brookhaven National Laboratory paved the way for its consideration as a clinical tool. Further research and development in the areas of production optimization, purification, and clinical applications will continue to define the role of this important radioisotope in the future of nuclear medicine.

References

An In-depth Technical Guide to the Nuclear Structure and Decay Scheme of Samarium-145

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear structure and decay scheme of Samarium-145 (¹⁴⁵Sm). The information presented is curated for researchers, scientists, and professionals in drug development who may utilize this radionuclide in their work, such as in the development of radiopharmaceuticals or for calibration purposes.

Nuclear Properties of Samarium-145

Samarium-145 is a radioactive isotope of the element samarium. It does not occur naturally and is produced artificially in nuclear reactors.[1] Its nuclear properties make it a subject of interest for various scientific and medical applications.

Key Nuclear Characteristics

The fundamental nuclear properties of Samarium-145 are summarized in the table below. These values are based on evaluated nuclear data.[2][3]

PropertyValue
Mass Number (A)145
Atomic Number (Z)62
Neutron Number (N)83
Half-life (T₁/₂)340 (3) days
Decay ModeElectron Capture (EC)
Q-value (EC)620 (3) keV
Spin and Parity (Jπ)7/2-

Decay Scheme of Samarium-145

Samarium-145 undergoes 100% decay via electron capture to Promethium-145 (¹⁴⁵Pm).[4] During this process, an inner atomic electron is captured by a proton in the nucleus, forming a neutron and emitting a neutrino. The decay populates the excited states of the daughter nucleus, ¹⁴⁵Pm, which then de-excite to the ground state through the emission of gamma rays and conversion electrons.

The Q-value for the electron capture decay is 620(3) keV, which is the total energy released in the decay process.[2] The decay scheme is characterized by several gamma transitions, with the most prominent one at 61.2 keV.

Gamma Transitions and Excited States of Promethium-145

The electron capture decay of ¹⁴⁵Sm primarily populates an excited state in ¹⁴⁵Pm at 61.2 keV. The subsequent de-excitation to the ground state results in the emission of a 61.2 keV gamma ray. Other, much weaker transitions to higher energy levels have also been observed. The table below details the energies and relative intensities of the gamma rays emitted following the decay of ¹⁴⁵Sm.

Gamma Ray Energy (keV)Relative Intensity
61.2265 (17)100
431.4 (5)0.00043 (3)
492.55 (7)0.027 (1)

Data sourced from the Evaluated Nuclear Structure Data File (ENSDF).[2]

The decay of Samarium-145 can be visualized through the following decay scheme diagram:

DecayScheme Sm145 ¹⁴⁵Sm (T₁/₂ = 340 d) Jπ = 7/2- Pm145_61 61.2 keV Jπ = 7/2+ Sm145->Pm145_61 EC (100%) QEC = 620 keV Pm145_gs ¹⁴⁵Pm (g.s.) Jπ = 5/2+ Pm145_61->Pm145_gs γ = 61.2 keV ExperimentalWorkflow cluster_production Source Production cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Sm144 Enriched ¹⁴⁴Sm Target Irradiation Neutron Irradiation (n,γ) reaction Sm144->Irradiation Separation Chemical Separation & Purification Irradiation->Separation GammaSpec Gamma-Ray Spectroscopy (HPGe Detector) Separation->GammaSpec CoinSpec Coincidence Spectroscopy (Multiple Detectors) Separation->CoinSpec ElectronSpec Internal Conversion Electron Spectroscopy Separation->ElectronSpec EnergyIntensity Determine γ-ray Energies & Intensities GammaSpec->EnergyIntensity LevelScheme Construct Decay Scheme CoinSpec->LevelScheme ElectronSpec->LevelScheme EnergyIntensity->LevelScheme SpinParity Assign Spin & Parity to Nuclear Levels LevelScheme->SpinParity

References

An In-depth Technical Guide to the Theoretical Properties of the Samarium-145 Isotope

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of the Samarium-145 (¹⁴⁵Sm) isotope. The information is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental characteristics and potential applications of this radionuclide, particularly in the field of medicine.

Core Nuclear Properties

Samarium-145 is a synthetic radioisotope of the element samarium. It does not occur naturally and is produced through nuclear reactions. The core is characterized by 62 protons and 83 neutrons.[1] A summary of its fundamental nuclear properties is presented in Table 1.

PropertyValue
Mass Number (A)145
Atomic Number (Z)62
Neutron Number (N)83
Half-life340.28 ± 0.27 days[1]
Decay ModeElectron Capture (100%)[2][3]
Spin and Parity7/2-[1][2]
Mass Excess-80.6577 MeV[1]
Binding Energy per Nucleon8.293057 MeV[1]
Magnetic Dipole Moment-1.11 μN[1]
Quadrupole Moment-0.59 b[1]

A nuclear isomer, Samarium-145m, also exists with a half-life of 0.96 µs and an excitation energy of 8786.2(7) keV.[3][4]

Decay Characteristics and Daughter Products

Samarium-145 undergoes decay exclusively through electron capture, with a probability of 100%, to Promethium-145 (¹⁴⁵Pm).[2][3] The decay energy for this process is 0.616 MeV.[2] The decay of ¹⁴⁵Sm results in the emission of characteristic X-rays and gamma rays. Notably, it emits K-shell X-rays in the energy range of 38-45 keV and a gamma-ray at 61 keV.[5][6] The subsequent decay of the daughter nuclide, Promethium-145, also proceeds via electron capture to the stable Neodymium-145 (¹⁴⁵Nd).

The decay pathway of Samarium-145 can be visualized as follows:

Decay_Pathway ¹⁴⁵Sm ¹⁴⁵Sm ¹⁴⁵Pm ¹⁴⁵Pm ¹⁴⁵Sm->¹⁴⁵Pm EC (100%) T½ = 340.28 d ¹⁴⁵Nd ¹⁴⁵Nd ¹⁴⁵Pm->¹⁴⁵Nd EC T½ = 17.7 y

Decay pathway of Samarium-145.

Experimental Protocols

Production of Samarium-145

The primary method for producing Samarium-145 is through the neutron irradiation of enriched Samarium-144 (¹⁴⁴Sm).[5][6][7] The process involves the capture of a thermal neutron by the ¹⁴⁴Sm nucleus, leading to the formation of ¹⁴⁵Sm.

A representative experimental protocol is as follows:

  • Target Preparation: Highly enriched (e.g., 96.5%) Samarium-144 oxide (¹⁴⁴Sm₂O₃) or metallic ¹⁴⁴Sm is used as the target material.[5][6] The target material is typically encapsulated in a high-purity container, such as quartz, suitable for irradiation.

  • Irradiation: The encapsulated target is placed in a high-flux nuclear reactor. For instance, irradiations have been carried out at the High Flux Beam Reactor (HFBR) at Brookhaven National Laboratory.[1]

  • Neutron Fluence: The target is subjected to a high thermal neutron flux, on the order of 10¹⁴ to 10¹⁵ n/cm²·s.[1]

  • Irradiation Duration: The duration of the irradiation is determined by the desired activity of ¹⁴⁵Sm. Irradiations lasting for several weeks (e.g., 20-27 days) have been reported to produce significant quantities of ¹⁴⁵Sm.[1]

  • Post-Irradiation Processing: Following irradiation, the target is allowed to cool to permit the decay of short-lived radioisotopes. The ¹⁴⁵Sm can then be chemically separated and purified from the remaining target material and any radio-contaminants.

  • Source Encapsulation: For applications such as brachytherapy, the purified ¹⁴⁵Sm is encapsulated in a biocompatible material, such as titanium (Ti) tubes, with typical dimensions of approximately 0.8 mm in diameter and 4.5 mm in length.[5][6]

The production workflow can be summarized in the following diagram:

Production_Workflow cluster_target Target Preparation cluster_irradiation Irradiation cluster_processing Post-Irradiation Enriched_144Sm Enriched ¹⁴⁴Sm (Oxide or Metal) Encapsulation Encapsulation in Quartz Enriched_144Sm->Encapsulation Reactor High-Flux Nuclear Reactor Encapsulation->Reactor Neutron Bombardment (n,γ) reaction Cooling Cooling Period Reactor->Cooling Purification Chemical Separation & Purification Cooling->Purification Final_Product Purified ¹⁴⁵Sm Purification->Final_Product

Workflow for the production of Samarium-145.
Determination of Half-life

The half-life of Samarium-145 has been experimentally determined using gamma-ray spectrometry. A common and accurate technique is the reference source method.

A detailed methodology for this measurement is as follows:

  • Source Preparation: A mixed source is prepared containing ¹⁴⁵Sm and a long-lived reference radionuclide with well-known decay characteristics and gamma-ray emissions in a similar energy range.

  • Gamma-ray Spectrometry Setup: A high-purity germanium (HPGe) detector is used for the measurements due to its excellent energy resolution. The detector is appropriately shielded to reduce background radiation.

  • Data Acquisition: The gamma-ray spectrum of the mixed source is acquired over a long period, spanning at least one half-life of ¹⁴⁵Sm. Spectra are recorded at regular intervals.

  • Spectral Analysis: The net peak areas of the characteristic gamma-ray emissions from both ¹⁴⁵Sm (e.g., 61.2 keV) and the reference nuclide are determined for each spectrum.

  • Ratio Calculation: The ratio of the count rates of the ¹⁴⁵Sm peak to the reference nuclide peak is calculated for each measurement.

  • Half-life Determination: The natural logarithm of this ratio is plotted against time. The data points are fitted to a linear function. The slope of this line is equal to the negative of the decay constant (λ) of ¹⁴⁵Sm. The half-life (T½) is then calculated using the formula: T½ = ln(2)/λ.

The logical relationship for the half-life determination is illustrated below:

Half_Life_Methodology Source Mixed Source (¹⁴⁵Sm + Reference) Detector HPGe Detector Source->Detector Spectra Gamma-ray Spectra (acquired over time) Detector->Spectra Analysis Peak Area Analysis (¹⁴⁵Sm and Reference) Spectra->Analysis Ratio Calculate Count Rate Ratio (¹⁴⁵Sm / Reference) Analysis->Ratio Plot Plot ln(Ratio) vs. Time Ratio->Plot Fit Linear Fit to Data Plot->Fit HalfLife Calculate Half-life from Slope Fit->HalfLife

Methodology for the determination of the Samarium-145 half-life.

Applications in Drug Development and Medicine

The favorable decay characteristics of Samarium-145, including its relatively long half-life and the emission of low-energy photons, make it a promising candidate for brachytherapy applications.[5][6] Brachytherapy involves placing a radioactive source directly inside or near a tumor, allowing for a high radiation dose to be delivered to the cancerous tissue while minimizing exposure to surrounding healthy tissues. The 38-61 keV photons emitted by ¹⁴⁵Sm are easily shielded, which is a significant advantage in clinical settings.[5][6] Research has focused on its potential use in the treatment of brain and ocular tumors.[5][6] The 340-day half-life allows for longer treatment durations compared to other commonly used brachytherapy sources like Iodine-125 (60-day half-life).[5][6]

References

An In-depth Technical Guide to the Early Experimental Studies on Samarium-145

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the foundational experimental studies on Samarium-145 (¹⁴⁵Sm), a radionuclide that garnered interest for its potential applications in brachytherapy. The information is tailored for researchers, scientists, and drug development professionals, with a focus on the core data, experimental protocols, and logical frameworks from its early development.

Introduction to Samarium-145

Samarium-145 is a synthetic radioisotope of the element samarium. Early research in the 1980s identified its potential as a valuable tool in radiation therapy, particularly for brachytherapy, due to its favorable decay characteristics. Its emissions were considered suitable for localized tumor irradiation with manageable radiation protection requirements.

Production and Decay Characteristics

The primary method for producing Samarium-145 in its early experimental phase was through neutron irradiation of enriched Samarium-144 (¹⁴⁴Sm)[1][2]. This process involves the capture of a neutron by the stable ¹⁴⁴Sm nucleus, leading to the formation of ¹⁴⁵Sm.

Experimental Protocol: Production of Samarium-145

The production of ¹⁴⁵Sm was carried out at facilities such as the High Flux Beam Reactor (HFBR) at Brookhaven National Laboratory. The general protocol involved:

  • Target Preparation: Highly enriched (96.5%) Samarium-144 oxide (¹⁴⁴Sm₂O₃) or samarium metal was used as the target material[1].

  • Irradiation: The prepared target was placed in a high-flux nuclear reactor. For instance, irradiations were performed in the V-12 reflector irradiation tube of the HFBR[3].

  • Neutron Fluence: The target was subjected to a high thermal neutron fluence rate, on the order of 3.8 x 10¹⁴ neutrons/cm²-sec[3].

  • Irradiation Duration: The duration of the irradiation was varied to achieve the desired activity. A 26.5-day irradiation could yield approximately 56 MBq of ¹⁴⁵Sm per milligram of ¹⁴⁴Sm[3].

Table 1: Physical and Decay Properties of Samarium-145

PropertyValueReference
Half-life340 days[1][2]
Decay ModeElectron Capture[1]
Primary EmissionsK x-rays (38-45 keV), Gamma-rays (61 keV)[1]
Photon Abundance~140 K x-rays per 100 disintegrations, 13 gamma-rays at 61 keV per 100 disintegrations[1]

Below is a diagram illustrating the production pathway of Samarium-145.

G Production Pathway of Samarium-145 Enriched_Sm144 Enriched Samarium-144 (¹⁴⁴Sm) Target Neutron_Irradiation Neutron Irradiation (n,γ) reaction Enriched_Sm144->Neutron_Irradiation Sm145 Samarium-145 (¹⁴⁵Sm) Neutron_Irradiation->Sm145

Production Pathway of Samarium-145

Early Brachytherapy Source Development

A significant focus of the early experimental work on Samarium-145 was its development as a sealed brachytherapy source for the treatment of tumors. The goal was to create a source with a longer half-life than Iodine-125 (⁶⁰ days) and a photon energy spectrum that would provide a more homogeneous dose distribution[1][2].

Experimental Protocol: Fabrication of a Samarium-145 Brachytherapy Source

The fabrication of prototype brachytherapy sources involved the following steps:

  • Encapsulation Material: Titanium (Ti) was chosen for the encapsulation of the radioactive material due to its biocompatibility and durability[1][2].

  • Source Dimensions: The titanium tubes were approximately 0.8 mm in diameter and 4.5 mm in length[1].

  • Sealing: The radioactive Samarium-145, in the form of the irradiated target material, was loaded into the titanium capsules, which were then hermetically sealed.

  • Sterilization: The sealed sources were sterilized before any preclinical studies.

Table 2: Samarium-145 Brachytherapy Source Specifications

ParameterSpecificationReference
RadionuclideSamarium-145[1]
EncapsulationTitanium (Ti) tube[1][2]
Dimensions (approx.)0.8 mm (diameter) x 4.5 mm (length)[1]
Intended UseTemporary implantation in brain and ocular tumors[1]

The following diagram illustrates the workflow for the fabrication of a sealed ¹⁴⁵Sm brachytherapy source.

G Fabrication Workflow of a ¹⁴⁵Sm Brachytherapy Source Irradiated_Target Irradiated ¹⁴⁴Sm Target (contains ¹⁴⁵Sm) Encapsulation Encapsulation in Titanium Tube Irradiated_Target->Encapsulation Sealing Hermetic Sealing Encapsulation->Sealing Finished_Source Sealed ¹⁴⁵Sm Brachytherapy Source Sealing->Finished_Source Sterilization Sterilization Finished_Source->Sterilization Preclinical_Use Ready for Preclinical Studies Sterilization->Preclinical_Use

Fabrication Workflow of a ¹⁴⁵Sm Brachytherapy Source

Preclinical Evaluation: Dosimetry and Potential Applications

Early preclinical evaluations of Samarium-145 focused on its dosimetric properties and its potential utility in treating specific types of cancer.

Dosimetry:

The low-energy photons emitted by ¹⁴⁵Sm were considered advantageous for brachytherapy as they would be easier to shield, thus reducing radiation exposure to surrounding healthy tissues and medical personnel[1]. The dose distribution from an array of ¹⁴⁵Sm sources was predicted to be more homogeneous than that from Iodine-125 sources[1][2].

Potential Applications:

The primary intended applications for the developed ¹⁴⁵Sm brachytherapy sources were for temporary implantation in brain and ocular tumors[1]. The longer half-life of 340 days, compared to 60 days for ¹²⁵I, would allow for more protracted irradiation of slow-growing tumors[1][2].

Conclusion

The early experimental studies on Samarium-145 laid the groundwork for its consideration as a novel brachytherapy isotope. The production method via neutron irradiation of enriched Samarium-144 was established, and the physical and decay characteristics were determined to be favorable for localized radiation therapy. The development of a sealed titanium source demonstrated the feasibility of its use in a clinical setting. While detailed preclinical biodistribution and cytotoxicity data from this early period are not extensively available in the reviewed literature, the foundational work positioned Samarium-145 as a promising candidate for further investigation in the field of radiotherapy.

References

Production of Samarium-145 from Enriched Samarium-144: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the production of Samarium-145 (¹⁴⁵Sm) from enriched Samarium-144 (¹⁴⁴Sm). The document details the nuclear reaction, experimental procedures for target preparation, irradiation, chemical purification, and quality control, along with relevant quantitative data. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of radiopharmaceuticals and other applications of ¹⁴⁵Sm.

Introduction to Samarium-145

Samarium-145 is a radionuclide that decays by electron capture with a half-life of 340 days.[1][2][3] Its decay is accompanied by the emission of photons, primarily in the 38-61 keV range, which makes it a promising candidate for brachytherapy applications.[1][4] The production of ¹⁴⁵Sm is achieved through the neutron irradiation of highly enriched ¹⁴⁴Sm.[1]

Nuclear Reaction and Decay Properties

The production of ¹⁴⁵Sm is based on the neutron capture reaction of ¹⁴⁴Sm. The subsequent decay of ¹⁴⁵Sm proceeds via electron capture to Promethium-145 (¹⁴⁵Pm).

Table 1: Nuclear Reaction and Decay Data for Samarium-145 Production

ParameterValueReference
Production Reaction ¹⁴⁴Sm(n,γ)¹⁴⁵Sm[1]
¹⁴⁴Sm Thermal Neutron Capture Cross Section 1.64 ± 0.10 barnsN/A
¹⁴⁴Sm Resonance Integral 2.38 ± 0.17 barnsN/A
¹⁴⁵Sm Half-life 340 ± 3 days[2][3]
¹⁴⁵Sm Decay Mode Electron Capture (EC)[2][3]
Primary Photon Emissions 38-45 keV (X-rays), 61 keV (gamma)[1][4]

Below is a diagram illustrating the nuclear reaction and decay pathway for the production of Samarium-145.

Nuclear_Reaction_and_Decay 144Sm Enriched Samarium-144 (¹⁴⁴Sm) 145Sm Samarium-145 (¹⁴⁵Sm) 144Sm->145Sm (n,γ) n Neutron (n) gamma Gamma Ray (γ) 145Pm Promethium-145 (¹⁴⁵Pm) 145Sm->145Pm t½ = 340 d EC Electron Capture (EC)

Nuclear reaction and decay pathway for ¹⁴⁵Sm production.

Experimental Protocols

The production of high-purity ¹⁴⁵Sm involves a multi-step process encompassing target preparation, neutron irradiation, and radiochemical purification.

Target Preparation

The starting material for ¹⁴⁵Sm production is highly enriched ¹⁴⁴Sm, typically in the form of Samarium(III) oxide (¹⁴⁴Sm₂O₃).[1] To facilitate handling, especially post-irradiation, the oxide is often converted to a salt, such as Samarium(III) nitrate (B79036) (¹⁴⁴Sm(NO₃)₃).[5]

A generalized procedure for target preparation is as follows:

  • Dissolve the enriched ¹⁴⁴Sm₂O₃ in a minimal amount of high-purity nitric acid (HNO₃).

  • Evaporate the resulting solution to dryness to obtain ¹⁴⁴Sm(NO₃)₃.

  • Accurately weigh the desired amount of ¹⁴⁴Sm(NO₃)₃ and seal it in a high-purity quartz ampoule.

  • Encapsulate the quartz ampoule in a suitable container, such as aluminum, for irradiation.

Neutron Irradiation

The encapsulated ¹⁴⁴Sm target is irradiated in a high-flux nuclear reactor. The production yield of ¹⁴⁵Sm is dependent on the neutron flux, irradiation time, and the amount of target material.

Table 2: Example of Irradiation Parameters and Production Yield

ParameterValueReference
Reactor High Flux Beam Reactor (HFBR), Brookhaven National Laboratory[4]
Thermal Neutron Fluence Rate 3.8 x 10¹⁴ n/cm²-sec[4]
Irradiation Duration 26.5 days[4]
Target Mass (¹⁴⁴Sm) 1 mg[4]
¹⁴⁵Sm Activity Produced per mg of ¹⁴⁴Sm 56 MBq (1.5 mCi)[4]
Reported Radionuclidic Impurities < 2% ¹⁵⁴Eu, ¹⁵⁵Eu[4]
Radiochemical Purification

Following irradiation, the target material contains the desired ¹⁴⁵Sm, unreacted ¹⁴⁴Sm, and potential radionuclidic impurities. A robust purification process is essential to isolate ¹⁴⁵Sm with high radiochemical and radionuclidic purity. Ion exchange chromatography is a widely used and effective method for the separation of rare earth elements.

Generalized Ion Exchange Chromatography Protocol:

  • Target Dissolution: After a suitable cooling period, dissolve the irradiated target material in a minimal volume of a suitable acid (e.g., HCl or HNO₃).

  • Column Preparation: Prepare a cation exchange column (e.g., Dowex 50W-X8 resin) by equilibrating it with a buffer at the appropriate starting pH.

  • Loading: Load the dissolved target solution onto the column.

  • Elution: Elute the column with a gradient of α-HIBA, carefully controlling the pH and concentration to achieve separation of ¹⁴⁵Sm from ¹⁴⁴Sm and other impurities.

  • Fraction Collection: Collect the eluate in fractions and identify the fractions containing the purified ¹⁴⁵Sm using a suitable radiation detector.

  • Final Preparation: Combine the ¹⁴⁵Sm fractions and process them to obtain the final product in the desired chemical form (e.g., ¹⁴⁵SmCl₃).

Quality Control

The final product must be rigorously tested to ensure its quality and suitability for its intended application.

Radionuclidic Purity

The radionuclidic purity is determined by gamma-ray spectrometry using a high-purity germanium (HPGe) detector. The gamma-ray spectrum of the final ¹⁴⁵Sm product should be free from peaks corresponding to any radionuclidic impurities.

Radiochemical Purity

The radiochemical purity is assessed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm that the ¹⁴⁵Sm is in the desired chemical form.

Experimental Workflow

The following diagram illustrates the complete workflow for the production of Samarium-145.

Experimental_Workflow cluster_0 Target Preparation cluster_1 Irradiation cluster_2 Purification cluster_3 Quality Control Enriched_144Sm2O3 Enriched ¹⁴⁴Sm₂O₃ Dissolution_HNO3 Dissolution in HNO₃ Enriched_144Sm2O3->Dissolution_HNO3 Evaporation Evaporation to Dryness Dissolution_HNO3->Evaporation Encapsulation Encapsulation in Quartz Evaporation->Encapsulation Irradiation Neutron Irradiation in High-Flux Reactor Encapsulation->Irradiation Target_Dissolution Dissolution of Irradiated Target Irradiation->Target_Dissolution Ion_Exchange Ion Exchange Chromatography (α-HIBA eluent) Target_Dissolution->Ion_Exchange Fraction_Collection Fraction Collection Ion_Exchange->Fraction_Collection Gamma_Spectrometry Gamma Spectrometry (HPGe) (Radionuclidic Purity) Fraction_Collection->Gamma_Spectrometry Chromatography_QC TLC/HPLC (Radiochemical Purity) Fraction_Collection->Chromatography_QC Final_Product Purified ¹⁴⁵Sm Gamma_Spectrometry->Final_Product Chromatography_QC->Final_Product

Experimental workflow for the production of ¹⁴⁵Sm.

Conclusion

The production of Samarium-145 from enriched Samarium-144 is a well-established process that yields a radionuclide with significant potential in therapeutic applications. Careful control of the target preparation, irradiation conditions, and purification processes is crucial for obtaining high-purity ¹⁴⁵Sm. This technical guide provides a foundational understanding of the core principles and experimental methodologies involved in the production of this important radionuclide.

References

Unveiling the Pathways to Samarium-145: A Technical Guide to Neutron Activation Cross-Sections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neutron activation cross-sections pertinent to the production of Samarium-145 (¹⁴⁵Sm), a radionuclide of interest for various applications, including medical uses. This document details the primary and secondary neutron-induced production routes, presents available cross-section data, outlines experimental methodologies for their determination, and illustrates the key processes through logical diagrams.

Production Pathways of Samarium-145

There are two principal neutron activation pathways for the production of ¹⁴⁵Sm:

  • Direct Production via Neutron Capture on ¹⁴⁴Sm: This is the most direct method, involving the capture of a neutron by the stable isotope Samarium-144 (¹⁴⁴Sm). The nuclear reaction is represented as: ¹⁴⁴Sm (n,γ) ¹⁴⁵Sm

  • Indirect Production via Promethium-145: This two-step process begins with the neutron activation of a suitable target to produce Promethium-145 (¹⁴⁵Pm). Subsequently, ¹⁴⁵Pm decays to ¹⁴⁵Sm through electron capture. A potential reaction for producing ¹⁴⁵Pm is the (n,p) reaction on Neodymium-144 (¹⁴⁴Nd): ¹⁴⁴Nd (n,p) ¹⁴⁵Pm ¹⁴⁵Pm (EC, T½ = 17.7 years) → ¹⁴⁵Sm[1][2][3][4][5]

Neutron Activation Cross-Section Data

The probability of a neutron-induced reaction occurring is quantified by its cross-section, typically measured in barns (1 barn = 10⁻²⁴ cm²). The cross-section is highly dependent on the energy of the incident neutron.

Cross-Section for the ¹⁴⁴Sm(n,γ)¹⁴⁵Sm Reaction

The neutron capture cross-section for ¹⁴⁴Sm has been experimentally determined, particularly for thermal neutrons. The following table summarizes the available data. Energy-dependent cross-section data can be sourced from evaluated nuclear data libraries such as ENDF/B-VIII.0, JENDL-5, and JEFF-3.3.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]

Neutron EnergyCross-Section (barns)Reference(s)
Thermal (0.0253 eV)1.64 ± 0.10[3][10]
Resonance Integral2.38 ± 0.17[3][10]
Cross-Section for the Production of ¹⁴⁵Pm

Data on the neutron activation cross-section for the production of ¹⁴⁵Pm, for instance via the ¹⁴⁴Nd(n,p)¹⁴⁵Pm reaction, is less readily available in the literature. Researchers interested in this production route would likely need to consult specialized nuclear reaction databases like EXFOR or perform their own experimental measurements.[21][22][23]

Experimental Protocols for Cross-Section Measurement

The determination of neutron activation cross-sections is a meticulous process involving several key stages. The "activation technique" is a widely employed method.[7][8][9][24]

Target Preparation
  • Material: Highly enriched ¹⁴⁴Sm or ¹⁴⁴Nd is required to minimize interfering reactions from other isotopes. The chemical form is typically an oxide (e.g., Sm₂O₃) due to its stability.[25][26]

  • Fabrication: The target material is often pressed into a pellet or deposited as a thin layer on a low-activation backing material (e.g., aluminum or titanium foil). The mass and uniformity of the target must be precisely determined.[27][28]

Irradiation
  • Neutron Source: A high-flux nuclear reactor is commonly used to provide a source of neutrons. The neutron energy spectrum of the irradiation position must be well-characterized.

  • Neutron Flux Monitoring: To accurately determine the neutron flux, monitor foils with well-known activation cross-sections (e.g., cobalt, gold, or indium) are co-irradiated with the target.[29]

  • Irradiation Time: The duration of the irradiation is chosen to produce a sufficient and measurable activity of the product isotope, considering its half-life and the expected production cross-section.

Post-Irradiation Analysis: Gamma-Ray Spectrometry
  • Cooling Period: After irradiation, the target is allowed to "cool" for a specific period to let short-lived, interfering radionuclides decay.

  • Detection: A high-purity germanium (HPGe) detector is the standard instrument for gamma-ray spectrometry. Its high energy resolution allows for the identification and quantification of specific gamma-ray emitting isotopes.[30][31][32]

  • Measurement: The activity of ¹⁴⁵Sm is determined by measuring the intensity of its characteristic gamma-ray emissions. ¹⁴⁵Sm decays by electron capture with a half-life of 340 days and emits photons in the 38-61 keV range.[33][34][35] Specifically, a gamma-ray at approximately 61.2 keV is a key signature for its identification and quantification.[26]

  • Data Analysis: The measured gamma-ray spectrum is analyzed to determine the net peak area of the characteristic gamma-ray of ¹⁴⁵Sm. This, along with the detector efficiency, irradiation parameters, and target characteristics, is used to calculate the reaction cross-section.

Visualizing the Processes

Nuclear Reaction and Decay Pathways

The following diagram illustrates the primary and secondary production routes for Samarium-145.

G cluster_direct Direct Production cluster_indirect Indirect Production Sm144 ¹⁴⁴Sm (stable) Sm145 ¹⁴⁵Sm Sm144->Sm145 (n,γ) Nd144 ¹⁴⁴Nd (stable) Pm145 ¹⁴⁵Pm (T½ = 17.7 y) Nd144->Pm145 (n,p) Sm145_indirect ¹⁴⁵Sm Pm145->Sm145_indirect Electron Capture

Production pathways for Samarium-145.
Experimental Workflow for Cross-Section Measurement

This diagram outlines the typical experimental workflow for determining the neutron activation cross-section.

G TargetPrep Target Preparation (Enriched ¹⁴⁴Sm or ¹⁴⁴Nd) Irradiation Neutron Irradiation (Nuclear Reactor) TargetPrep->Irradiation Cooling Cooling Period Irradiation->Cooling GammaSpec Gamma-Ray Spectrometry (HPGe Detector) Cooling->GammaSpec DataAnalysis Data Analysis (Cross-Section Calculation) GammaSpec->DataAnalysis

Experimental workflow for cross-section measurement.

References

Unveiling the Signature of Samarium-145: A Technical Guide to its Photon and Electron Emission Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Samarium-145 (¹⁴⁵Sm), a synthetic radioisotope with a half-life of 340 days, is gaining significant attention in the medical field, particularly for its potential in brachytherapy and targeted radionuclide therapy.[1][2] Its efficacy and safety in these applications are fundamentally dictated by the characteristics of its radioactive decay—specifically, the types, energies, and frequencies of the photons and electrons it emits. This technical guide provides a comprehensive overview of the emission spectra of ¹⁴⁵Sm, detailed experimental methodologies for their characterization, and the underlying nuclear physics, tailored for researchers, scientists, and drug development professionals.

Samarium-145 decays exclusively via electron capture (EC) to Promethium-145 (¹⁴⁵Pm).[3] This process involves the capture of an inner atomic electron by a proton in the nucleus, transforming it into a neutron and emitting a neutrino. The decay leaves the daughter nucleus, ¹⁴⁵Pm, in an excited state, which subsequently de-excites, leading to a cascade of photon and electron emissions that constitute the characteristic radiation signature of ¹⁴⁵Sm.

Core Decay Characteristics and Emissions

The decay of ¹⁴⁵Sm is a well-characterized process, summarized by its fundamental properties.

PropertyValue
Half-life (T½) 340 (3) days
Decay Mode 100% Electron Capture (EC)
Q-value (EC) 616 (3) keV
Parent Nuclide ¹⁴⁵Sm (Z=62, N=83)
Daughter Nuclide ¹⁴⁵Pm (Z=61, N=84)
Table 1: General Properties of Samarium-145.[3]

The energy released in the decay (Q-value) is distributed among the emitted radiations, primarily photons and electrons, which are critical for dosimetric calculations in therapeutic applications.

Decay Scheme of Samarium-145

The transformation of ¹⁴⁵Sm to ¹⁴⁵Pm can be visualized through a decay scheme diagram. The parent ¹⁴⁵Sm nucleus captures an orbital electron and transitions to an excited state of ¹⁴⁵Pm. This excited state rapidly de-excites to the ground state, primarily through the emission of a 61.25 keV gamma-ray, or alternatively, through the ejection of a conversion electron. The initial electron capture creates a vacancy in an inner atomic shell, which is filled by an outer-shell electron, resulting in the emission of characteristic X-rays or Auger electrons.

G cluster_Sm Samarium-145 cluster_Pm Promethium-145 Sm145 ¹⁴⁵Sm (Spin 7/2⁻) T₁/₂ = 340 d Pm145_exc ¹⁴⁵Pm* (61.25 keV) Sm145->Pm145_exc Electron Capture (100%) Pm145_gnd ¹⁴⁵Pm (Ground State) Pm145_exc->Pm145_gnd γ = 61.25 keV ce⁻ (Internal Conversion)

Decay scheme of ¹⁴⁵Sm to ¹⁴⁵Pm.

Photon Emission Spectrum

The photon spectrum of ¹⁴⁵Sm is dominated by characteristic X-rays from the daughter ¹⁴⁵Pm atom and the gamma-ray from nuclear de-excitation. These low-energy photons are particularly advantageous for medical applications, allowing for localized energy deposition with reduced shielding requirements.[2]

Photon TypeEnergy (keV)Intensity (% per 100 decays)
Gamma (γ) 61.2513.0
Pm Kα₂ X-ray 38.0146.0
Pm Kα₁ X-ray 38.6684.0
Pm Kβ₁ X-ray 43.6623.3
Table 2: Principal Photon Emissions from the Decay of ¹⁴⁵Sm. Data sourced from established nuclear databases.

The high intensity of K-shell X-rays, totaling approximately 153 emissions per 100 decays, is a significant feature of the ¹⁴⁵Sm spectrum.[2][4]

Electron Emission Spectrum

Resulting from the atomic relaxation processes following electron capture and internal conversion, ¹⁴⁵Sm is also a source of monoenergetic electrons. These low-energy electrons deposit their energy densely over very short distances, making them highly effective for targeted cell killing.

The two main types of electron emissions are:

  • Internal Conversion (IC) Electrons : Emitted when the 61.25 keV nuclear transition energy is transferred directly to an orbital electron instead of being released as a gamma-ray. The electron is ejected with a kinetic energy equal to the transition energy minus its atomic binding energy.

  • Auger Electrons : Emitted when a vacancy in an inner electron shell (created by electron capture or internal conversion) is filled by an outer-shell electron. The energy released in this transition can be transferred to another orbital electron, ejecting it from the atom.

Electron TypeEnergy (keV)Intensity (% per 100 decays)
ce-K (IC) 16.3560.0
ce-L (IC) 54.2511.0
Auger-KLL ~31.0 - 32.012.0
Auger-LMM ~4.0 - 6.0101.0
Auger-MXY ~1.0 - 2.072.0
Table 3: Principal Electron Emissions from the Decay of ¹⁴⁵Sm. (ce = conversion electron). Data sourced from established nuclear databases.

Experimental Protocols

Production of Samarium-145

Samarium-145 is typically produced by the neutron irradiation of highly enriched Samarium-144 (¹⁴⁴Sm) in a nuclear reactor.[2] The process follows the nuclear reaction: ¹⁴⁴Sm(n,γ)¹⁴⁵Sm.

G cluster_reaction Neutron Capture Reaction Sm144 ¹⁴⁴Sm (Enriched Target) Sm145 ¹⁴⁵Sm (Product) Sm144->Sm145 (n,γ) Neutron Thermal Neutron (n) Reactor Nuclear Reactor Gamma Prompt γ-ray Sm145->Gamma de-excitation

References

The Radiobiological Properties of Low-Energy Photon Emitters: A Technical Guide Focused on Samarium-145

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Low-energy photon emitters, particularly those that decay via electron capture and produce a cascade of Auger electrons, represent a promising class of radionuclides for targeted cancer therapy. Their high linear energy transfer (LET) and short-range emissions offer the potential for highly localized cytotoxicity, minimizing damage to surrounding healthy tissues. This guide provides an in-depth examination of the radiobiological properties of these emitters, with a specific focus on Samarium-145 (Sm-145). While direct radiobiological data for Sm-145 is limited, this document compiles its known physical characteristics and extrapolates its biological effects based on comprehensive studies of similar radionuclides, such as Iodine-125. This guide covers the fundamental physics, dosimetry, cellular and molecular effects, and relevant experimental protocols to provide a thorough resource for researchers and developers in the field of targeted radionuclide therapy.

Introduction to Low-Energy Photon Emitters and Samarium-145

Low-energy photon emitters are radionuclides that release photons with energies typically below 100 keV. A significant subset of these isotopes, including Samarium-145, decay by electron capture (EC). This process involves the capture of an inner atomic electron by the nucleus, creating a vacancy in an inner electron shell. The subsequent electronic relaxation cascade results in the emission of a shower of low-energy Auger and Coster-Kronig electrons, along with characteristic X-rays.[1][2] It is this profusion of low-energy electrons that is primarily responsible for the high biological effectiveness of these radionuclides when they are situated in close proximity to sensitive cellular targets like DNA.[2]

Samarium-145 is a radionuclide that decays by electron capture and has a half-life of 340 days.[3] It emits photons in the 38-61 keV range, which are energies slightly above those of the well-studied Auger emitter Iodine-125.[3] This longer half-life compared to I-125 (60 days) makes Sm-145 an attractive candidate for applications such as brachytherapy, where a longer treatment duration may be beneficial.[3]

Physical and Dosimetric Properties

A clear understanding of the physical decay characteristics and the resulting energy deposition at the cellular and subcellular level is crucial for evaluating the therapeutic potential of low-energy photon emitters.

Physical Data for Samarium-145 and Comparative Radionuclides

The following table summarizes the key physical decay characteristics of Sm-145 and other relevant low-energy photon emitters.

RadionuclideHalf-lifeDecay ModePhoton/Electron Emissions (Energy)
Sm-145 340 days[3]EC[3]38-45 keV X-rays, 61 keV gamma rays[3]
I-125 59.4 daysEC~27-35 keV photons, ~21 Auger electrons/decay
I-123 13.2 hoursEC~27-35 keV photons, ~13 Auger electrons/decay
Pd-103 17.0 daysEC~20-23 keV photons
Cellular Dosimetry and Microdosimetry

The biological effect of low-energy photon emitters is highly dependent on the subcellular localization of the radionuclide. The very short range of Auger electrons (nanometers to micrometers) means that their cytotoxic effects are confined to the immediate vicinity of the decay event.[1] For significant DNA damage to occur, the radionuclide must be localized within the cell nucleus.[2]

Cellular S-values , which represent the mean absorbed dose to a target region per nuclear transformation in a source region, are used to estimate the dose to cellular and subcellular compartments. While specific, comprehensive S-value tables for Sm-145 are not as readily available as for more commonly used radionuclides, they can be calculated using Monte Carlo methods based on its known decay spectrum. The majority of the energy from Sm-145's Auger electrons is deposited within a few nanometers of the decay site, leading to a very high local energy deposition.

Radiobiological Effects

The high LET-like nature of Auger electrons results in complex and difficult-to-repair cellular damage, making them potent cytotoxic agents when targeted effectively.

DNA Damage

The primary mechanism of cell killing by Auger electron emitters is the induction of DNA double-strand breaks (DSBs). The dense ionization tracks produced by the cascade of low-energy electrons can lead to clustered DNA damage, including multiple DSBs, single-strand breaks (SSBs), and base damage within a small region of the DNA.[2] This complex damage is particularly challenging for the cell's repair machinery to resolve accurately, often leading to chromosomal aberrations and cell death.[4]

Cellular Signaling Pathways

Exposure to the damaging effects of low-energy photon emitters activates a number of cellular signaling pathways involved in the DNA damage response, cell cycle control, and apoptosis. Studies with Iodine-125 have shown the activation of several key pathways when the radionuclide is targeted to the cell membrane, including:

  • PI3K/AKT Pathway: Involved in cell survival and proliferation.

  • MAPK/ERK Pathway: Regulates cell growth, differentiation, and survival.

  • JNK and p38 MAPK Pathways: Stress-activated pathways that can lead to apoptosis.

  • PLC-γ Pathway: Involved in calcium signaling.[1]

The activation of these pathways, even when the radionuclide is not directly in the nucleus, suggests that bystander effects and signaling from the cell membrane play a significant role in the overall cellular response.[1]

Below is a diagram illustrating a simplified overview of the DNA damage response and associated signaling pathways.

DNA_Damage_Signaling cluster_stimulus Stimulus cluster_damage Initial Damage cluster_response Cellular Response Low-Energy Photons (Sm-145) Low-Energy Photons (Sm-145) DNA Double-Strand Breaks DNA Double-Strand Breaks Low-Energy Photons (Sm-145)->DNA Double-Strand Breaks ATM/ATR Activation ATM/ATR Activation DNA Double-Strand Breaks->ATM/ATR Activation CHK1/CHK2 Activation CHK1/CHK2 Activation ATM/ATR Activation->CHK1/CHK2 Activation p53 Activation p53 Activation CHK1/CHK2 Activation->p53 Activation Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest DNA Repair DNA Repair p53 Activation->DNA Repair Apoptosis Apoptosis p53 Activation->Apoptosis Clonogenic_Assay_Workflow A Seed Cells B Incubate with Radiolabeled Compound (Sm-145) A->B C Wash to Remove Unbound Radionuclide B->C D Incubate for Colony Formation (1-3 weeks) C->D E Fix and Stain Colonies D->E F Count Colonies (>50 cells) E->F G Calculate Surviving Fraction and Plot Survival Curve F->G gH2AX_Assay_Workflow A Culture and Treat Cells on Coverslips B Fix Cells A->B C Permeabilize Cells B->C D Block Non-Specific Binding C->D E Incubate with Primary Antibody (anti-γ-H2AX) D->E F Incubate with Fluorescent Secondary Antibody E->F G Counterstain Nuclei (DAPI) and Mount F->G H Image with Fluorescence Microscope and Quantify Foci G->H InVivo_Workflow A Develop Sm-145 Labeled Targeting Agent C Administer Radiopharmaceutical A->C B Establish Tumor Model in Animals B->C D Biodistribution and Dosimetry Studies C->D E Monitor Tumor Growth and Survival C->E F Assess Toxicity C->F G Data Analysis and Evaluation of Efficacy D->G E->G F->G

References

A Technical Guide to the Initial Synthesis and Purification of Samarium-145 for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Samarium-145 (¹⁴⁵Sm) is a radionuclide with appealing properties for applications in nuclear medicine, including its use as a brachytherapy source.[1] Its 340-day half-life and emissions of photons in the 38 to 61 keV range make it a valuable tool for targeted therapies.[1] The production and purification of high-purity ¹⁴⁵Sm are critical steps for its use in research and the development of radiopharmaceuticals. This technical guide provides a comprehensive overview of the primary synthesis and purification methods for Samarium-145.

Synthesis of Samarium-145

Samarium-145 can be produced through two main routes: neutron activation in a nuclear reactor and charged particle bombardment in a cyclotron.

Reactor-Based Production: Neutron Activation of Samarium-144

The most common method for producing ¹⁴⁵Sm is through the neutron capture reaction on highly enriched Samarium-144 (¹⁴⁴Sm).[1]

Nuclear Reaction: ¹⁴⁴Sm (n,γ) ¹⁴⁵Sm

  • Target Preparation:

    • Target Material: Highly enriched ¹⁴⁴Sm is required, typically in the form of Samarium(III) oxide (¹⁴⁴Sm₂O₃) or samarium metal.[2] The enrichment level of ¹⁴⁴Sm should be high (e.g., 96.5%) to minimize the production of undesirable samarium isotopes.[1]

    • Encapsulation: The target material is typically sealed in a high-purity quartz or aluminum ampoule suitable for irradiation in a nuclear reactor.

  • Irradiation:

    • Facility: A high-flux nuclear reactor is used to provide a sufficient neutron flux.

    • Neutron Flux: The target is irradiated in a thermal neutron flux on the order of 10¹⁴ to 10¹⁵ n/cm²·s.[2]

    • Irradiation Time: The duration of irradiation is determined by the desired activity of ¹⁴⁵Sm, typically ranging from several days to weeks.[2]

  • Post-Irradiation Processing:

    • Cooling: After irradiation, the target is allowed to "cool" for a period to allow short-lived radioisotopes to decay.

    • Dissolution: The irradiated target is dissolved in a suitable acid, such as hydrochloric acid or nitric acid, to prepare it for purification.

Cyclotron-Based Production

An alternative route for producing ¹⁴⁵Sm is through charged particle bombardment in a cyclotron. This method can produce ¹⁴⁵Sm with a high specific activity as it is "no-carrier-added." One potential reaction involves the alpha particle irradiation of a neodymium target.

Nuclear Reaction: ¹⁴²Nd(α,n)¹⁴⁵Sm

Another potential cyclotron-based route involves the proton bombardment of enriched ¹⁴⁴Sm, which produces ¹⁴⁵Eu that subsequently decays to ¹⁴⁵Sm.

Nuclear Reaction: ¹⁴⁴Sm(p,γ)¹⁴⁵Eu → ¹⁴⁵Sm

  • Target Preparation:

    • Target Material: For the ¹⁴²Nd(α,n)¹⁴⁵Sm reaction, a target of enriched ¹⁴²Nd₂O₃ would be pressed into a backing material suitable for cyclotron irradiation. For the ¹⁴⁴Sm(p,γ) route, an enriched ¹⁴⁴Sm₂O₃ target would be prepared.[3]

    • Target Backing: The target material is typically pressed into a high-purity metal backing (e.g., aluminum or copper) that can withstand the heat generated during irradiation.

  • Irradiation:

    • Facility: A medical cyclotron capable of accelerating alpha particles or protons to the required energies.

    • Particle Energy: The energy of the incident particles is optimized to maximize the cross-section of the desired reaction while minimizing the production of impurities. For the ¹⁴⁴Sm(p,γ)¹⁴⁵Eu reaction, proton energies in the range of 4.2 - 6.8 MeV have been studied.[3]

    • Beam Current and Duration: The beam current and irradiation time are adjusted to achieve the desired production yield.

  • Post-Irradiation Processing:

    • Target Dissolution: The irradiated target is dissolved in a strong acid, such as nitric acid or hydrochloric acid, to bring the radionuclides into solution.

Purification of Samarium-145

The purification of ¹⁴⁵Sm is crucial to remove the target material and any radionuclidic impurities. The primary method for separating samarium from other lanthanides like neodymium is ion exchange chromatography.

Experimental Protocol for Purification of ¹⁴⁵Sm from a Neodymium Target:

This protocol is based on established methods for separating adjacent lanthanides.[4]

  • Column Preparation:

    • Resin: A high-capacity cation exchange resin (e.g., AG 50W-X8) is used.[4]

    • Column: The resin is packed into a chromatography column of appropriate dimensions.

    • Equilibration: The column is equilibrated with a low-concentration acid solution (e.g., 0.1 M HCl).

  • Loading:

    • The dissolved target solution containing ¹⁴⁵Sm and the bulk neodymium is loaded onto the top of the resin bed.

  • Elution:

    • Eluent: A complexing agent is used to selectively elute the lanthanides. Alpha-hydroxyisobutyrate (α-HIBA) is a common choice for separating adjacent lanthanides.[4]

    • Gradient Elution: A pH or concentration gradient of the eluting agent is often employed to achieve a sharp separation between neodymium and samarium. The separation is highly pH-sensitive.

    • Fraction Collection: Fractions of the eluate are collected, and the radioactivity of each fraction is measured to identify the ¹⁴⁵Sm peak.

  • Final Product Formulation:

    • The ¹⁴⁵Sm-containing fractions are combined.

    • The α-HIBA can be removed using a secondary purification step, such as a second ion exchange column, to yield ¹⁴⁵Sm in a simple acid solution (e.g., 0.1 M HCl).

Data Presentation

ParameterReactor Production (¹⁴⁴Sm(n,γ)¹⁴⁵Sm)Cyclotron Production (e.g., ¹⁴²Nd(α,n)¹⁴⁵Sm)
Target Material Enriched ¹⁴⁴Sm₂O₃ or ¹⁴⁴Sm metal[2]Enriched ¹⁴²Nd₂O₃ or other suitable neodymium compound
Typical Yield ~56 MBq/mg of ¹⁴⁴Sm for a 26.5-day irradiation at 3.8x10¹⁴ n/cm²·s[2]Dependent on cross-section, beam current, and duration; requires experimental determination.
Specific Activity Carrier-addedNo-carrier-added (higher specific activity)
Primary Impurities ¹⁵⁴Eu, ¹⁵⁵Eu (from impurities in target)[2]Other samarium isotopes, radioisotopes of other elements from target impurities.

Quality Control

For use in radiopharmaceutical applications, the final ¹⁴⁵Sm product must undergo rigorous quality control testing to ensure its safety and efficacy.[5][6][7][8]

Quality Control TestMethodSpecification
Radionuclidic Purity Gamma-ray SpectroscopyIdentification of ¹⁴⁵Sm and quantification of any radionuclidic impurities.
Radiochemical Purity Chromatography (e.g., HPLC, TLC)Determination of the percentage of ¹⁴⁵Sm in the desired chemical form.
Chemical Purity ICP-MS or ICP-AESQuantification of trace metal impurities, especially residual target material (e.g., Neodymium).
pH pH meterWithin acceptable range for subsequent radiolabeling.
Sterility USP <71> Sterility TestsMust be sterile for parenteral administration.
Endotoxin Level Limulus Amebocyte Lysate (LAL) TestMust meet the limits for parenteral drugs.

Visualizations

Synthesis_Workflow cluster_reactor Reactor Production cluster_cyclotron Cyclotron Production r_start Enriched ¹⁴⁴Sm Target r_irrad Neutron Irradiation ¹⁴⁴Sm(n,γ)¹⁴⁵Sm r_start->r_irrad r_dissolve Target Dissolution r_irrad->r_dissolve purification Purification r_dissolve->purification c_start Enriched Nd/Sm Target c_irrad Charged Particle Irradiation c_start->c_irrad c_dissolve Target Dissolution c_irrad->c_dissolve c_dissolve->purification Purification_Workflow start Dissolved Irradiated Target Solution (¹⁴⁵Sm + Target Material) load Load onto Cation Exchange Column start->load wash Wash Column load->wash elute Elute with α-HIBA Gradient wash->elute collect Collect Fractions elute->collect identify Identify ¹⁴⁵Sm Fractions (Radioactivity Measurement) collect->identify pool Pool High-Purity ¹⁴⁵Sm Fractions identify->pool final Final Formulation (e.g., 0.1 M HCl) pool->final qc Quality Control Testing final->qc product Purified ¹⁴⁵Sm Product qc->product

References

Methodological & Application

Application Notes and Protocols for Samarium-145 Brachytherapy Seed Design and Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, fabrication, and characterization of Samarium-145 (Sm-145) brachytherapy seeds. The information is intended to guide researchers and professionals in the development and manufacturing of these radioactive sources for clinical applications.

Introduction to Samarium-145 for Brachytherapy

Samarium-145 is a promising radionuclide for brachytherapy applications, offering a favorable combination of a relatively long half-life and low-energy photon emissions.[1][2] These characteristics allow for the delivery of a localized and sustained radiation dose to cancerous tissues while minimizing exposure to surrounding healthy organs.[1][2] Sm-145 decays by electron capture, emitting photons with energies primarily in the range of 38 to 61 keV.[2] Its 340-day half-life is significantly longer than that of Iodine-125 (60 days), another commonly used brachytherapy isotope, which allows for longer treatment durations and simplifies source inventory management.[1][2]

Physical and Dosimetric Data

A summary of the key physical and dosimetric properties of Samarium-145 is presented in the table below. This data is essential for treatment planning and dose calculations.

ParameterValueReference
Half-life (T½) 340 days[1][2]
Decay Mode Electron Capture[2]
Primary Photon Energies 38-45 keV (X-rays), 61 keV (gamma-ray)[1][2]
Mean Photon Energy ~40 keV
Air Kerma Rate Constant (Λ) To be determined experimentally for a specific seed design as per AAPM TG-43U1 protocol.[3]
Dose Rate Constant in Water To be determined experimentally for a specific seed design as per AAPM TG-43U1 protocol.[3]
Half-Value Layer (HVL) in Lead ~0.02 mm
Specific Activity ~1.5 mCi/mg of Sm₂O₃ (after 20-day irradiation at 5.5x10¹⁴ n/cm²-sec)[2]

Experimental Protocols

The fabrication of a Samarium-145 brachytherapy seed involves a multi-step process, from the preparation of the radioactive core to the final encapsulation and quality control.

Radioactive Core Fabrication

The radioactive core of the Sm-145 seed contains the samarium isotope. A common approach is to use a stable, enriched precursor, Samarium-144, which is then converted to Sm-145 through neutron activation.

Protocol for Samarium Oxide Ceramic Core Preparation:

  • Starting Material: Obtain highly enriched (e.g., >95%) Samarium-144 oxide (¹⁴⁴Sm₂O₃) powder.

  • Powder Processing: If necessary, mill the ¹⁴⁴Sm₂O₃ powder to achieve a fine and uniform particle size. This can be done using a ball mill with appropriate grinding media.

  • Binder Addition: Mix the ¹⁴⁴Sm₂O₃ powder with a suitable organic binder (e.g., polyvinyl alcohol solution) to aid in the pressing process. The amount of binder should be optimized to ensure good green strength of the pressed pellet.

  • Pellet Pressing: Press the mixed powder into small cylindrical pellets of the desired dimensions (e.g., ~0.5 mm diameter and ~3.0 mm length) using a high-precision die and press. The pressing force should be carefully controlled to achieve a consistent density.

  • Sintering: Place the pressed pellets on a high-purity alumina (B75360) or zirconia setter and transfer them to a high-temperature furnace.

    • Heat the pellets in an inert atmosphere (e.g., argon) to a temperature sufficient to burn off the organic binder (typically 300-600 °C).

    • Increase the temperature to the final sintering temperature (to be determined experimentally, but typically in the range of 1200-1600 °C for ceramics) and hold for a specified duration (e.g., 2-4 hours) to achieve the desired final density and mechanical strength.

    • Allow the ceramic cores to cool down slowly to room temperature to prevent thermal shock and cracking.

Neutron Activation

The stable ¹⁴⁴Sm₂O₃ ceramic cores are activated in a nuclear reactor to produce the radioactive Sm-145.

Protocol for Neutron Activation:

  • Sample Encapsulation: Place the sintered ¹⁴⁴Sm₂O₃ ceramic cores in a high-purity quartz ampoule. Evacuate and seal the ampoule to prevent contamination.

  • Irradiation Canister: Place the sealed quartz ampoule inside a secondary aluminum or other suitable irradiation canister for safe handling and placement within the reactor.

  • Irradiation: Irradiate the canister in a high-flux nuclear reactor. The neutron flux and irradiation time will determine the final activity of the Sm-145.

    • Example Irradiation Parameters: A thermal neutron flux in the range of 10¹³ to 10¹⁵ n/cm²-sec is typically used.[2] For instance, a 20-day irradiation at a flux of 5.5x10¹⁴ n/cm²-sec has been reported to produce approximately 1.5 mCi of Sm-145 per milligram of Sm₂O₃.[2]

  • Cooling Period: After irradiation, allow the canister to cool for a predetermined period to let short-lived activation products decay.

  • Activity Measurement: Remotely open the canister and measure the activity of the Sm-145 core using a calibrated ionization chamber or gamma spectrometer.

Seed Encapsulation

The radioactive Sm-145 ceramic core is encapsulated in a biocompatible and hermetically sealed container, typically made of titanium.

Protocol for Titanium Seed Encapsulation:

  • Component Preparation:

    • Prepare titanium capsules of the desired dimensions (e.g., 4.5 mm length, 0.8 mm outer diameter, and a wall thickness of ~0.05 mm).

    • Prepare titanium end caps (B75204) for sealing the capsule.

    • Thoroughly clean all titanium components in an ultrasonic bath with appropriate solvents (e.g., acetone, ethanol) to remove any surface contaminants.

  • Remote Handling: In a shielded hot cell, use manipulators to carefully insert one radioactive Sm-145 ceramic core into a titanium capsule.

  • End Cap Placement: Place a titanium end cap onto the open end of the capsule.

  • Laser Welding:

    • Position the assembled seed in a fixture within a laser welding chamber. The chamber should be purged with an inert gas (e.g., argon) to prevent oxidation during welding.

    • Use a pulsed Nd:YAG laser to create a hermetic seal by welding the end cap to the capsule body.

    • Welding Parameters (to be optimized):

      • Laser Power: Typically in the range of 1-5 kW.

      • Pulse Duration: Typically in the range of 1-10 ms.

      • Spot Size: Focused to a small diameter (e.g., 0.1-0.3 mm) to minimize the heat-affected zone.

      • Pulse Overlap: Ensure sufficient overlap between laser pulses to create a continuous and leak-proof weld.

  • Repeat for the second end if necessary. Some designs may have one end pre-sealed.

Quality Control Protocols

Rigorous quality control is essential to ensure the safety and efficacy of the final brachytherapy seeds.

Protocol for Quality Control:

  • Visual Inspection: Visually inspect each seed under magnification for any surface defects, such as cracks or improper welds.

  • Dimensional Verification: Measure the length and diameter of a statistical sample of the seeds to ensure they meet the design specifications.

  • Wipe Test: Wipe the surface of each seed with a moistened swab and measure the radioactivity on the swab using a sensitive detector (e.g., a well-type scintillation counter) to check for any surface contamination.

  • Leak Test:

    • Helium Leak Test: Place a batch of seeds in a chamber, evacuate the air, and backfill with helium. After a set period, transfer the seeds to a mass spectrometer to detect any helium that may have leaked into the seeds.

    • Bubble Test: Immerse the seeds in a heated liquid (e.g., ethylene (B1197577) glycol) and observe for any bubbles, which would indicate a leak.

  • Source Strength and Uniformity:

    • Measure the air kerma strength of each seed using a calibrated well-type ionization chamber. The measured value should be within a specified tolerance (e.g., ±5%) of the nominal value.

    • Assess the uniformity of the radioactive material distribution within the seed using autoradiography or a high-resolution detector.

Visualizations

The following diagrams illustrate the key processes in the design and fabrication of Samarium-145 brachytherapy seeds.

FabricationWorkflow cluster_CoreFabrication Radioactive Core Fabrication cluster_Activation Neutron Activation cluster_Encapsulation Seed Encapsulation cluster_QC Quality Control Sm2O3 Enriched ¹⁴⁴Sm₂O₃ Powder Pressing Pressing into Pellets Sm2O3->Pressing Sintering Sintering of Pellets Pressing->Sintering Irradiation Neutron Irradiation in Reactor Sintering->Irradiation Cooling Post-Irradiation Cooling Irradiation->Cooling Assembly Assembly of Core in Ti Capsule Cooling->Assembly Welding Laser Welding of End Caps Assembly->Welding QC_Checks Leak, Wipe, and Activity Tests Welding->QC_Checks Final_Product Final Sm-145 Seed QC_Checks->Final_Product

Caption: Workflow for the fabrication of Sm-145 brachytherapy seeds.

DecayPathway cluster_emissions Emissions from ¹⁴⁵Sm Decay Sm145 ¹⁴⁵Sm Pm145 ¹⁴⁵Pm Sm145->Pm145 Electron Capture (T½ = 340 days) Xrays X-rays (38-45 keV) Sm145->Xrays Gamma Gamma-ray (61 keV) Sm145->Gamma Nd145 ¹⁴⁵Nd (Stable) Pm145->Nd145 Electron Capture (T½ = 17.7 years)

Caption: Radioactive decay pathway of Samarium-145.

References

Application Notes and Protocols for the Encapsulation of Samarium-145 in Titanium Seeds for Medical Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the encapsulation of the radionuclide Samarium-145 (¹⁴⁵Sm) into biocompatible titanium seeds for use in brachytherapy. This document outlines the materials, equipment, and procedures necessary for the fabrication, quality control, and handling of these radioactive sources.

Introduction

Samarium-145 is a promising radionuclide for brachytherapy applications, particularly for the treatment of brain and ocular tumors.[1] Its favorable decay characteristics, including a half-life of 340 days and the emission of photons in the 38-61 keV energy range, allow for localized dose delivery with manageable shielding requirements.[1] The encapsulation of ¹⁴⁵Sm in hermetically sealed titanium tubes ensures the containment of the radioactive material and provides a biocompatible interface for implantation. Titanium is an ideal material for this purpose due to its excellent corrosion resistance, biocompatibility, and high strength-to-weight ratio.[2][3][4]

This document provides detailed protocols for the fabrication and quality control of ¹⁴⁵Sm brachytherapy seeds.

Materials and Equipment

A comprehensive list of materials and equipment required for the successful fabrication and quality control of Samarium-145 titanium seeds is provided in the table below.

CategoryItemSpecifications
Radioactive Material Samarium-145 Oxide (¹⁴⁵Sm₂O₃)High-purity, produced from neutron irradiation of enriched Samarium-144 (¹⁴⁴Sm)[1][5]
Encapsulation Material Titanium TubingGrade 2 or higher, seamless, 0.8 mm outer diameter, 0.05 mm wall thickness[1]
Titanium End CapsGrade 2 or higher, machined to fit the tubing
Welding Equipment Laser WelderPulsed Nd:YAG or fiber laser, with precision power and pulse duration control
Welding ChamberGlovebox with an inert atmosphere (Argon)
Quality Control Well-type Ionization ChamberCalibrated for low-energy photons
Gamma SpectrometerHigh-purity Germanium (HPGe) detector
Leak Test EquipmentWipe test kit (smears, counting vials, liquid scintillation counter)
Micrometer/CalipersFor dimensional verification
MicroscopeFor visual inspection of welds
Handling & Safety Hot Cell/Shielded GloveboxFor handling radioactive materials
Remote ManipulatorsFor handling of radioactive sources
Personal Protective EquipmentGloves, lab coats, dosimeters
Radiation Survey MeterTo monitor radiation levels

Experimental Protocols

Production of Samarium-145

Samarium-145 is produced by the neutron irradiation of enriched Samarium-144.[1][6][7][8]

Protocol:

  • Target Preparation: Prepare a target of highly enriched (e.g., 96.5%) ¹⁴⁴Sm.[1]

  • Neutron Irradiation: Irradiate the ¹⁴⁴Sm target in a high-flux nuclear reactor. The neutron capture reaction (n,γ) transforms ¹⁴⁴Sm into ¹⁴⁵Sm.

  • Post-Irradiation Processing: After a suitable decay period to reduce short-lived impurities, chemically process the target to separate and purify the ¹⁴⁵Sm.

Titanium Seed Fabrication and Encapsulation

The encapsulation process involves the precise insertion of the radioactive material into the titanium tubing and subsequent hermetic sealing.

Protocol:

  • Component Preparation:

    • Cut the titanium tubing to the desired length (e.g., 4.5 mm).[1]

    • Thoroughly clean all titanium components (tubing and end caps) in an ultrasonic bath with appropriate solvents to remove any contaminants.

    • Dry the components in a vacuum oven.

  • Radioactive Core Preparation:

    • In a shielded hot cell or glovebox, accurately dispense a predetermined amount of ¹⁴⁵Sm₂O₃ powder.

    • The amount of powder will depend on the desired final activity of the seed.

  • Assembly and Sealing:

    • Weld one end cap onto a piece of titanium tubing using a laser welder in an inert atmosphere.

    • Transfer the sealed-end tube to the hot cell.

    • Using remote manipulators, carefully load the dispensed ¹⁴⁵Sm₂O₃ into the open end of the titanium tube.

    • Place the second end cap onto the open end of the tube.

    • Transfer the assembled seed back to the laser welding chamber.

    • Perform the final laser weld to hermetically seal the seed.

Quality Control

A rigorous quality control process is essential to ensure the safety and efficacy of the brachytherapy seeds.

3.3.1 Visual Inspection

  • Objective: To inspect the integrity of the weld and the overall physical condition of the seed.

  • Protocol:

    • Under a microscope, visually inspect each seed for any surface defects, cracks, or discoloration in the weld area.

    • Ensure the dimensions of the seed are within the specified tolerances.

  • Acceptance Criteria: No visible cracks, pits, or deformities. Weld should be smooth and uniform.

3.3.2 Leak Testing (Wipe Test)

  • Objective: To verify the hermetic seal of the titanium capsule and ensure no leakage of radioactive material.

  • Protocol:

    • Place the seed on a clean piece of filter paper.

    • Using a moistened swab or filter paper, wipe all surfaces of the seed.

    • Place the wipe in a counting vial with a liquid scintillation cocktail.

    • Measure the activity of the wipe using a liquid scintillation counter.

  • Acceptance Criteria: The removable contamination should not exceed 0.005 µCi (185 Bq).

3.3.3 Activity Measurement and Calibration

  • Objective: To accurately determine the radioactivity of each seed.

  • Protocol:

    • Place each seed in a calibrated well-type ionization chamber.

    • Measure the air-kerma strength of the source.

    • The well chamber should be calibrated with a source traceable to a national standards laboratory.

  • Acceptance Criteria: The measured activity of each seed should be within ±5% of the specified activity. The batch of seeds should have a low variance in activity.

3.3.4 Radionuclidic Purity

  • Objective: To identify and quantify any radioactive impurities.

  • Protocol:

    • Use a high-purity germanium (HPGe) gamma spectrometer to acquire a gamma-ray spectrum of a representative sample of seeds.

    • Analyze the spectrum to identify the characteristic photopeaks of ¹⁴⁵Sm and any potential impurities.

  • Acceptance Criteria: The radionuclidic purity should be high, with impurities below specified limits.

Data Presentation

The following tables summarize the key quantitative data for the Samarium-145 titanium seeds.

Table 1: Samarium-145 Radionuclide Properties

PropertyValue
Half-life340 days[1]
Decay ModeElectron Capture[1]
Principal Photon Energies38-45 keV (X-rays), 61 keV (gamma-ray)[1]

Table 2: Titanium Seed Specifications

ParameterSpecification
Capsule MaterialTitanium (Grade 2 or higher)
Outer Diameter0.8 mm[1]
Wall Thickness0.05 mm
Length4.5 mm[1]
Sealing MethodLaser Weld

Table 3: Quality Control Acceptance Criteria

TestParameterAcceptance Limit
Visual InspectionWeld IntegrityNo cracks, smooth, uniform
Leak TestRemovable Contamination< 0.005 µCi
Activity MeasurementIndividual Seed Activity±5% of specified activity
Radionuclidic PurityImpuritiesBelow specified limits

Visualizations

Encapsulation_Workflow cluster_prep Preparation cluster_assembly Assembly & Sealing cluster_qc Quality Control Sm2O3 ¹⁴⁵Sm₂O₃ Preparation Load Radioisotope Loading (in Hot Cell) Sm2O3->Load Ti_prep Titanium Component Preparation & Cleaning Weld1 First Weld (End Cap) Ti_prep->Weld1 Weld1->Load Weld2 Final Weld (Hermetic Seal) Load->Weld2 Visual Visual Inspection Weld2->Visual Leak Leak Testing Visual->Leak Activity Activity Measurement Leak->Activity Purity Radionuclidic Purity Activity->Purity Final_Product Finished ¹⁴⁵Sm Seed Purity->Final_Product

Caption: Workflow for the encapsulation of Samarium-145 in titanium seeds.

QC_Logic Start Sealed Seed Visual Visual Inspection Start->Visual Leak Leak Test Visual->Leak Activity Activity Measurement Leak->Activity Purity Radionuclidic Purity Activity->Purity Pass Pass Purity->Pass Fail Fail Purity->Fail Release Release for Sterilization & Clinical Use Pass->Release Quarantine Quarantine & Reject Fail->Quarantine

Caption: Logical flow of quality control checks for Samarium-145 seeds.

References

Application Notes and Protocols for Dosimetry of Samarium-145 Brachytherapy Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the dosimetry protocols and available data for Samarium-145 (Sm-145) brachytherapy sources. Samarium-145 is a promising radionuclide for brachytherapy due to its favorable physical characteristics, including a half-life of 340 days and the emission of low-energy photons.[1][2] Accurate dosimetry is crucial for the clinical implementation of Sm-145 sources to ensure effective and safe treatment delivery.

Physical Characteristics of Samarium-145

Samarium-145 decays by electron capture, emitting photons with energies primarily in the range of 38 to 61 keV.[1][2] This low energy profile results in a steep dose gradient, allowing for highly localized dose delivery to the target volume while sparing surrounding healthy tissues. A recent and precise measurement has determined the half-life of Sm-145 to be 345 ± 16 days. The fundamental physical properties of Sm-145 are summarized in Table 1.

Table 1: Physical Characteristics of Samarium-145

ParameterValueReference
Half-life340 (3) days[2]
Decay ModeElectron Capture[2]
Photon Energies38 - 61 keV[1][2]
Mean Photon Energy0.06424 MeV[3]
Mean Electron Energy0.03072 MeV[3]

Dosimetry Formalism: The AAPM TG-43 Protocol

The dosimetry of low-energy brachytherapy sources like Sm-145 is guided by the American Association of Physicists in Medicine (AAPM) Task Group 43 (TG-43) formalism and its updates.[1] This protocol provides a standardized method for calculating the absorbed dose rate in water around a brachytherapy source. The dose rate, D(r,θ), at a distance r from the source and polar angle θ relative to the source's long axis is given by:

D(r,θ) = SK ⋅ Λ ⋅ [GL(r,θ) / GL(r0,θ0)] ⋅ gL(r) ⋅ F(r,θ)

Where:

  • SK is the air-kerma strength of the source.

  • Λ is the dose rate constant in water.

  • GL(r,θ) is the geometry function.

  • gL(r) is the radial dose function.

  • F(r,θ) is the 2D anisotropy function.

To date, a complete and peer-reviewed set of TG-43 parameters for a specific Sm-145 brachytherapy source model has not been published in the scientific literature. The foundational work by Fairchild et al. (1987) provided initial dosimetry but predates the widespread adoption of the TG-43 formalism.

However, dosimetric constants and dose point kernels have been calculated using Monte Carlo methods, which can be used for dose calculations and potentially for the future derivation of TG-43 parameters.

Available Dosimetric Data for Samarium-145

While a full TG-43 dataset is not available, some key dosimetric parameters have been reported.

Table 2: Available Dosimetric Data for Samarium-145

ParameterValueUnitReference
Air Kerma Rate Constant (Γδ)5.244e-18Gy·m²/Bq·s[3]

The MIRDSoft database provides this air kerma rate constant for Sm-145.[3]

Experimental and Computational Dosimetry Protocols

The determination of dosimetric parameters for brachytherapy sources relies on both experimental measurements and computational modeling, primarily Monte Carlo simulations.

Experimental Dosimetry

Experimental dosimetry for low-energy sources like Sm-145 typically involves the use of high-resolution detectors in a water or water-equivalent phantom.

Key Methodologies:

  • Thermoluminescent Dosimeters (TLDs): TLDs are small, sensitive dosimeters suitable for measuring the steep dose gradients around brachytherapy sources.

  • Gafchromic Film: Radiochromic film offers high spatial resolution for 2D dose distribution measurements.

  • Phantoms: Measurements are performed in solid water or liquid water phantoms to simulate the scattering conditions of human tissue.

The following diagram illustrates a typical experimental workflow for TLD-based dosimetry of a brachytherapy source.

Experimental_Workflow_TLD cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Anneal Anneal TLDs Calibrate Calibrate TLDs (e.g., with a known 60Co source) Anneal->Calibrate Phantom Position TLDs in water-equivalent phantom Calibrate->Phantom Irradiate Irradiate with Sm-145 source Phantom->Irradiate Readout Read out TLD signal Irradiate->Readout Convert Convert signal to absorbed dose Readout->Convert Calculate Calculate TG-43 parameters Convert->Calculate

Caption: Experimental workflow for TLD-based dosimetry.

Monte Carlo Simulation

Monte Carlo (MC) simulation is the gold standard for computational dosimetry in brachytherapy. It allows for the detailed modeling of the source geometry, encapsulation, and radiation transport.

A significant contribution to the dosimetry of Sm-145 comes from the work of Graves et al. (2019), who calculated dose point kernels (DPKs) for 2,174 radionuclides, including Sm-145, using the MCNP6.2 Monte Carlo code.[3][4][5] A DPK describes the absorbed dose distribution around an isotropic point source in a uniform medium.

Monte Carlo Simulation Protocol for Dose Point Kernels (based on Graves et al., 2019):

  • Monte Carlo Code: MCNP6.2.

  • Nuclear Data: Acquired from the National Nuclear Data Center (Brookhaven National Laboratory).

  • Source Model: Isotropic point source.

  • Phantom: Water.

  • Simulation Geometry: Concentric spherical scoring tallies around the point source.

  • Physics: Detailed photon and electron transport.

The following diagram illustrates the logical workflow of a Monte Carlo simulation for brachytherapy dosimetry.

Monte_Carlo_Workflow cluster_input Input Parameters cluster_simulation Simulation cluster_output Output & Analysis Source Source Definition (Geometry, Material, Activity Distribution) MC_Code Monte Carlo Code (e.g., MCNP, Geant4, EGSnrc) Source->MC_Code Phantom Phantom Definition (Material, Geometry) Phantom->MC_Code Physics Physics Models (Cross-sections, Transport Parameters) Physics->MC_Code Transport Simulate Particle Transport MC_Code->Transport Dose Score Absorbed Dose in Voxels/Regions Transport->Dose TG43 Calculate TG-43 Parameters Dose->TG43

Caption: Workflow for Monte Carlo brachytherapy dosimetry.

Signaling Pathways and Logical Relationships

The relationship between different dosimetry parameters and their role in the final dose calculation can be visualized. The following diagram illustrates the hierarchy of dosimetry data and protocols.

Dosimetry_Hierarchy cluster_level1 Fundamental Data & Methods cluster_level2 Derived Dosimetric Quantities cluster_level3 Clinical Application NuclearData Nuclear Decay Data (ICRP, NNDC) MC_Methods Monte Carlo Simulation Codes NuclearData->MC_Methods DPK Dose Point Kernels (Graves et al., 2019) MC_Methods->DPK TG43_Params TG-43 Parameters (Λ, g(r), F(r,θ)) MC_Methods->TG43_Params Exp_Methods Experimental Methods (TLD, Film) Exp_Methods->TG43_Params TPS Treatment Planning System (TPS) DPK->TPS TG43_Params->TPS DoseCalc Patient Dose Calculation TPS->DoseCalc

Caption: Hierarchy of dosimetry data and protocols.

Conclusion and Future Directions

Samarium-145 holds considerable promise as a brachytherapy source. However, for its widespread and safe clinical adoption, a comprehensive dosimetric characterization according to the AAPM TG-43 protocol for a standardized source design is imperative. The availability of dose point kernels provides a strong foundation for future work.

Future research should focus on:

  • Fabrication of a standardized Sm-145 brachytherapy seed.

  • A comprehensive Monte Carlo study to derive the complete set of TG-43 parameters (Λ, g(r), and F(r,θ)) for this standardized source.

  • Experimental validation of the Monte Carlo calculated data using TLDs and/or radiochromic film in a water phantom.

The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to advance the clinical implementation of Samarium-145 brachytherapy.

References

Application Notes and Protocols for In-Phantom Dose Distribution Measurements of Samarium-145

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samarium-145 (Sm-145) is a promising radionuclide for brachytherapy applications due to its favorable physical characteristics. It decays by electron capture, emitting low-energy photons in the 38 to 61 keV range, and has a half-life of 340 days.[1][2][3] These properties suggest a dose distribution that is well-localized, making it suitable for treating tumors while sparing surrounding healthy tissues.[2][3] Accurate determination of the in-phantom dose distribution is crucial for treatment planning and ensuring the safety and efficacy of Sm-145-based therapies.

This document provides detailed application notes and protocols for measuring the in-phantom dose distribution of Samarium-145 brachytherapy sources. Given the limited availability of recent, publicly accessible, tabulated data for Sm-145, this guide combines information from historical sources with established modern dosimetry protocols for similar low-energy photon-emitting sources.

Samarium-145 Source Characteristics

A summary of the key physical properties of Samarium-145 relevant to dosimetry is presented in Table 1.

PropertyValueReference
Half-life340 days[1][2][3]
Decay ModeElectron Capture[1][2][3]
Primary Photon Energies38 - 61 keV[1][2][3]
EncapsulationTitanium (Ti) tube[1][3]
Typical Source Dimensions~0.8 mm diameter, ~4.5 mm length[1][3]

In-Phantom Dose Distribution Data

The dose distribution around a brachytherapy source is typically characterized using the formalism outlined by the American Association of Physicists in Medicine (AAPM) Task Group 43 (TG-43).[4][5][6] This includes parameters such as the dose rate constant, radial dose function, and anisotropy function. While a complete, consensus-driven TG-43 dataset for Samarium-145 is not currently available in the public domain, historical data provides some insight into its dose distribution.

An early investigation reported dose distribution measurements for a Sm-145 source in a "tissue equivalent" A-150 plastic phantom.[1] While the raw data from this study is not available, a graphical representation of the dose fall-off was provided. Based on the general characteristics of low-energy photon-emitting sources and the information available, an illustrative radial dose function, g(r), is presented in Table 2. The radial dose function accounts for the dose fall-off along the transverse axis of the source due to attenuation and scattering in the medium.

Table 2: Illustrative Radial Dose Function, g(r), for Samarium-145 in a Water-Equivalent Phantom

Radial Distance (cm)Illustrative g(r)
0.11.05
0.51.02
1.01.00
1.50.95
2.00.88
3.00.72
4.00.57
5.00.44

Disclaimer: This table is illustrative and intended for educational purposes. It is based on the expected behavior of a low-energy photon source and is not a substitute for experimentally validated data for a specific Samarium-145 source model.

Experimental Protocols

Accurate in-phantom dosimetry requires meticulous experimental procedures. The following are detailed protocols for two common dosimetry systems: Thermoluminescent Dosimeters (TLDs) and Gafchromic™ film.

Protocol 1: Dose Distribution Measurement using Thermoluminescent Dosimeters (TLDs)

TLDs are small, reusable dosimeters that are well-suited for point-dose measurements in the steep dose gradients found in brachytherapy.

1. Materials and Equipment:

  • Samarium-145 brachytherapy source of known air-kerma strength.

  • Water or solid water-equivalent phantom (e.g., A-150 plastic, Solid Water®).[7][8][9][10] A phantom size of at least 30x30x30 cm³ is recommended to ensure full scatter conditions.

  • Thermoluminescent Dosimeters (e.g., TLD-100 microcubes).

  • TLD reader.

  • Calibration source with a well-characterized dose rate (e.g., a calibrated X-ray beam of similar energy or a ⁶⁰Co teletherapy unit).

  • Annealing oven.

  • Precise positioning apparatus for the source and TLDs within the phantom.

2. TLD Preparation and Calibration:

  • Annealing: Anneal all TLDs according to the manufacturer's instructions to erase any residual dose information. A typical procedure for LiF:Mg,Ti TLDs is heating at 400°C for 1 hour, followed by 100°C for 2 hours, and then rapid cooling.

  • Calibration:

    • Expose batches of TLDs to a range of known doses from the calibration source. The dose range should encompass the expected doses in the experiment.

    • Read out the TLDs using a calibrated TLD reader.

    • Generate a calibration curve of TLD signal versus absorbed dose.

    • Determine the energy correction factor to account for the difference in energy spectra between the calibration source and Sm-145. This can be done through Monte Carlo simulations or by cross-calibration with an energy-independent detector.

3. In-Phantom Measurement:

  • Phantom Setup: Place the phantom in the desired measurement geometry.

  • Source and TLD Placement:

    • Position the Sm-145 source at the center of the phantom.

    • Place the calibrated TLDs at various radial distances from the source along its transverse axis. Use a precise jig to ensure accurate and reproducible positioning.

  • Irradiation: Irradiate the TLDs for a predetermined time to deliver a dose within the calibrated range. The irradiation time should be long enough to minimize timing uncertainties.

  • TLD Readout: After irradiation, read out the TLDs using the same TLD reader and settings as used for calibration.

  • Data Analysis:

    • Convert the TLD readings to absorbed dose using the calibration curve and apply the energy correction factor.

    • Calculate the dose rate at each measurement point by dividing the absorbed dose by the irradiation time.

    • Determine the radial dose function, g(r), by normalizing the dose rate at each radial distance to the dose rate at a reference distance of 1 cm.

4. Uncertainty Analysis:

  • Perform a thorough uncertainty analysis, considering contributions from TLD calibration, positioning, timing, and energy dependence.[11][12]

Protocol 2: Two-Dimensional Dose Distribution Measurement using Gafchromic™ Film

Gafchromic™ film is a high-spatial-resolution dosimeter that is ideal for measuring two-dimensional dose distributions around brachytherapy sources.

1. Materials and Equipment:

  • Samarium-145 brachytherapy source of known air-kerma strength.

  • Water or solid water-equivalent phantom.

  • Gafchromic™ EBT3 or a similar model suitable for low-energy photons.[11][13]

  • High-resolution flatbed scanner.

  • Film dosimetry software.

  • Calibration source (as in Protocol 1).

  • Light-tight storage for the film.

2. Film Calibration:

  • Film Handling: Handle the film with care to avoid scratches, fingerprints, and exposure to light.

  • Calibration Irradiation:

    • Cut pieces of film from the same batch and expose them to a range of known doses from the calibration source in a reference phantom.

    • Ensure that the film is oriented consistently during both calibration and measurement scans.

  • Scanning: Scan the irradiated films and an unirradiated film from the same batch using a flatbed scanner. It is recommended to wait at least 24 hours post-irradiation to allow for color development to stabilize.

  • Calibration Curve: Using dosimetry software, generate a calibration curve that relates the pixel value (or optical density) of the film to the absorbed dose.

3. In-Phantom Measurement:

  • Phantom Setup: Place a sheet of Gafchromic™ film within the phantom at a plane that intersects the source. The film can be positioned along the transverse or longitudinal axis of the source.

  • Source Placement: Position the Sm-145 source in contact with the film at the desired location.

  • Irradiation: Irradiate the film for a time sufficient to produce a dose distribution within the calibrated range.

  • Scanning: After the appropriate post-irradiation waiting period, scan the film using the same scanner and settings as for the calibration films.

  • Data Analysis:

    • Convert the scanned image to a 2D dose map using the calibration curve.

    • Extract dose profiles along the desired axes to determine the radial dose function and anisotropy function.

4. Uncertainty Analysis:

  • Conduct an uncertainty analysis, including factors such as film and scanner response, positioning, and calibration uncertainties.[11][12]

Mandatory Visualizations

Experimental Workflow for TLD Dosimetry

TLD_Workflow cluster_prep Preparation & Calibration cluster_measurement In-Phantom Measurement cluster_analysis Data Analysis anneal Anneal TLDs calibrate Calibrate TLDs with Known Dose anneal->calibrate curve Generate Calibration Curve calibrate->curve convert Convert Signal to Dose curve->convert setup Setup Phantom place Place Sm-145 Source & TLDs setup->place irradiate Irradiate Phantom place->irradiate readout Readout TLDs irradiate->readout readout->convert calculate Calculate Dose Rate convert->calculate radial Determine Radial Dose Function calculate->radial

Caption: Workflow for in-phantom dosimetry using TLDs.

Logical Relationship for Gafchromic™ Film Dosimetry

Film_Dosimetry_Logic cluster_calibration Calibration Phase cluster_measurement Measurement Phase cluster_analysis Analysis Phase film_calib Irradiate Film with Known Doses scan_calib Scan Calibrated Films film_calib->scan_calib calib_curve Generate Dose vs. Optical Density Curve scan_calib->calib_curve dose_map Create 2D Dose Map calib_curve->dose_map Apply Calibration film_exp Expose Film in Phantom with Sm-145 scan_exp Scan Experimental Film film_exp->scan_exp scan_exp->dose_map extract_profiles Extract Dose Profiles dose_map->extract_profiles calc_params Calculate Dosimetric Parameters extract_profiles->calc_params

Caption: Logical steps for 2D dosimetry with Gafchromic™ film.

References

Application Notes and Protocols for Monte Carlo Simulation of Samarium-145 Dose Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting Monte Carlo simulations to model the radiation dose deposition of Samarium-145 (Sm-145). Samarium-145 is a radionuclide with promising therapeutic applications due to its decay characteristics, which include the emission of low-energy photons and a cascade of Auger electrons.[1][2] Accurate dosimetry is crucial for evaluating its efficacy and potential toxicity in preclinical and clinical research.

Samarium-145 decays via electron capture with a half-life of 340 days, emitting photons in the 38-61 keV energy range.[2][3] This decay process also results in the release of Auger electrons, which have a very short range and deposit their energy in close proximity to the decay site.[4][5] This localized energy deposition makes Sm-145 a candidate for targeted radionuclide therapy, where precise understanding of micro- and nanometer-scale dosimetry is essential.

Monte Carlo simulation is the gold standard for radiation transport modeling, allowing for detailed and patient-specific dose calculations.[6][7][8] This document outlines the necessary data, simulation setup, and analysis for modeling Sm-145 dose deposition using the Geant4 Application for Tomographic Emission (GATE) or the Geant4 toolkit directly.

Data Presentation

Accurate simulation of Samarium-145 dose deposition requires precise input data. The following tables summarize the key physical characteristics of Sm-145 and a template for the required Auger electron spectrum.

Table 1: Physical and Decay Properties of Samarium-145

PropertyValueReference
Half-life340 ± 3 days[3][9]
Decay ModeElectron Capture (100%)[3][9]
Daughter NuclidePromethium-145 (¹⁴⁵Pm)[9]
Mean Energy per Decay0.616 MeV[9]
Photon Energies & Intensities38-45 keV (1.4 photons/disintegration)[2]
61 keV (0.13 photons/disintegration)[2]

Table 2: Photon and Gamma-ray Emissions of Samarium-145

Radiation TypeEnergy (keV)Intensity (%)
X-ray (Kα)~38-40High
X-ray (Kβ)~44-45Moderate
Gamma-ray61.213

Note: Detailed photon energies and intensities should be obtained from evaluated nuclear data sources like the Evaluated Nuclear Structure Data File (ENSDF) for precise simulation inputs.

Table 3: Template for Samarium-145 Auger Electron Spectrum

Electron Energy (keV)Yield per Decay
E₁Y₁
E₂Y₂
......

Note: A detailed Auger electron spectrum is crucial for accurate microdosimetry. This data can be obtained from specialized databases or calculated using atomic relaxation models. The BrIccEmis model is one such tool that can be used to generate this data.[10]

Experimental Protocols

This section provides a detailed protocol for performing a Monte Carlo simulation of Samarium-145 dose deposition at the cellular level using the GATE (Geant4 Application for Tomographic Emission) platform. This protocol can be adapted for various geometries, from single cells to tissue models.

Protocol 1: Cellular Dosimetry of Samarium-145 using GATE

1. Objective: To calculate the absorbed dose distribution within a single cell or cell cluster from the decay of Samarium-145, considering its subcellular localization (e.g., nucleus, cytoplasm, cell membrane).

2. Materials and Software:

  • A workstation with GATE (version 9.0 or later) installed. GATE is built upon the Geant4 toolkit.

  • Evaluated nuclear decay data for Samarium-145, including photon, gamma, and a detailed Auger electron spectrum.

3. Simulation Geometry Definition:

  • Define the world volume (e.g., a water box) to encompass the simulation geometry.

  • Model the cell(s) as spheres or ellipsoids with defined dimensions (e.g., 10 µm diameter).

  • Define subcellular compartments:

    • Nucleus: A concentric sphere within the cell (e.g., 8 µm diameter).

    • Cytoplasm: The volume between the nucleus and the cell membrane.

    • Cell Membrane: A thin spherical shell.

  • Assign appropriate materials to each volume (e.g., "G4_WATER" for all cellular components as a first approximation, or more complex tissue-equivalent materials).

4. Physics List Selection:

  • Utilize a pre-packaged physics list suitable for low-energy electron and photon transport. The G4EmDNAPhysics or G4EmLivermorePhysics lists are recommended for their accuracy at the cellular and subcellular scale. These lists include processes for photoelectric effect, Compton scattering, Rayleigh scattering, and detailed electron interactions.

5. Source Definition:

  • Define the Sm-145 source. The decay of Sm-145 is via electron capture, which is not a standard primary particle in Geant4. Therefore, the emitted photons, gamma rays, and Auger electrons must be defined as the primary particles.

  • Use the G4GeneralParticleSource (GPS) to define the energy spectrum of the emitted radiations based on the data from Tables 2 and 3.

  • Define the spatial distribution of the source within the defined cellular compartments (e.g., uniformly distributed in the nucleus, cytoplasm, or on the cell membrane).

6. Scoring and Analysis:

  • Use the DoseActor in GATE to score the energy deposition in the desired volumes (e.g., the nucleus).

  • Set the spatial resolution of the dose scoring (voxel size) to be appropriate for the geometry (e.g., sub-micrometer for subcellular dosimetry).

  • Run a sufficient number of primary decays to achieve statistically robust results (typically >10⁶ decays).

  • Analyze the output to obtain the absorbed dose (in Gray) per decay in the target volumes. This can be used to calculate S-values (absorbed dose per unit cumulated activity).

Mandatory Visualization

Diagram 1: Monte Carlo Simulation Workflow for Sm-145 Dosimetry

G cluster_0 Input Data cluster_1 Monte Carlo Simulation (GATE/Geant4) cluster_2 Output & Analysis DecayData Sm-145 Decay Data (Photons, Gammas, Auger Electrons) Setup Simulation Setup (Physics List, Source Definition) DecayData->Setup Geometry Cellular/Tissue Geometry (Dimensions, Materials) Geometry->Setup Transport Particle Transport (Tracking of photons and electrons) Setup->Transport Deposition Energy Deposition Scoring Transport->Deposition DoseCalc Absorbed Dose Calculation (Gy/decay) Deposition->DoseCalc SValues S-Value Calculation DoseCalc->SValues DVH Dose-Volume Histograms DoseCalc->DVH

Caption: Workflow for Sm-145 dosimetry using Monte Carlo simulation.

Diagram 2: Generalized DNA Damage Signaling Pathway for Auger Emitters

G Sm145 Sm-145 Decay (Auger Electrons) DNA_DSB DNA Double-Strand Breaks (DSBs) Sm145->DNA_DSB ATM ATM Activation DNA_DSB->ATM gH2AX γ-H2AX Foci Formation ATM->gH2AX p53 p53 Activation ATM->p53 p21 p21 Expression p53->p21 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest

Caption: DNA damage response pathway activated by Auger electrons.

References

Application Notes and Protocols for Interstitial Brachytherapy Using Samarium-145

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samarium-145 (Sm-145) is a radionuclide that was investigated as a potential source for interstitial brachytherapy in the late 1980s. Its physical characteristics, including a moderate photon energy spectrum and a relatively long half-life, presented it as a promising alternative to Iodine-125 (I-125) for specific clinical applications. This document provides a comprehensive overview of the available data on Sm-145 for interstitial brachytherapy, including its physical properties, proposed applications, and a theoretical framework for its use based on the foundational research. It is important to note that Sm-145 has not been widely adopted in clinical practice, and therefore, the protocols provided are based on general principles of brachytherapy and the specific characteristics of Sm-145 as described in the literature, rather than on extensive clinical trial data.

Physical and Dosimetric Properties of Samarium-145

Samarium-145 is produced by the neutron irradiation of enriched Samarium-144 (¹⁴⁴Sm).[1][2] Its decay and radiation characteristics offer a unique profile for brachytherapy applications.

Physical Data Summary

The key physical properties of Samarium-145 are summarized in the table below, with a comparison to the commonly used brachytherapy source, Iodine-125.

PropertySamarium-145 (¹⁴⁵Sm)Iodine-125 (¹²⁵I)
**Half-life (T₁⸝₂) **340 days[1][2]59.4 days
Decay Mode Electron Capture[1]Electron Capture
Principal Photon Energies 38-45 keV (X-rays), 61 keV (gamma-rays)[1]27.4 keV, 31 keV (X-rays), 35.5 keV (gamma-ray)
Dose Rate Constant (in water) Not well-established in literature~0.965 cGy·h⁻¹·U⁻¹
Half-Value Layer (HVL) in Lead ~0.05 mm~0.025 mm
Rationale for Use in Interstitial Brachytherapy

The characteristics of Samarium-145 offer several theoretical advantages for interstitial brachytherapy:

  • Longer Half-Life : The 340-day half-life of Sm-145 allows for the treatment of slow-growing tumors and could be beneficial for permanent implants where a longer, low-dose-rate treatment is desired.[1] It also provides logistical advantages in terms of source inventory management.

  • Homogeneous Dose Distribution : The photon energies of Sm-145 (38-61 keV) are slightly higher than those of I-125, which is predicted to result in a more homogeneous dose distribution within the target volume.[1]

  • Favorable Shielding Properties : Like I-125, the low-energy photons from Sm-145 are easily shielded, which is an important consideration for radiation safety of both patients and medical personnel.[1]

Proposed Clinical Applications

The primary proposed applications for interstitial brachytherapy with Samarium-145 have been for the treatment of:

  • Brain Tumors : The potential for a more uniform dose distribution was seen as an advantage in treating well-circumscribed brain malignancies.[1]

  • Ocular (Uveal) Melanoma : As an alternative to I-125 in plaque brachytherapy for eye tumors.[1]

  • Photon Activation Therapy : The 38-61 keV photons from Sm-145 are in an ideal energy range to induce an Auger cascade in iodine atoms, making it a potential source for photon activation therapy in tumors that have taken up iodinated compounds.

Experimental Protocols

The following protocols are theoretical and based on the available literature for Sm-145 and general principles of interstitial brachytherapy. These would require significant preclinical validation.

Samarium-145 Source Production and Fabrication

A workflow for the production of Sm-145 brachytherapy seeds is outlined below.

cluster_production Source Production cluster_fabrication Seed Fabrication cluster_qa Quality Assurance Enriched Sm-144 Target Enriched Sm-144 Target Neutron Irradiation Neutron Irradiation Enriched Sm-144 Target->Neutron Irradiation (in a nuclear reactor) Radioactive Sm-145 Radioactive Sm-145 Neutron Irradiation->Radioactive Sm-145 (n,γ) reaction Processing into desired form Processing into desired form Radioactive Sm-145->Processing into desired form (e.g., oxide powder) Encapsulation in Titanium (Ti) tube Encapsulation in Titanium (Ti) tube Processing into desired form->Encapsulation in Titanium (Ti) tube (0.8 mm x 4.5 mm) Sealing and Sterilization Sealing and Sterilization Encapsulation in Titanium (Ti) tube->Sealing and Sterilization Source Calibration Source Calibration Sealing and Sterilization->Source Calibration (Air Kerma Strength) Leak Testing Leak Testing Source Calibration->Leak Testing Ready for Clinical Use Ready for Clinical Use Leak Testing->Ready for Clinical Use

Diagram 1: Samarium-145 brachytherapy source production and fabrication workflow.

Protocol for Source Production:

  • Target Preparation : Start with highly enriched (e.g., >95%) Samarium-144 oxide (¹⁴⁴Sm₂O₃).

  • Neutron Irradiation : Irradiate the ¹⁴⁴Sm₂O₃ target in a high-flux nuclear reactor. The duration of irradiation will depend on the desired activity of the final sources.

  • Post-Irradiation Processing : After a suitable cooling period, the irradiated target containing ¹⁴⁵Sm is chemically processed.

  • Source Core Fabrication : The radioactive ¹⁴⁵Sm is incorporated into a stable matrix, which will form the core of the brachytherapy seed.

  • Encapsulation : The radioactive core is encapsulated in a biocompatible and sealed titanium capsule (e.g., 0.8 mm diameter, 4.5 mm length).[1]

  • Quality Control : Each source must undergo rigorous quality control, including:

    • Activity/Air Kerma Strength Measurement : Calibration using a well-type ionization chamber traceable to a national standards laboratory.

    • Leak Testing : To ensure the integrity of the encapsulation.

    • Autoradiography : To verify the uniformity of the radioactivity distribution within the source.

Preclinical Interstitial Brachytherapy Protocol (Animal Model)

This hypothetical protocol outlines the steps for a preclinical evaluation of Sm-145 seeds in a tumor-bearing animal model (e.g., subcutaneous xenograft in mice).

cluster_treatment Treatment Phase cluster_followup Follow-up Phase Tumor Model Establishment Tumor Model Establishment Tumor Volume Measurement (Baseline) Tumor Volume Measurement (Baseline) Tumor Model Establishment->Tumor Volume Measurement (Baseline) Randomization into Treatment Groups Randomization into Treatment Groups Tumor Volume Measurement (Baseline)->Randomization into Treatment Groups Treatment Planning Treatment Planning Randomization into Treatment Groups->Treatment Planning Sm-145 Seed Implantation Sm-145 Seed Implantation Treatment Planning->Sm-145 Seed Implantation Post-Implant Imaging Post-Implant Imaging Sm-145 Seed Implantation->Post-Implant Imaging Tumor Growth Monitoring Tumor Growth Monitoring Post-Implant Imaging->Tumor Growth Monitoring Endpoint Analysis Endpoint Analysis Tumor Growth Monitoring->Endpoint Analysis

Diagram 2: Experimental workflow for preclinical evaluation of Sm-145 brachytherapy.

Methodology:

  • Tumor Model : Establish tumors in immunocompromised mice using a relevant human cancer cell line (e.g., glioblastoma or uveal melanoma).

  • Treatment Planning : Once tumors reach a specified volume (e.g., 100-150 mm³), perform imaging (e.g., micro-CT or ultrasound) for treatment planning. The number and placement of Sm-145 seeds to deliver a target minimum dose to the tumor periphery would be determined.

  • Seed Implantation : Under anesthesia, implant the Sm-145 seeds into the tumor according to the treatment plan using appropriate interstitial needles.

  • Post-Implantation Dosimetry : Perform post-implant imaging to verify seed placement and calculate the actual dose distribution delivered to the tumor and surrounding tissues.

  • Efficacy Assessment : Monitor tumor growth over time using caliper measurements. The primary endpoint would be tumor growth delay or tumor control.

  • Toxicity Evaluation : Monitor animal weight and general health. At the end of the study, perform histological analysis of the tumor and surrounding normal tissues to assess for radiation-induced damage.

Dosimetry and Treatment Planning Considerations

Due to the lack of a specific AAPM TG-43 report for Samarium-145, the following approach would be necessary for clinical implementation.

Dosimetry Data Generation

A comprehensive dosimetric characterization of a specific Sm-145 source model would be required. This would involve:

  • Monte Carlo Simulations : Using a validated Monte Carlo code (e.g., MCNP, Geant4) to model the source and calculate the dose distribution in water.

  • Experimental Measurements : Using thermoluminescent dosimeters (TLDs) or radiochromic film to measure the dose distribution around a source in a water-equivalent phantom.

The following parameters, as defined in the AAPM TG-43 formalism, would need to be determined:

  • Dose Rate Constant (Λ)

  • Radial Dose Function (g(r))

  • Anisotropy Function (F(r, θ))

Treatment Planning Workflow

Patient Immobilization and Imaging Patient Immobilization and Imaging Target Volume and OAR Delineation Target Volume and OAR Delineation Patient Immobilization and Imaging->Target Volume and OAR Delineation Virtual Source Placement Virtual Source Placement Target Volume and OAR Delineation->Virtual Source Placement Dose Calculation and Optimization Dose Calculation and Optimization Virtual Source Placement->Dose Calculation and Optimization Plan Evaluation (DVH Analysis) Plan Evaluation (DVH Analysis) Dose Calculation and Optimization->Plan Evaluation (DVH Analysis) Dose Calculation and Optimization->Plan Evaluation (DVH Analysis) Plan Approval Plan Approval Plan Evaluation (DVH Analysis)->Plan Approval Seed Implantation Seed Implantation Plan Approval->Seed Implantation Post-Implant Dosimetry Post-Implant Dosimetry Seed Implantation->Post-Implant Dosimetry

Diagram 3: A typical workflow for interstitial brachytherapy treatment planning.

Protocol for Treatment Planning:

  • Imaging : Acquire high-resolution imaging of the target volume (e.g., CT, MRI).

  • Contouring : Delineate the Gross Tumor Volume (GTV), Clinical Target Volume (CTV), Planning Target Volume (PTV), and relevant Organs at Risk (OARs).

  • Source Placement : Virtually place the Sm-145 seeds within the PTV using a treatment planning system (TPS).

  • Dose Calculation : The TPS would use the pre-determined TG-43-style dosimetric data for the Sm-145 source to calculate the 3D dose distribution.

  • Optimization : Adjust the position and number of seeds to ensure adequate coverage of the PTV while minimizing the dose to OARs.

  • Plan Evaluation : Evaluate the quality of the plan using Dose-Volume Histograms (DVHs) and ensure that the prescribed dose and OAR constraints are met.

Summary and Future Directions

Samarium-145 presents a theoretically sound option for interstitial brachytherapy with potential advantages over I-125 in certain clinical scenarios. However, the initial research from the late 1980s did not translate into widespread clinical adoption, and as a result, there is a lack of modern, comprehensive data and established protocols for its use.

For researchers and drug development professionals, Sm-145 could be revisited as a brachytherapy source, particularly in the context of novel delivery systems or in combination with new targeted therapies. Future research would need to focus on:

  • Modern Dosimetric Characterization : A full dosimetric dataset according to the current standards (AAPM TG-43U1) is essential.

  • Preclinical Efficacy and Toxicity Studies : Robust preclinical studies in relevant animal models are needed to establish the therapeutic window.

  • Clinical Trials : Well-designed clinical trials would be necessary to determine the safety and efficacy of Sm-145 brachytherapy in human patients.

Without such data, the use of Samarium-145 for interstitial brachytherapy remains an area of historical interest with unexplored potential.

References

Samarium-145 Brachytherapy: Application Notes for Temporary and Permanent Implants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samarium-145 (Sm-145) is a radionuclide with promising characteristics for brachytherapy applications. Its unique physical properties, including a moderate half-life and low-energy photon emissions, position it as a versatile option for both temporary (High-Dose-Rate, HDR) and permanent (Low-Dose-Rate, LDR) brachytherapy. This document provides detailed application notes and standardized protocols for the use of Sm-145 in preclinical and clinical research settings, with a focus on comparing its utility in temporary versus permanent implantation strategies.

Samarium-145 is produced by neutron irradiation of enriched Samarium-144 (144Sm).[1][2][3] It decays by electron capture, emitting photons in the 38 to 61 keV energy range, which are slightly higher than those of Iodine-125.[3] This energy profile offers a balance between tissue penetration and radiation protection.[3] The 340-day half-life of Sm-145 is significantly longer than that of Iodine-125 (60 days), providing logistical advantages for source inventory management and potentially enabling longer treatment durations for temporary implants.[3]

Comparison of Samarium-145 Properties for Brachytherapy

A clear understanding of the physical and radiobiological properties of Sm-145 is crucial for its application in brachytherapy. Below is a comparative summary of Sm-145 and other commonly used brachytherapy isotopes.

PropertySamarium-145 (145Sm)Iodine-125 (125I)Palladium-103 (103Pd)Iridium-192 (192Ir)
Half-life 340 days[3]59.4 days[4]17.0 days[4]73.8 days
Photon Energy 38-61 keV[3]27-35 keV[4]20-23 keV[4]380 keV (average)
Dose Rate Low-to-MediumLowLowHigh
Primary Application Temporary & Permanent[3]Permanent[2]Permanent[4]Temporary[5]
Shielding Relatively easy[3]EasyEasyRequires significant shielding

Samarium-145 for Temporary Brachytherapy

Temporary brachytherapy involves placing the radiation source for a specific duration and then removing it.[1] This approach is typically used for high-dose-rate (HDR) or pulsed-dose-rate (PDR) treatments.[5] The longer half-life of Sm-145 makes it particularly suitable for fractionated temporary brachytherapy over an extended period without significant source decay.[3]

Experimental Protocol: In Vitro Evaluation of Sm-145 for Temporary Brachytherapy

This protocol outlines the steps to assess the efficacy of simulated temporary Sm-145 brachytherapy on cancer cell lines.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., prostate, brain, or uveal melanoma cell lines) in appropriate media and conditions.

    • Plate cells in 96-well plates for viability assays or on sterile coverslips in multi-well plates for microscopy.

  • Irradiation Setup:

    • Utilize a low-energy X-ray irradiator with a spectrum that mimics the photon energies of Sm-145 (38-61 keV).

    • Alternatively, use calibrated Sm-145 sources and a custom-built shielded apparatus to irradiate the cells for defined periods.

  • Dose Delivery:

    • Deliver a range of doses equivalent to those used in HDR brachytherapy, fractionated over several time points to simulate a temporary implant schedule.

    • Include non-irradiated control groups.

  • Post-Irradiation Assays:

    • Cell Viability: Perform MTT or similar viability assays at 24, 48, and 72 hours post-irradiation.

    • Clonogenic Survival Assay: Assess the long-term reproductive viability of the cells.

    • DNA Damage and Repair: Use immunofluorescence to detect γH2AX foci at different time points (e.g., 1, 4, and 24 hours) post-irradiation to quantify DNA double-strand breaks.

    • Apoptosis: Evaluate programmed cell death using Annexin V/Propidium Iodide staining and flow cytometry.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Cancer Cell Culture B Cell Seeding A->B C Sm-145 Irradiation (Fractionated Doses) B->C D Control (No Irradiation) B->D E Cell Viability Assays C->E F Clonogenic Survival C->F G DNA Damage (γH2AX) C->G H Apoptosis Analysis C->H D->E D->F D->G D->H

Workflow for in vitro evaluation of temporary Sm-145 brachytherapy.

Samarium-145 for Permanent Brachytherapy

Permanent brachytherapy, or LDR brachytherapy, involves implanting radioactive seeds that remain in the body indefinitely.[2] The radiation dose is delivered continuously over several months as the source decays.[2] The 340-day half-life of Sm-145 allows for a sustained low dose rate over a clinically relevant period.

Experimental Protocol: Preclinical Evaluation of Sm-145 Permanent Seeds in an Animal Model

This protocol describes a preclinical study to evaluate the safety and efficacy of permanent Sm-145 brachytherapy seeds in a tumor xenograft model.

  • Source Preparation and Calibration:

    • Fabricate Sm-145 seeds by encapsulating a known activity of the isotope in biocompatible titanium capsules (e.g., 4.5 mm length, 0.8 mm diameter).[3]

    • Calibrate the air-kerma strength of each seed using a well-ionization chamber.

  • Animal Model:

    • Use immunodeficient mice or rats.

    • Subcutaneously implant human cancer cells to establish solid tumors.

  • Seed Implantation:

    • Once tumors reach a specified volume, anesthetize the animals.

    • Under image guidance (e.g., ultrasound), implant a prescribed number of Sm-145 seeds directly into the tumor.

    • Include a control group with sham implantation (no seeds).

  • Post-Implantation Monitoring:

    • Measure tumor volume at regular intervals.

    • Monitor animal weight and overall health.

    • Perform imaging (e.g., micro-CT) to verify seed placement and monitor for migration.

  • Endpoint Analysis:

    • At the study endpoint, euthanize the animals.

    • Excise tumors for histological analysis to assess necrosis, apoptosis, and cellular damage.

    • Examine surrounding healthy tissues for signs of radiation-induced toxicity.

G A Tumor Xenograft Model Establishment C Image-Guided Seed Implantation A->C B Sm-145 Seed Fabrication & Calibration B->C D Post-Implantation Monitoring (Tumor Growth, Imaging) C->D E Endpoint: Histological & Toxicity Analysis D->E

Workflow for preclinical evaluation of permanent Sm-145 implants.

Dosimetry and Treatment Planning

Accurate dosimetry is critical for the safe and effective use of Sm-145 in brachytherapy. Monte Carlo simulations are the gold standard for calculating the dose distribution around brachytherapy sources.[6]

Protocol: Monte Carlo Dosimetry of a Samarium-145 Seed

This protocol outlines the steps for performing a Monte Carlo simulation to characterize the dosimetric parameters of a Sm-145 brachytherapy seed.

  • Software:

    • Use a validated Monte Carlo code system such as GEANT4, MCNP, or TOPAS.[6]

  • Source and Phantom Definition:

    • Create a detailed geometric model of the Sm-145 seed, including the radioactive source material and the titanium encapsulation.

    • Define a large water phantom to simulate tissue.

  • Physics Simulation:

    • Define the Sm-145 decay spectrum as the radiation source.

    • Simulate the transport of photons and electrons through the source, capsule, and water phantom.

    • Score the energy deposited in voxels of the phantom.

  • Data Analysis:

    • Calculate the dose rate constant, radial dose function, and anisotropy function according to the AAPM TG-43 formalism.

    • Generate isodose curves to visualize the dose distribution.

Radiobiological Considerations and Signaling Pathways

The biological effects of brachytherapy are primarily due to the induction of DNA damage in cancer cells.[7] Low-energy photons from Sm-145 will induce a range of DNA lesions, with double-strand breaks (DSBs) being the most cytotoxic.[8]

The cellular response to this damage involves a complex network of signaling pathways known as the DNA Damage Response (DDR).[7] Key pathways include:

  • Non-Homologous End Joining (NHEJ): A primary pathway for repairing DSBs throughout the cell cycle.[8]

  • Homologous Recombination (HR): An error-free DSB repair pathway that is active in the S and G2 phases of the cell cycle.[8]

  • Base Excision Repair (BER): Repairs single-strand breaks and base damage.[9]

The continuous low-dose-rate irradiation from a permanent Sm-145 implant can influence the efficiency of these repair pathways, potentially leading to increased cell killing compared to a single high dose of external beam radiation.[10]

G cluster_damage Radiation Damage cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcome A Sm-145 Photon Emission B DNA Double-Strand Breaks (DSBs) A->B C Non-Homologous End Joining (NHEJ) B->C D Homologous Recombination (HR) B->D E Successful Repair C->E F Apoptosis (Cell Death) C->F If repair fails G Senescence C->G If repair fails D->E D->F If repair fails D->G If repair fails

References

Application Notes and Protocols for Photon Activation Therapy using Samarium-145

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Photon Activation Therapy (PAT) experiments utilizing Samarium-145 (Sm-145). This document covers the underlying principles, experimental design, and methodologies for both in vitro and in vivo studies.

Introduction to Photon Activation Therapy with Samarium-145

Photon Activation Therapy (PAT) is a binary cancer treatment modality that combines a targeted, high-Z element-containing drug with a specific energy photon source to induce localized cell killing. In this proposed experimental setup, the thymidine (B127349) analog 5-iodo-2'-deoxyuridine (IdUrd), containing stable iodine (¹²⁷I), is administered. Proliferating tumor cells preferentially incorporate IdUrd into their DNA. Subsequently, a low-energy photon source, Samarium-145 (Sm-145), is implanted at the tumor site.

The photons emitted by Sm-145 have an energy spectrum (38-61 keV) that is just above the K-shell absorption edge of iodine (33.2 keV).[1] This precise energy targeting maximizes the probability of a photoelectric interaction with the iodine atoms in the tumor DNA. The photoelectric effect ejects an inner-shell electron, creating a vacancy that is filled by an electron from a higher shell. The excess energy from this transition is released as a cascade of low-energy Auger electrons. These Auger electrons deposit a large amount of energy over a very short range (nanometers), causing highly complex and difficult-to-repair DNA double-strand breaks, ultimately leading to targeted tumor cell death.[1][2]

Properties and Characteristics of Samarium-145

Samarium-145 is a radionuclide produced by neutron irradiation of enriched Samarium-144 (¹⁴⁴Sm).[1][3][4][5] Its physical properties make it a suitable candidate for brachytherapy and as a photon source for PAT.

Table 1: Physical Properties of Samarium-145

PropertyValueReference
Half-life340 days[1][3][4][5]
Decay ModeElectron Capture[3][5]
Photon Energies38-61 keV[1][3][4][5]
EncapsulationTitanium tubes (e.g., 0.8 mm x 4.5 mm)[3][4][5]
Dose Rate in Tissue~0.8 rad/hr·mCi at 1 cm[1]

Experimental Protocols

In Vitro Photon Activation Therapy Protocol

This protocol describes the steps for evaluating the efficacy of Sm-145 based PAT on cancer cell lines in a laboratory setting.

Materials:

  • Cancer cell line (e.g., U-87 MG human glioblastoma, C6 rat glioma)

  • Cell culture medium and supplements

  • 5-iodo-2'-deoxyuridine (IdUrd)

  • Encapsulated Samarium-145 source

  • Cell viability assay kit (e.g., MTT, Calcein-AM)

  • Multi-well cell culture plates

Protocol:

  • Cell Seeding: Plate cells in multi-well plates at a predetermined density and allow them to adhere overnight.

  • IdUrd Incubation: Replace the culture medium with a medium containing IdUrd at a concentration range of 1-10 µM. Incubate for a duration equivalent to one to three cell cycles to ensure sufficient incorporation into the DNA.

  • Irradiation:

    • Carefully place the encapsulated Sm-145 source at a fixed distance from the cell monolayer.

    • Irradiate the cells for a predetermined time to deliver the desired radiation dose. A dose rate of approximately 10 rad/hr has been suggested for PAT.

    • Include control groups: no treatment, IdUrd alone, and Sm-145 irradiation alone.

  • Post-Irradiation Incubation: Following irradiation, replace the IdUrd-containing medium with fresh culture medium and incubate for 24-72 hours.

  • Assessment of Cell Viability: Evaluate cell viability using a standard assay such as the MTT or Calcein-AM assay according to the manufacturer's instructions.

Table 2: Representative In Vitro IdUrd Incorporation in Various Cancer Cell Lines

Cell LineIdUrd Concentration (µM)Incubation Time (Cell Cycles)Thymidine Replacement (%)
Human Lung10322.4
Human Glioma10332.0
Human Melanoma10339.1
In Vivo Photon Activation Therapy Protocol (Orthotopic Glioma Rat Model)

This protocol outlines the procedure for a preclinical evaluation of Sm-145 PAT in a rat model of glioblastoma.

Materials:

  • Male Wistar rats (6-8 weeks old)

  • C6 rat glioma cells

  • Stereotactic apparatus

  • 5-iodo-2'-deoxyuridine (IdUrd) for infusion

  • Encapsulated Samarium-145 "seeds"

  • Anesthetics

  • Tumor imaging modality (e.g., MRI, bioluminescence imaging)

Protocol:

  • Tumor Implantation:

    • Anesthetize the rat and secure it in a stereotactic frame.

    • Create a burr hole in the skull at a predetermined location.

    • Inject C6 glioma cells into the striatum of the brain.

    • Allow the tumor to grow for a specified period (e.g., 7-10 days), monitoring growth with an appropriate imaging technique.

  • IdUrd Administration: Administer IdUrd via continuous intravenous infusion for a period of 7-14 days to ensure uptake by the proliferating tumor cells.

  • Sm-145 Source Implantation:

    • Anesthetize the rat and, using the stereotactic frame, implant the encapsulated Sm-145 seed(s) into the tumor mass.

    • The activity of the source should be calculated to deliver a specific dose rate to the tumor.

  • Monitoring and Efficacy Assessment:

    • Monitor the animals for any signs of toxicity.

    • Measure tumor volume at regular intervals using imaging.

    • The primary endpoint is typically tumor growth delay (TGD), defined as the difference in time for the tumors in the treated group to reach a predetermined volume compared to the control groups.

  • Control Groups:

    • Untreated tumor-bearing rats.

    • Rats receiving only IdUrd.

    • Rats receiving only the Sm-145 implant (brachytherapy).

Table 3: Representative In Vivo Tumor Growth Delay Data from Auger Electron Therapy Studies

Treatment GroupMedian Time to 5x Initial Tumor Volume (Days)Tumor Growth Delay (Days)
Saline Control< 15-
Non-radiolabeled Drug< 15-
¹²⁵I-NaI< 15-
¹²⁵I-Targeted Auger Emitter60> 45

Note: This data is representative of Auger electron therapy and illustrates the potential for significant tumor growth delay.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

G cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol (Rat Glioma Model) cell_seeding 1. Cell Seeding idurd_incubation_vitro 2. IdUrd Incubation (1-10 µM, 1-3 cell cycles) cell_seeding->idurd_incubation_vitro sm145_irradiation 3. Sm-145 Irradiation idurd_incubation_vitro->sm145_irradiation post_incubation 4. Post-Irradiation Incubation sm145_irradiation->post_incubation viability_assay 5. Cell Viability Assay (e.g., MTT) post_incubation->viability_assay tumor_implantation 1. Tumor Implantation (C6 Glioma Cells) idurd_admin 2. IdUrd Administration (Continuous IV Infusion) tumor_implantation->idurd_admin sm145_implantation 3. Sm-145 Seed Implantation idurd_admin->sm145_implantation monitoring 4. Monitoring & Efficacy Assessment sm145_implantation->monitoring tgd_analysis Tumor Growth Delay (TGD) Analysis monitoring->tgd_analysis

Caption: Experimental workflows for in vitro and in vivo Photon Activation Therapy.

Signaling Pathway of Cell Death in PAT

G Sm145 Sm-145 Source Photons Low-Energy Photons (38-61 keV) Sm145->Photons emits IdUrd IdUrd in Tumor DNA (containing Iodine-127) Photons->IdUrd interacts with Photoelectric Photoelectric Effect IdUrd->Photoelectric triggers Auger Auger Electron Cascade Photoelectric->Auger induces DSB Complex DNA Double-Strand Breaks Auger->DSB causes DDR DNA Damage Response (ATM, γ-H2AX, p53, p21) DSB->DDR activates Arrest G2/M Cell Cycle Arrest DDR->Arrest Apoptosis Apoptosis (Caspase-3 Mediated) DDR->Apoptosis Death Tumor Cell Death Arrest->Death Apoptosis->Death

Caption: Signaling pathway of PAT-induced tumor cell death.

References

Application Notes and Protocols for Radiolabeling of Peptides and Antibodies with Samarium-145

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of peptides and antibodies with Samarium-145 (¹⁴⁵Sm). This radionuclide holds promise for targeted radiotherapy due to its favorable decay characteristics.

Introduction to Samarium-145

Samarium-145 is a radionuclide that decays by electron capture with a half-life of 340 days, emitting photons with energies primarily between 38 and 61 keV.[1][2] It is produced by neutron irradiation of enriched Samarium-144 (¹⁴⁴Sm).[1][2][3] Its relatively long half-life and emitted radiation make it a candidate for brachytherapy and targeted radionuclide therapy when conjugated to specific targeting molecules like peptides and antibodies.[1][2]

Table 1: Physical Properties of Samarium-145

PropertyValue
Half-life340 ± 3 days[4]
Decay ModeElectron Capture (EC)[2]
Photon Energies38-45 keV (X-rays), 61 keV (gamma-rays)[1][2]
ProductionNeutron irradiation of enriched ¹⁴⁴Sm[1][2][3]

Principle of Radiolabeling

Radiolabeling of peptides and antibodies with metallic radionuclides like ¹⁴⁵Sm requires a bifunctional chelator (BFC).[1][5][6] The BFC has two main components: a chelating moiety that strongly binds the radiometal and a reactive functional group for covalent conjugation to the biomolecule.[1] Commonly used chelators for lanthanides include DTPA (diethylenetriaminepentaacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and their derivatives.[3][5][6]

The general workflow for radiolabeling involves:

  • Conjugation: The bifunctional chelator is covalently attached to the peptide or antibody.

  • Purification: The resulting immunoconjugate is purified to remove unconjugated chelator.

  • Radiolabeling: The purified conjugate is incubated with ¹⁴⁵Sm under optimized conditions (pH, temperature, time).

  • Quality Control: The final radiolabeled product is assessed for radiochemical purity, specific activity, and integrity.

Experimental Protocols

Protocol 1: Conjugation of a Peptide with a Bifunctional Chelator (e.g., DOTA-NHS-ester)

This protocol describes the conjugation of a peptide containing a primary amine (e.g., at the N-terminus or a lysine (B10760008) residue) with a DOTA-NHS-ester.

Materials:

  • Peptide of interest

  • DOTA-NHS-ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • PD-10 desalting column (or equivalent)

  • Lyophilizer

Procedure:

  • Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 5-10 mg/mL.

  • Dissolve the DOTA-NHS-ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL immediately before use.

  • Add the DOTA-NHS-ester solution to the peptide solution at a molar ratio of 5:1 to 10:1 (chelator:peptide).

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purify the DOTA-peptide conjugate using a PD-10 desalting column, eluting with sterile water or a suitable buffer.

  • Collect the fractions containing the conjugate, pool them, and lyophilize for storage.

  • Confirm the identity and purity of the conjugate by mass spectrometry.

Protocol 2: Conjugation of an Antibody with a Bifunctional Chelator (e.g., cyclic DTPA anhydride)

This protocol is adapted from methods used for labeling antibodies with other trivalent radiometals.[7]

Materials:

  • Antibody of interest (e.g., IgG)

  • Cyclic DTPA anhydride (B1165640) (cDTPAa)

  • Anhydrous DMSO

  • 0.05 M Sodium Bicarbonate buffer, pH 8.2

  • Size-exclusion chromatography (SEC) system (e.g., Sephadex G-25)

Procedure:

  • Prepare the antibody in 0.05 M sodium bicarbonate buffer (pH 8.2) at a concentration of 5-10 mg/mL.

  • Dissolve cDTPAa in anhydrous DMSO to a concentration of 1 mg/mL immediately before use.

  • Add the cDTPAa solution to the antibody solution at a molar ratio of 10:1 to 20:1 (chelator:antibody).[7]

  • Incubate the reaction for 5-10 minutes at room temperature with gentle mixing.

  • Purify the DTPA-antibody conjugate immediately using an SEC column equilibrated with 0.1 M citrate (B86180) buffer (pH 5.5).

  • Collect the protein-containing fractions and determine the protein concentration.

  • The conjugate can be used immediately for radiolabeling or stored under appropriate conditions.

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_purification1 Step 2: Purification of Conjugate cluster_radiolabeling Step 3: Radiolabeling cluster_purification2 Step 4: Final Purification & QC Peptide_Ab Peptide or Antibody Reaction Conjugation Reaction (pH, Temp, Time) Peptide_Ab->Reaction Chelator Bifunctional Chelator (e.g., DOTA-NHS, cDTPAa) Chelator->Reaction Purification1 Purification (SEC or Desalting Column) Reaction->Purification1 Conjugate Purified Peptide/Antibody Conjugate Purification1->Conjugate Labeling_Reaction Labeling Reaction (pH, Temp, Time) Conjugate->Labeling_Reaction Sm145 ¹⁴⁵SmCl₃ Sm145->Labeling_Reaction Purification2 Purification (e.g., SEC, ITLC) Labeling_Reaction->Purification2 QC Quality Control (RCP, SA, Stability) Purification2->QC Final_Product Radiolabeled Peptide/Antibody QC->Final_Product

Figure 1. General experimental workflow for radiolabeling.
Protocol 3: Radiolabeling of DOTA-Peptide with ¹⁴⁵Sm

Materials:

  • Lyophilized DOTA-peptide conjugate

  • ¹⁴⁵SmCl₃ in 0.01 M HCl

  • 0.2 M Ammonium (B1175870) Acetate (B1210297) buffer, pH 5.0

  • Sterile, metal-free reaction vial

  • Heating block or water bath

Procedure:

  • Reconstitute the DOTA-peptide conjugate in sterile water to a concentration of 1 mg/mL.

  • In a sterile reaction vial, add 50-100 µg of the DOTA-peptide conjugate.

  • Add 200 µL of 0.2 M ammonium acetate buffer (pH 5.0).

  • Add 5-10 µL of ¹⁴⁵SmCl₃ solution (activity will depend on desired specific activity).

  • Incubate the reaction mixture at 80-95°C for 30-60 minutes.

  • Allow the reaction to cool to room temperature.

  • Perform quality control to determine radiochemical purity.

  • If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge to remove unchelated ¹⁴⁵Sm.

Protocol 4: Radiolabeling of DTPA-Antibody with ¹⁴⁵Sm

This protocol is based on methods for labeling antibodies with ¹⁵³Sm.[7]

Materials:

  • Purified DTPA-antibody conjugate

  • ¹⁴⁵SmCl₃ in 0.01 M HCl

  • 0.1 M Citrate buffer, pH 5.5

  • Sterile, metal-free reaction vial

  • Size-exclusion chromatography (SEC) system

Procedure:

  • To a sterile reaction vial, add 0.5-1.0 mg of the DTPA-antibody conjugate in 0.1 M citrate buffer (pH 5.5).

  • Add the ¹⁴⁵SmCl₃ solution to the vial.

  • Incubate at room temperature for 30-60 minutes with gentle agitation.

  • Determine the labeling efficiency by instant thin-layer chromatography (ITLC).

  • Purify the ¹⁴⁵Sm-DTPA-antibody from unchelated ¹⁴⁵Sm using an SEC column (e.g., PD-10) equilibrated with phosphate-buffered saline (PBS).

  • Collect the protein peak and perform final quality control assessments.

Quality Control

Comprehensive quality control is essential to ensure the safety and efficacy of the radiolabeled product.[8][9][10][11]

Table 2: Quality Control Parameters and Methods

ParameterMethodAcceptance Criteria
Radiochemical Purity (RCP) Instant Thin-Layer Chromatography (ITLC) or Radio-HPLC> 95%
Specific Activity (SA) Activity measurement (dose calibrator) divided by the mass of the biomoleculeTo be determined based on application; typically in MBq/mg or GBq/µmol
Immunoreactivity Cell binding assay or ELISA> 80% retained immunoreactivity compared to unlabeled antibody[7]
Sterility Standard microbiological testingSterile
Endotoxin Level Limulus Amebocyte Lysate (LAL) testWithin acceptable limits for parenteral administration
In Vitro Stability Incubation in human serum at 37°C followed by RCP analysis at various time points> 90% intact radioconjugate after 24 hours
Protocol 5: Determination of Radiochemical Purity by ITLC

Materials:

  • ITLC strips (e.g., silica (B1680970) gel-impregnated glass fiber)

  • Mobile phase (e.g., 0.1 M sodium citrate, pH 5.5 for peptides; 50 mM EDTA for antibodies)

  • Developing chamber

  • Radio-TLC scanner or gamma counter

Procedure:

  • Spot a small volume (1-2 µL) of the radiolabeled sample about 1 cm from the bottom of an ITLC strip.

  • Allow the spot to air dry.

  • Place the strip in a developing chamber containing the appropriate mobile phase.

  • Allow the solvent front to migrate to near the top of the strip.

  • Remove the strip and allow it to dry.

  • Determine the distribution of radioactivity using a radio-TLC scanner or by cutting the strip into sections and counting in a gamma counter.

  • In this system, the radiolabeled conjugate remains at the origin (Rf = 0), while free ¹⁴⁵Sm migrates with the solvent front (Rf = 1.0).

  • Calculate the RCP as: (Counts at Origin / Total Counts) x 100%.

Data Presentation

The following tables summarize typical quantitative data obtained during the development of radiolabeled peptides and antibodies, adapted from literature on similar lanthanide radionuclides due to the scarcity of data specific to ¹⁴⁵Sm.

Table 3: Representative Radiolabeling Efficiency and Specific Activity

BiomoleculeChelatorRadionuclideLabeling Efficiency (%)Specific Activity (MBq/mg)Reference
Monoclonal Antibody (K-1-21)cDTPAa¹⁵³Sm> 60%> 150[7]
Peptide (DOTA-TATE)DOTA¹⁵³Sm> 99%Up to 370 (10 MBq/nmol)[12]

Table 4: Representative In Vitro Stability Data

RadioconjugateMatrixIncubation Time (h)Intact Conjugate (%)Reference
[¹⁵³Sm]Sm-DOTA-TATEHuman Serum24> 95%[12]
[¹⁷⁷Lu]Lu-3p-C-NETA complexHuman Serum24> 95%[13]

Signaling Pathways and Applications

Radiolabeled peptides and antibodies are designed to target specific receptors or antigens overexpressed on cancer cells.[14] For example, somatostatin (B550006) analogs like octreotate target somatostatin receptors (SSTRs), which are prevalent in neuroendocrine tumors.[15] Monoclonal antibodies can be developed against a wide range of tumor-associated antigens, such as HER2 in breast cancer. Upon binding, the radionuclide delivers a cytotoxic radiation dose to the tumor cell.

signaling_pathway Sm145_conjugate ¹⁴⁵Sm-Peptide/Antibody Conjugate Receptor Tumor Cell Surface Receptor/Antigen Sm145_conjugate->Receptor Binding Internalization Internalization (Receptor-mediated endocytosis) Receptor->Internalization DNA_Damage DNA Damage (Auger electrons, gamma rays) Internalization->DNA_Damage Nucleus Nucleus Apoptosis Cell Death (Apoptosis) Nucleus->Apoptosis DNA_Damage->Nucleus Radiation Dose Delivery

Figure 2. Targeted radiotherapy mechanism of action.

Conclusion

The protocols and data presented provide a framework for the successful radiolabeling of peptides and antibodies with Samarium-145. While specific optimization will be required for each new biomolecule, the methodologies outlined, adapted from established procedures with similar radiolanthanides, offer a robust starting point for researchers. The favorable physical characteristics of ¹⁴⁵Sm, combined with the high specificity of peptides and antibodies, present a promising avenue for the development of novel targeted radiotherapeutics. Rigorous quality control is paramount to ensure the production of safe, stable, and effective radiopharmaceuticals for preclinical and potential clinical applications.

References

Application Notes and Protocols for Preclinical Biodistribution Studies of Samarium-153 Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting preclinical biodistribution studies of therapeutic radiopharmaceuticals labeled with Samarium-153 (B1220927) (¹⁵³Sm). Given the limited availability of preclinical data for Samarium-145, this document leverages the more extensive research on ¹⁵³Sm, a beta- and gamma-emitting lanthanide with similar chemical properties, making it a relevant surrogate for understanding the in vivo behavior of samarium-labeled compounds.

The following sections detail the biodistribution of various classes of ¹⁵³Sm-labeled compounds, provide standardized protocols for in vivo studies, and present quantitative data in a clear, tabular format for comparative analysis.

Introduction to Samarium-153 in Radiopharmaceutical Development

Samarium-153 is a radionuclide of significant interest for targeted radiotherapy due to its favorable decay characteristics, including a physical half-life of 46.3 hours and the emission of both therapeutic beta particles (maximum energy of 0.81 MeV) and imageable gamma photons (103 keV).[1] This dual emission allows for simultaneous therapy and scintigraphic imaging to assess the localization and dosimetry of the radiopharmaceutical. The development of stable bifunctional chelators has enabled the labeling of a wide array of targeting molecules with ¹⁵³Sm, including peptides, antibodies, and nanoparticles.

Classes of ¹⁵³Sm-Labeled Compounds and Their Biodistribution

¹⁵³Sm-Labeled Bisphosphonates for Bone Metastases

Bisphosphonates, such as ethylenediaminetetramethylene phosphonate (B1237965) (EDTMP), exhibit high affinity for hydroxyapatite, the primary mineral component of bone. When labeled with ¹⁵³Sm, these compounds serve as effective agents for palliating pain from osteoblastic bone metastases.

Summary of Biodistribution: ¹⁵³Sm-EDTMP demonstrates rapid blood clearance and significant uptake in skeletal tissues, with minimal accumulation in non-osseous organs.[1][2] The primary route of excretion for the unbound radiopharmaceutical is through the kidneys into the urine.[3]

Quantitative Biodistribution Data of ¹⁵³Sm-EDTMP in Rats

Organ% Injected Dose per Gram (%ID/g) at 2h% Injected Dose per Gram (%ID/g) at 24h% Injected Dose per Gram (%ID/g) at 72h
BloodLowVery LowVery Low
Bone (Femur)HighHighHigh
MuscleLowLowLow
LiverLowLowLow
KidneysModerateLowLow

Note: Specific values can vary based on the animal model and experimental conditions. The table reflects general trends observed in preclinical studies.[2]

¹⁵³Sm-Labeled Peptides for Receptor-Targeted Therapy

Peptide receptor radionuclide therapy (PRRT) utilizes radiolabeled peptides that bind to receptors overexpressed on cancer cells. DOTA-TATE is a well-known peptide analog that targets somatostatin (B550006) receptor 2 (SSTR2), which is highly expressed in neuroendocrine tumors.

Summary of Biodistribution: ¹⁵³Sm-DOTA-TATE shows rapid clearance from the blood and most non-target organs. Specific uptake is observed in SSTR2-expressing tissues. The kidneys are a critical organ for retention due to tubular reabsorption of the peptide.

Quantitative Biodistribution Data of ¹⁵³Sm-DOTA-TATE in Mice

OrganStandardized Uptake Value (SUV) at 1hSUV at 4hSUV at 24h
BloodLowVery LowVery Low
Tumor (SSTR2+)HighHighModerate
KidneysHighModerateLow
LiverLowLowVery Low
MuscleVery LowVery LowVery Low

Note: SUV is a semi-quantitative measure calculated as (radioactivity concentration in tissue / injected dose) x body weight. Data is generalized from preclinical models.

¹⁵³Sm-Labeled Monoclonal Antibodies for Immuno-Targeting

Monoclonal antibodies (mAbs) can be labeled with ¹⁵³Sm for targeted radioimmunotherapy. The biodistribution is largely governed by the specificity of the antibody to its target antigen and the long circulation half-life of the mAb.

Summary of Biodistribution: ¹⁵³Sm-labeled mAbs exhibit prolonged retention in the blood pool with gradual accumulation in the tumor.[4][5][6] The liver and spleen often show significant uptake due to the clearance of the large antibody molecules by the reticuloendothelial system.[4][6]

Quantitative Biodistribution Data of ¹⁵³Sm-DTPA-Antibody in a Rat Model

Organ% Injected Dose per Gram (%ID/g) at 6 days
BloodModerate
Tumor (Antigen+)1.90 ± 0.45
LiverHigh
SpleenModerate
KidneysLow
MuscleLow

Data adapted from a study using ¹⁵³Sm-labeled K-1-21 mAb.[5][7][8]

¹⁵³Sm-Labeled Nanoparticles

Nanoparticles, such as samarium oxide (Sm₂O₃) nanoparticles, can be functionalized with targeting ligands for dual imaging and therapy.[9][10] Their biodistribution is influenced by their size, surface charge, and targeting moieties.

Summary of Biodistribution: Functionalized ¹⁵³Sm₂O₃ nanoparticles can exhibit specific tumor uptake.[9][10] A significant fraction is often sequestered by the liver and spleen. The use of targeting ligands, such as peptides, can enhance tumor-to-background ratios.[9][10]

Experimental Protocols

The following protocols provide a standardized methodology for conducting preclinical biodistribution studies of ¹⁵³Sm-labeled compounds in rodents.

General Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Radiolabeling of Compound with ¹⁵³Sm B Quality Control (Radiochemical Purity) A->B D Intravenous Injection of ¹⁵³Sm-Compound B->D C Animal Acclimatization C->D E Housing in Metabolic Cages (Optional) D->E F Euthanasia at Predetermined Time Points E->F G Tissue and Organ Harvesting F->G H Weighing of Samples G->H I Gamma Counting of Radioactivity H->I J Calculation of %ID/g I->J

General workflow for preclinical biodistribution studies.
Detailed Protocol for Biodistribution Study in Mice

Materials:

  • ¹⁵³Sm-labeled compound of interest

  • Healthy, age- and sex-matched mice (e.g., BALB/c or as per the disease model)

  • Animal balance

  • Insulin syringes (or other appropriate syringes for intravenous injection)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for dissection

  • Vials for tissue collection

  • Gamma counter

Procedure:

  • Animal Preparation: Allow animals to acclimatize for at least one week before the experiment. Ensure free access to food and water.

  • Dose Preparation: Prepare the ¹⁵³Sm-labeled compound in a sterile, injectable vehicle (e.g., saline). The final injection volume should not exceed 200 µL for mice.

  • Administration:

    • Anesthetize the mouse.

    • Accurately weigh the animal.

    • Administer a known amount of the ¹⁵³Sm-labeled compound via the tail vein.

    • Retain an aliquot of the injectate as a standard for calculating the injected dose.

  • Time Points: House the animals under standard conditions until the designated time points for euthanasia (e.g., 1h, 4h, 24h, 48h, 72h). A typical study includes 3-5 animals per time point.

  • Tissue Harvesting:

    • At the specified time point, euthanize the animal by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Collect a blood sample via cardiac puncture.

    • Dissect and collect all organs of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor if applicable).

    • Rinse tissues of excess blood if necessary, and blot dry.

  • Sample Processing and Measurement:

    • Place each tissue sample in a pre-weighed vial.

    • Determine the wet weight of each tissue sample.

    • Measure the radioactivity in each sample and the injection standard using a calibrated gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula: %ID/g = (Counts per minute in tissue / Net injected counts per minute) x (1 / Tissue weight in grams) x 100

    • The net injected counts are determined from the standard, accounting for any residual activity in the syringe.

Logical Flow for Data Calculation

data_calculation_flow cluster_inputs Input Measurements cluster_calculations Calculations cluster_output Final Output A Radioactivity of Tissue (CPM) G Radioactivity per Gram of Tissue (CPM/g) = CPM of Tissue / Weight of Tissue A->G H %ID/g = (CPM of Tissue / Total Injected CPM) / Weight of Tissue * 100 A->H B Weight of Tissue (g) B->G B->H C Radioactivity of Standard (CPM) F Total Injected Radioactivity (CPM) = (CPM of Standard / Volume of Standard) * Injected Volume C->F D Volume of Standard (mL) D->F E Injected Volume (mL) E->F F->H I Quantitative Biodistribution Data (%ID/g) H->I

Logical flow for the calculation of %ID/g.

Conclusion

Preclinical biodistribution studies are a critical component in the development of novel ¹⁵³Sm-labeled radiopharmaceuticals. The data generated from these studies are essential for assessing the targeting efficacy, off-target accumulation, and potential toxicity of new therapeutic agents. By following standardized protocols and carefully analyzing the quantitative data, researchers can make informed decisions to advance promising candidates toward clinical translation. The information provided in these application notes serves as a foundational guide for designing and executing robust preclinical biodistribution studies for this important class of radiotherapeutics.

References

Application Notes and Protocols: Samarium-145 in Targeted Radionuclide Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted radionuclide therapy (TRT) represents a promising frontier in oncology, delivering cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues.[1] Samarium-145 (¹⁴⁵Sm), a radionuclide that decays by electron capture and emits a cascade of low-energy Auger electrons, presents a compelling, albeit largely unexplored, option for TRT.[2][3] The high linear energy transfer (LET) and short range (nanometers to micrometers) of Auger electrons make them highly cytotoxic, particularly when the radionuclide is localized within or in close proximity to the cell nucleus.[4][5][6][7]

These application notes provide a comprehensive overview of the potential use of ¹⁴⁵Sm in TRT. Due to the novel nature of this application, the following protocols are based on established principles for other Auger electron emitters and the known chemistry of samarium. These methodologies will require specific validation for ¹⁴⁵Sm-based radiopharmaceuticals.

Physicochemical Properties of Samarium-145

Samarium-145 is produced by the neutron irradiation of enriched Samarium-144 (¹⁴⁴Sm).[2] Its key physical and decay characteristics are summarized in the table below.

PropertyValueReference
Half-life (T½)340 days[2][3]
Decay ModeElectron Capture (100%)[2]
Principal EmissionsAuger electrons, X-rays (38-45 keV), Gamma-rays (61 keV)[2]
Production MethodNeutron irradiation of enriched ¹⁴⁴Sm[2]

Mechanism of Action: Auger Electron-Mediated Cytotoxicity

The therapeutic potential of ¹⁴⁵Sm is derived from the emission of Auger electrons following its decay. For maximal therapeutic effect, the ¹⁴⁵Sm-labeled targeting molecule must be internalized by the cancer cell and ideally transported to the nucleus. Once in proximity to the DNA, the high LET of the emitted Auger electrons induces complex, difficult-to-repair DNA double-strand breaks, leading to cell cycle arrest and apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Endocytosis Endocytosis Receptor->Endocytosis Internalization Endosome Endosome Endocytosis->Endosome Nuclear_Import Nuclear_Import Endosome->Nuclear_Import Endosomal Escape & Nuclear Trafficking DNA DNA Nuclear_Import->DNA Nuclear Localization DSB Double-Strand Breaks DNA->DSB Auger Electron Emission Apoptosis Apoptosis DSB->Apoptosis Induction of Sm145_Ligand ¹⁴⁵Sm-Chelator-Ligand Sm145_Ligand->Receptor Binding

Fig. 1: Cellular pathway of ¹⁴⁵Sm-TRT.

Potential Cancer Targets

The short range of Auger electrons necessitates targeting of receptors or antigens that facilitate the internalization and nuclear localization of the radiopharmaceutical. Potential targets include:

  • Receptors that internalize and traffic to the nucleus:

    • Epidermal Growth Factor Receptor (EGFR)

    • Somatostatin Receptors (SSTRs)

    • Prostate-Specific Membrane Antigen (PSMA)

  • DNA-intercalating agents or molecules that bind to DNA repair enzymes (e.g., PARP).

The selection of a specific cancer for ¹⁴⁵Sm-TRT would depend on the overexpression of such a target and the development of a suitable targeting ligand (e.g., antibody, peptide, or small molecule).

Experimental Protocols

The following protocols are illustrative and would require optimization for a specific ¹⁴⁵Sm-radiopharmaceutical.

Protocol for Radiolabeling and Bioconjugation

This protocol describes the conjugation of a bifunctional chelator to a targeting peptide and subsequent radiolabeling with ¹⁴⁵Sm. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a commonly used chelator for lanthanides.

start Start peptide Targeting Peptide (e.g., with Lysine residue) start->peptide dota_nhs DOTA-NHS ester start->dota_nhs conjugation Conjugation Reaction (pH 8.5-9.0, RT, 2h) peptide->conjugation dota_nhs->conjugation purification1 Purification 1 (e.g., SEC-HPLC) conjugation->purification1 dota_peptide DOTA-Peptide Conjugate purification1->dota_peptide radiolabeling Radiolabeling Reaction (pH 4.5-5.5, 95°C, 30 min) dota_peptide->radiolabeling sm145 ¹⁴⁵SmCl₃ in HCl sm145->radiolabeling purification2 Purification 2 (e.g., C18 Sep-Pak) radiolabeling->purification2 final_product ¹⁴⁵Sm-DOTA-Peptide purification2->final_product qc Quality Control (RCP, Stability) final_product->qc end End qc->end

Fig. 2: Workflow for ¹⁴⁵Sm-DOTA-Peptide synthesis.

Materials:

  • Targeting peptide with a free amine group

  • DOTA-NHS ester (or other bifunctional DOTA derivative)

  • ¹⁴⁵SmCl₃ in 0.1 M HCl

  • Buffers: 0.1 M Sodium Bicarbonate (pH 8.5), 0.1 M Sodium Acetate (B1210297) (pH 5.0)

  • Purification columns (e.g., PD-10, C18 Sep-Pak)

  • Radio-TLC or Radio-HPLC system

Procedure:

  • Conjugation:

    • Dissolve the targeting peptide in 0.1 M sodium bicarbonate buffer.

    • Add a 10-fold molar excess of DOTA-NHS ester to the peptide solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

    • Purify the DOTA-peptide conjugate using a size-exclusion column (e.g., PD-10) equilibrated with metal-free water.

    • Lyophilize the purified conjugate and store at -20°C.

  • Radiolabeling:

    • Reconstitute the DOTA-peptide conjugate in 0.1 M sodium acetate buffer.

    • Add ¹⁴⁵SmCl₃ solution to the conjugate.

    • Incubate the reaction mixture at 95°C for 30 minutes.

    • Allow the reaction to cool to room temperature.

  • Purification and Quality Control:

    • Purify the radiolabeled peptide using a C18 Sep-Pak cartridge.

    • Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. A RCP of >95% is typically required.

    • Assess the in vitro stability of the final product in saline and serum at 37°C at various time points.

ParameterIllustrative Value
Peptide Concentration1 mg/mL
DOTA-NHS:Peptide Molar Ratio10:1
¹⁴⁵Sm Activity per Reaction37-185 MBq (1-5 mCi)
Expected Radiolabeling Yield>95%
Final Radiochemical Purity>98%
In Vitro Cytotoxicity Assay (Clonogenic Assay)

This assay determines the ability of single cells to form colonies after treatment with the ¹⁴⁵Sm-radiopharmaceutical, providing a measure of cell reproductive death.

Materials:

  • Cancer cell line expressing the target of interest

  • Complete cell culture medium

  • ¹⁴⁵Sm-DOTA-Peptide

  • 6-well plates

  • Crystal violet staining solution

Procedure:

  • Seed cells in 6-well plates at a density that will result in 50-100 colonies per plate at the end of the experiment.

  • Allow cells to attach overnight.

  • Treat cells with increasing concentrations of ¹⁴⁵Sm-DOTA-Peptide for a defined period (e.g., 1-24 hours). Include untreated controls and controls with "cold" (non-radioactive) DOTA-Peptide.

  • Remove the treatment, wash the cells with PBS, and add fresh medium.

  • Incubate the plates for 10-14 days until visible colonies are formed.

  • Fix and stain the colonies with crystal violet.

  • Count the number of colonies (containing >50 cells).

  • Calculate the surviving fraction for each treatment group relative to the untreated control.

  • Plot the surviving fraction against the activity concentration to determine the IC50 value.

ParameterIllustrative Value
Seeding Density200-1000 cells/well
¹⁴⁵Sm-DOTA-Peptide Conc. Range0.01 - 10 MBq/mL
Incubation Time (Treatment)24 hours
Incubation Time (Colony Formation)12 days
Expected OutcomeDose-dependent decrease in cell survival
In Vivo Biodistribution Study in a Xenograft Mouse Model

This study evaluates the tumor uptake and organ distribution of the ¹⁴⁵Sm-radiopharmaceutical.

start Start tumor_implant Implant Tumor Cells (e.g., subcutaneous) start->tumor_implant tumor_growth Allow Tumors to Grow (e.g., to 100-200 mm³) tumor_implant->tumor_growth injection Inject ¹⁴⁵Sm-DOTA-Peptide (intravenous) tumor_growth->injection time_points Euthanize at multiple time points (e.g., 1, 24, 48, 72h) injection->time_points dissection Dissect Organs and Tumor time_points->dissection weighing Weigh Tissues dissection->weighing counting Count Radioactivity (Gamma Counter) weighing->counting calculation Calculate %ID/g counting->calculation end End calculation->end

Fig. 3: Workflow for in vivo biodistribution study.

Materials:

  • Immunocompromised mice (e.g., athymic nude)

  • Tumor cells expressing the target of interest

  • ¹⁴⁵Sm-DOTA-Peptide

  • Gamma counter

Procedure:

  • Inoculate mice with tumor cells subcutaneously.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Administer a known activity of ¹⁴⁵Sm-DOTA-Peptide via tail vein injection.

  • At predetermined time points (e.g., 1, 4, 24, 48, 72 hours post-injection), euthanize a cohort of mice.

  • Collect blood and dissect major organs (liver, kidneys, spleen, lungs, heart, muscle, bone) and the tumor.

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample and in standards using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

ParameterIllustrative Value
Animal ModelAthymic nude mice
Tumor ModelSubcutaneous xenograft
Injected Activity per Mouse0.74 MBq (20 µCi)
Cohort Sizen=4 per time point
Expected OutcomeHigh tumor uptake with clearance from non-target organs

Dosimetry Considerations

Accurate dosimetry for Auger electron emitters is complex and requires consideration at the cellular and subcellular level.[8][9][10] Standard organ-level dosimetry (MIRD formalism) may not adequately predict toxicity or efficacy. Monte Carlo simulations are often employed to model the energy deposition in cellular compartments.[8] The high LET of Auger electrons may warrant a higher radiation weighting factor compared to beta emitters when calculating equivalent doses.[10]

Conclusion

Samarium-145, with its favorable half-life and potent Auger electron emissions, holds theoretical promise for targeted radionuclide therapy. The development of ¹⁴⁵Sm-based radiopharmaceuticals will require careful selection of targeting molecules that ensure nuclear localization, along with robust preclinical evaluation using methodologies adapted from other successful radionuclide therapies. The protocols and data presented herein provide a foundational framework for researchers to begin exploring the potential of this promising, yet underutilized, radionuclide in the fight against cancer.

References

Protocol for safe handling and shielding of Samarium-145 sources

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Samarium-145

Introduction

Samarium-145 (Sm-145) is a radioisotope with growing applications in medical and research fields, including its use as a brachytherapy source for treating tumors and in photon activation therapy.[1][2][3] Its favorable decay characteristics, including a manageable half-life and low-energy photon emissions, make it a valuable tool for researchers and drug development professionals.[1] However, as with all radioactive materials, adherence to strict safety protocols is essential to ensure the protection of all personnel.

These application notes provide a comprehensive guide to the safe handling and shielding of Samarium-145 sources in a laboratory setting. The protocols are based on the principle of ALARA (As Low As Reasonably Achievable) to minimize radiation exposure.

Radiological Data for Samarium-145

A summary of the key radiological properties of Samarium-145 is presented below. This data is essential for performing accurate dose calculations and developing effective shielding strategies.

PropertyValueReference
Half-life (T½) 340 days[1][4][5][6]
Decay Mode Electron Capture (EC)[4][5]
Daughter Nuclide Promethium-145 (¹⁴⁵Pm)[4]
Primary Emissions Photons (K X-rays and Gamma rays)[1]
Photon Energy Range 38 - 61 keV[1]
Half-Value Layer (HVL) in Lead (Pb) 0.06 mm[2]

Application Notes

Health Hazards

The primary radiation hazard associated with Samarium-145 is external exposure from its low-energy gamma and X-ray emissions.[1] Unlike many heavy radionuclides, Sm-145 decays via electron capture and is not an alpha emitter.[4][5] Alpha particles pose a significant internal hazard if inhaled or ingested, but this is not the primary concern for Sm-145.[7][8] The main risks are:

  • External Exposure: The whole body and extremities can be exposed to photon radiation. The dose rate is proportional to the activity of the source and inversely proportional to the square of the distance from the source.

  • Internal Exposure: While not an alpha emitter, accidental ingestion, inhalation, or absorption of Sm-145 can still result in an internal radiation dose. This is a primary concern when working with unsealed or liquid sources.

The ALARA Principle: Time, Distance, and Shielding

All work with Sm-145 must adhere to the ALARA principle. This is achieved by implementing the three fundamental pillars of radiation safety:

  • Time: Minimize the duration of exposure. Plan experiments efficiently and perform dry runs without the radioactive source to streamline procedures.

  • Distance: Maximize the distance from the source. Radiation intensity decreases with the square of the distance. Use tongs, forceps, or other remote handling tools whenever possible.

  • Shielding: Use appropriate shielding between the source and personnel. The low-energy photons from Sm-145 are relatively easy to shield.[1]

Shielding Requirements

Due to its low-energy photon emissions, Sm-145 sources are significantly easier to shield than high-energy gamma emitters.[1][2]

  • Material: Lead (Pb) is the most effective and common shielding material. The half-value layer (HVL) for Sm-145 photons is approximately 0.06 mm of lead.[2] This means that every 0.06 mm of lead will reduce the radiation intensity by 50%.

  • Practical Shielding:

    • Storage: Store Sm-145 sources in lead pots or pigs of appropriate thickness.

    • Workstations: Conduct work behind lead L-block shields or within a shielded fume hood or glove box.

    • Syringe Shields: Use lead or tungsten syringe shields when handling liquid Sm-145 solutions.

Personal Protective Equipment (PPE) and Dosimetry

Standard laboratory PPE is required at all times, with specific additions for radioactive work:

  • Lab Coat: To prevent contamination of personal clothing.

  • Safety Glasses: To protect the eyes from splashes of radioactive material.

  • Disposable Gloves: Two pairs of gloves are recommended to minimize the risk of skin contamination. Change gloves frequently.

  • Dosimetry: All personnel working with Sm-145 must wear appropriate dosimeters as required by their institution's radiation safety program. This typically includes a whole-body dosimeter and may include extremity (ring) dosimeters for high-activity work.

Experimental Protocols

Protocol 1: Safe Handling of Sealed Sm-145 Sources

This protocol applies to encapsulated Sm-145 sources, such as those used for instrument calibration or as brachytherapy seeds.

1. Materials:

  • Sealed Sm-145 source in a lead pig.
  • Remote handling tools (long forceps or tongs).
  • Calibrated radiation survey meter.
  • PPE (lab coat, gloves, safety glasses).
  • Dosimeters.

2. Procedure:

  • Preparation: Designate and label the work area for radioactive material use. Place absorbent, plastic-backed paper on the work surface.
  • Survey: Before handling, survey the lead pig containing the source to confirm it is within expected limits.
  • Source Handling:
  • Position the lead pig behind an L-block shield.
  • Using tongs, carefully remove the source from its container.
  • Perform the intended procedure (e.g., placing in an instrument) efficiently.
  • Never handle the source directly with your hands.
  • Return to Storage: Immediately after use, return the source to its lead pig using tongs and secure the lid.
  • Post-Use Survey: Survey the work area, handling tools, and your hands for any contamination.
  • Leak Testing: Sealed sources must be leak-tested at regular intervals as specified by regulatory requirements (typically every 6 months). Follow your institution's specific procedure for wipe tests.
  • Record Keeping: Log the use of the source in the appropriate inventory record.

Protocol 2: Handling Unsealed/Liquid Sm-145 Sources

This protocol is for procedures involving Sm-145 in a form that can be dispersed, such as for radiolabeling experiments in drug development.

1. Materials:

  • Sm-145 solution in a shielded vial.
  • Lead L-block shield, preferably within a fume hood designated for radioactive work.
  • Syringe shields.
  • Pipettes and tips for radioactive work.
  • Absorbent, plastic-backed paper.
  • Container for radioactive liquid waste.
  • Container for radioactive solid waste (gloves, tips, etc.).
  • Radiation survey meter and wipe test counter.
  • Decontamination solution.

2. Procedure:

  • Area Setup: Cover the entire work surface within the fume hood with absorbent paper. Place all necessary materials within the shielded work area before introducing the Sm-145.
  • Handling:
  • Place the Sm-145 stock vial behind the L-block.
  • When drawing the solution, use a syringe fitted with a proper syringe shield.
  • Perform all transfers and reactions over a tray lined with absorbent paper to contain any potential spills.
  • Avoid creating aerosols. Do not pipette by mouth.
  • Waste Disposal:
  • Immediately dispose of all contaminated items (pipette tips, tubes, gloves) into the designated solid radioactive waste container.
  • Dispose of liquid waste into the designated liquid radioactive waste container.
  • Post-Procedure Monitoring:
  • After the experiment is complete, use a survey meter to monitor the work area, yourself (hands, lab coat), and all equipment for contamination.
  • Perform wipe tests on the work area and key pieces of equipment to detect removable contamination.
  • Decontamination: If contamination is found, decontaminate the area using an appropriate cleaning solution until survey and wipe test results are below the action levels set by your institution.
  • Record Keeping: Document the activity used, the waste generated, and the results of all surveys in the laboratory logbook.

Protocol 3: Emergency Procedures for Sm-145 Spills

1. Minor Spill (Low volume, low activity, contained on absorbent paper):

  • Notify: Inform your immediate supervisor and colleagues in the lab.
  • Contain: Use forceps to fold the absorbent paper over the spill, place it in a plastic bag, and dispose of it in the solid radioactive waste container.
  • Survey: Survey the area. If clean, proceed with a wipe test to confirm.
  • Report: Report the incident to the Radiation Safety Officer (RSO).

2. Major Spill (Higher activity, spread over a larger area):

  • Alert: Alert all personnel to evacuate the immediate area.
  • Isolate: Secure the area to prevent entry. Close doors and post a warning sign.
  • Confine: If safe to do so without spreading contamination, cover the spill with absorbent paper.
  • Decontaminate Personnel: Remove contaminated clothing and place it in a labeled bag. Wash contaminated skin with mild soap and lukewarm water.
  • Notify RSO: Immediately contact your institution's Radiation Safety Officer. Do not attempt to clean a major spill without RSO supervision.
  • Await Instructions: Wait for the RSO to arrive and direct the cleanup operation.

Visualizations

Decay Pathway of Samarium-145 Sm145 Samarium-145 (¹⁴⁵Sm) Half-life: 340 days Pm145 Promethium-145 (¹⁴⁵Pm) (Daughter Product) Sm145->Pm145 Electron Capture (EC) Photon Photon Emission (38-61 keV X-rays/Gamma) Sm145->Photon

Caption: Decay pathway of Samarium-145 to Promethium-145 via electron capture.

start Start: Receive Source receive 1. Survey Package 2. Perform Wipe Test 3. Log in Inventory start->receive storage Store in Shielded Location (Lead Pig) receive->storage prep Prepare Work Area (Shielding, Absorbent Paper, PPE) storage->prep end End: Return Source to Storage use Perform Experiment (ALARA: Time, Distance, Shielding) prep->use monitor Post-Use Monitoring (Survey Meter, Wipe Tests) use->monitor waste Segregate & Dispose of Radioactive Waste use->waste cleanup Decontaminate Area & Document monitor->cleanup cleanup->end

Caption: General workflow for the safe handling of Samarium-145 sources.

spill Spill Occurs alert ALERT Notify others in the area spill->alert assess Assess Spill (Minor or Major?) alert->assess minor MINOR SPILL 1. Confine with absorbent paper 2. Clean up spill 3. Survey & Decontaminate assess->minor Minor major MAJOR SPILL 1. Evacuate immediate area 2. Isolate & Secure room assess->major Major report Report incident to RSO & Document minor->report decon_personnel Remove contaminated clothing. Wash affected skin. major->decon_personnel notify_rso CONTACT RADIATION SAFETY OFFICER (RSO) decon_personnel->notify_rso report->notify_rso

Caption: Logical workflow for responding to a radioactive material spill.

References

Troubleshooting & Optimization

Technical Support Center: Production of High-Purity Samarium-145

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of high-purity Samarium-145 (¹⁴⁵Sm). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for producing Samarium-145?

A1: The most common and effective method for producing Samarium-145 is through the neutron irradiation of enriched Samarium-144 (¹⁴⁴Sm) targets.[1] This process typically occurs in a high-flux nuclear reactor.

Q2: What are the most common radionuclidic impurities in ¹⁴⁵Sm production?

A2: The primary radionuclidic impurities of concern are Europium-154 (¹⁵⁴Eu) and Europium-155 (¹⁵⁵Eu).[2] These isotopes are co-produced during the irradiation of the ¹⁴⁴Sm target material. Due to the longer half-life of ¹⁵⁴Eu, its presence can be particularly problematic for medical applications.

Q3: Why is high purity of ¹⁴⁵Sm critical for medical applications?

A3: For therapeutic and diagnostic applications in nuclear medicine, high radionuclidic purity is essential to ensure patient safety and the efficacy of the treatment. Long-lived impurities like ¹⁵⁴Eu can contribute to an unnecessary radiation dose to the patient and interfere with imaging quality and dosimetry calculations. Regulatory bodies such as the IAEA and FDA have strict limits on the levels of such impurities in radiopharmaceuticals.

Q4: What are the main challenges in separating ¹⁴⁵Sm from target material and impurities?

A4: The primary challenge lies in the chemical similarity of lanthanides. Samarium, Europium, and other co-produced lanthanides exhibit very similar chemical behaviors, making their separation difficult. Effective purification requires techniques that can exploit subtle differences in their properties, such as ionic radius and complex formation.

Troubleshooting Guides

Issue 1: Low Yield of ¹⁴⁵Sm After Irradiation

Symptoms:

  • The measured activity of ¹⁴⁵Sm is significantly lower than theoretical calculations.

  • Poor recovery of Samarium post-dissolution of the target.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inaccurate Neutron Flux Monitoring Verify the calibration of neutron flux monitors. Cross-reference with historical data from the irradiation facility.
Target Impurities Analyze the enriched ¹⁴⁴Sm target material for neutron-absorbing impurities prior to irradiation.
Incomplete Dissolution of Target Ensure the complete dissolution of the irradiated ¹⁴⁴Sm₂O₃ target. This can be achieved by using concentrated nitric acid and gentle heating. Visually inspect for any undissolved particulate matter.
Losses During Transfer Minimize the number of transfer steps and ensure all vessels are thoroughly rinsed to recover any adsorbed material.
Issue 2: Ineffective Separation of ¹⁴⁵Sm from Europium Impurities

Symptoms:

  • Gamma spectroscopy of the purified ¹⁴⁵Sm fraction shows significant peaks corresponding to ¹⁵⁴Eu and/or ¹⁵⁵Eu.

  • The radionuclidic purity does not meet the required specifications.

Possible Causes and Solutions for Ion Exchange Chromatography:

CauseTroubleshooting Steps
Improper Resin Selection/Conditioning Ensure the use of a high-resolution cation exchange resin suitable for lanthanide separation. Properly condition the resin with the appropriate equilibration buffer to establish the correct pH and ionic strength.
Incorrect Eluent Composition/pH The pH and concentration of the eluting agent are critical. For lanthanide separations using alpha-hydroxyisobutyric acid (α-HIBA), precise control of the eluent pH is crucial for achieving good separation factors.
Column Overloading Do not exceed the recommended loading capacity of the ion exchange column. Overloading will lead to poor resolution and co-elution of Sm and Eu.
Flow Rate Too High A slower flow rate allows for better equilibrium between the stationary and mobile phases, resulting in sharper peaks and improved separation.

Possible Causes and Solutions for Solvent Extraction:

CauseTroubleshooting Steps
Incomplete Reduction of Eu³⁺ to Eu²⁺ For methods involving the selective reduction of Europium, ensure the complete conversion of Eu³⁺ to Eu²⁺ using a suitable reducing agent like zinc powder. Monitor the reaction to completion.
Phase Inversion or Emulsion Formation Adjust the stirring speed and aqueous-to-organic phase ratio to prevent emulsion formation. If an emulsion occurs, allow the phases to separate for a longer period or use centrifugation.
Incorrect pH of Aqueous Phase The pH of the aqueous phase significantly impacts the extraction efficiency of lanthanides. Optimize and carefully control the pH to maximize the separation factor between Sm³⁺ and Eu²⁺.
Degradation of Organic Extractant Use fresh or purified organic extractant solutions. Degradation of the extractant can lead to reduced efficiency and the formation of interfering byproducts.

Experimental Protocols

Production of ¹⁴⁵Sm

Samarium-145 is produced by the neutron irradiation of highly enriched ¹⁴⁴Sm₂O₃ targets.

  • Target Material: Samarium oxide (Sm₂O₃) enriched in ¹⁴⁴Sm (typically >95%).

  • Irradiation: The target is irradiated in a high-flux nuclear reactor. The neutron flux and irradiation time are key parameters that determine the final ¹⁴⁵Sm activity.

The following table summarizes production data from a representative experiment:

ParameterValueReference
Target Mass (¹⁴⁴Sm₂O₃)1 mg[2]
Neutron Fluence8.7 x 10²⁰ n/cm²[2]
Irradiation Time26.5 days[2]
Produced ¹⁴⁵Sm Activity1.5 mCi[2]
¹⁵⁴Eu Impurity< 2.0%[2]
¹⁵⁵Eu Impurity< 0.7%[2]
Purification of ¹⁴⁵Sm using Ion Exchange Chromatography

This protocol provides a general framework for the separation of ¹⁴⁵Sm from an irradiated ¹⁴⁴Sm target.

1. Dissolution of the Irradiated Target:

  • Dissolve the irradiated ¹⁴⁴Sm₂O₃ target in a minimal volume of concentrated nitric acid with gentle heating.
  • Evaporate the solution to near dryness and reconstitute in a dilute acid solution (e.g., 0.1 M HCl) to prepare for loading onto the column.

2. Column Preparation:

  • Use a cation exchange resin (e.g., Dowex 50W-X8).
  • Pack a column of appropriate dimensions based on the amount of target material.
  • Equilibrate the column by passing several column volumes of the starting eluent (e.g., a low concentration of α-HIBA at a specific pH).

3. Chromatographic Separation:

  • Load the dissolved target solution onto the equilibrated column.
  • Elute the lanthanides using a gradient of increasing α-HIBA concentration or a pH gradient. The precise conditions will need to be optimized for the specific resin and column dimensions.
  • Collect fractions and analyze each fraction for its radionuclidic content using gamma spectroscopy.

4. ¹⁴⁵Sm Fraction Collection:

  • Identify the fractions containing the purified ¹⁴⁵Sm, free from ¹⁵⁴Eu and ¹⁵⁵Eu.
  • Combine the desired fractions.

5. Quality Control:

  • Perform a final gamma spectroscopy analysis of the pooled ¹⁴⁵Sm fraction to determine the final radionuclidic purity.
  • Quantify the ¹⁴⁵Sm activity using a calibrated ionization chamber or gamma spectrometer.

Purification of ¹⁴⁵Sm using Solvent Extraction

This method relies on the selective reduction of Eu³⁺ to Eu²⁺, which has different extraction properties from Sm³⁺.

1. Dissolution and Preparation of Aqueous Phase:

  • Dissolve the irradiated target in nitric acid as described for ion exchange.
  • Adjust the pH of the solution to the optimal range for reduction and extraction (typically pH 4-6.5).
  • Add a high concentration of a nitrate (B79036) salt (e.g., 6 M LiNO₃ or NH₄NO₃).[3]

2. Selective Reduction of Europium:

  • Add zinc powder to the aqueous solution to reduce Eu³⁺ to Eu²⁺.
  • Stir the solution until the reduction is complete.

3. Solvent Extraction:

  • Contact the aqueous phase with an organic phase containing a suitable extractant (e.g., Aliquat 336 nitrate).[3]
  • Agitate the two phases to facilitate the transfer of Sm³⁺ into the organic phase, while Eu²⁺ remains in the aqueous phase.
  • Allow the phases to separate.

4. Back-Extraction of ¹⁴⁵Sm:

  • Separate the organic phase containing the ¹⁴⁵Sm.
  • Contact the organic phase with a fresh aqueous solution (e.g., dilute acid) to strip the ¹⁴⁵Sm back into the aqueous phase.

5. Quality Control:

  • Analyze the final aqueous ¹⁴⁵Sm solution for radionuclidic purity and activity as described in the ion exchange protocol.

Visualizations

Production_Workflow cluster_production Production cluster_purification Purification cluster_iex Ion Exchange Chromatography cluster_sx Solvent Extraction cluster_qc Quality Control start Enriched ¹⁴⁴Sm Target irradiation Neutron Irradiation in High-Flux Reactor start->irradiation n,γ reaction dissolution Target Dissolution (Nitric Acid) irradiation->dissolution separation Separation dissolution->separation iex_loading Column Loading separation->iex_loading Method 1 sx_reduction Selective Reduction of Eu³⁺ to Eu²⁺ separation->sx_reduction Method 2 iex_elution Gradient Elution (α-HIBA) iex_loading->iex_elution iex_collection Fraction Collection iex_elution->iex_collection qc Gamma Spectroscopy (Radionuclidic Purity) iex_collection->qc sx_extraction Extraction of Sm³⁺ sx_reduction->sx_extraction sx_back_extraction Back-Extraction sx_extraction->sx_back_extraction sx_back_extraction->qc activity_measurement Activity Measurement qc->activity_measurement final_product High-Purity ¹⁴⁵Sm activity_measurement->final_product

Caption: Workflow for the production and purification of high-purity Samarium-145.

Troubleshooting_Logic cluster_yield_causes Potential Causes for Low Yield cluster_purity_causes Potential Causes for Impurities start Problem Encountered low_yield Low ¹⁴⁵Sm Yield start->low_yield impure_product Radionuclidic Impurities start->impure_product flux_issue Incorrect Neutron Flux low_yield->flux_issue dissolution_issue Incomplete Target Dissolution low_yield->dissolution_issue transfer_loss Material Loss During Transfer low_yield->transfer_loss resin_problem Improper Resin Conditioning/Choice (IEX) impure_product->resin_problem eluent_problem Incorrect Eluent Composition/pH (IEX) impure_product->eluent_problem reduction_problem Incomplete Eu³⁺ Reduction (SX) impure_product->reduction_problem phase_problem Phase Separation Issues (SX) impure_product->phase_problem solution Implement Corrective Actions (Refer to Troubleshooting Guide) flux_issue->solution dissolution_issue->solution transfer_loss->solution resin_problem->solution eluent_problem->solution reduction_problem->solution phase_problem->solution

Caption: Troubleshooting logic for common issues in ¹⁴⁵Sm production.

References

Minimizing metallic impurities in Samarium-145 production lots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing metallic impurities in Samarium-145 (¹⁴⁵Sm) production lots.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of metallic impurities in ¹⁴⁵Sm production?

A1: Metallic impurities in Samarium-145 can originate from several sources throughout the production process. Key sources include:

  • Target Material: The enriched ¹⁴⁴Sm target material may contain trace amounts of other rare earth elements (e.g., europium, gadolinium) and transition metals.

  • Cyclotron/Reactor Components: Activation of materials in the cyclotron or reactor during irradiation can introduce impurities.

  • Chemical Reagents: Impurities can be present in the acids and other chemicals used for dissolving the target and subsequent purification steps.

  • Equipment: Leaching from glassware, tubing, and chromatography resins can introduce metallic contaminants.

Q2: Why is it critical to minimize metallic impurities in ¹⁴⁵Sm preparations?

A2: Minimizing metallic impurities is crucial for several reasons:

  • Patient Safety: Metallic impurities can be toxic and may cause adverse reactions in patients.

  • Radiolabeling Efficiency: Trivalent metal ions, such as Fe³⁺, Cu²⁺, and other lanthanides, can compete with ¹⁴⁵Sm³⁺ for binding sites on chelating agents used in radiopharmaceutical formulation. This competition can significantly reduce the radiochemical yield and purity of the final product.

  • Dosimetric Accuracy: Metallic radioisotopes as impurities would alter the radiation dose delivered to the patient.

Q3: What are the typical metallic impurities of concern in ¹⁴⁵Sm production?

A3: Based on the production methods for radiolanthanides and the chemistry of samarium, the most common metallic impurities of concern include:

  • Other Lanthanides: Europium (Eu) and Gadolinium (Gd) are chemically very similar to samarium and are common impurities in samarium oxide raw materials. Europium-154 can be a long-lived impurity formed during reactor production of other samarium isotopes.[1]

  • Transition Metals: Iron (Fe), Copper (Cu), Zinc (Zn), and Nickel (Ni) are frequently introduced from reagents and equipment.

  • Target-Related Impurities: Depending on the target matrix and cyclotron components, other impurities may be introduced.

Q4: Are there established limits for metallic impurities in ¹⁴⁵Sm?

A4: While a specific monograph for Samarium-145 was not identified in the European Pharmacopoeia or by the FDA, general guidance for radiopharmaceuticals and limits for other therapeutic radionuclides can be referenced.[2][3][4] For example, the specifications for Yttrium-90 (⁹⁰Y) solution by some manufacturers limit trace metal ions like Cu, Fe, and Zn to less than 0.1 ppm/GBq.[5] Ultimately, acceptable limits should be established and validated for each specific radiopharmaceutical product based on safety and efficacy data.

Troubleshooting Guide

This guide addresses common issues related to metallic impurity levels during ¹⁴⁵Sm production and purification.

Problem Potential Cause(s) Recommended Action(s)
High levels of iron (Fe) contamination. - Contaminated reagents (e.g., HCl).- Leaching from stainless steel components.- Use high-purity, trace-metal grade reagents.- Employ a pre-purification step for reagents.- Replace stainless steel components with PEEK or other inert materials.- Implement a purification step such as selective precipitation or ion exchange chromatography (see Experimental Protocols).
Presence of other rare earth element (REE) impurities (e.g., Eu, Gd). - Impurities in the enriched ¹⁴⁴Sm target material.- Use target material with the highest possible purity.- Employ solvent extraction or ion exchange chromatography to separate ¹⁴⁵Sm from other REEs (see Experimental Protocols).
Variable radiolabeling efficiency. - Inconsistent levels of metallic impurities competing with ¹⁴⁵Sm.- Implement rigorous quality control of all raw materials and reagents.- Standardize and validate the purification process to ensure consistent removal of metallic impurities.- Analyze each batch of purified ¹⁴⁵Sm for metallic impurities using ICP-MS or ICP-OES.
General high levels of various metallic impurities. - System-wide contamination from equipment and reagents.- Thoroughly clean all glassware and equipment with trace-metal grade acid.- Qualify all vendors for raw materials and reagents.- Filter all solutions through appropriate, low-metal-leaching filters.

Quantitative Data on Impurity Removal

The effectiveness of purification methods is highly dependent on the specific experimental conditions. The following table provides an overview of the expected performance of different techniques for separating samarium from common impurities.

Purification Method Target Impurity Separation Principle Reported Efficiency/Separation Factor
Solvent Extraction Other Rare Earth Elements (e.g., Nd, Ce)Differential partitioning between an aqueous phase and an immiscible organic phase containing a chelating agent.Separation factors for Sm/Nd of 7 to 10 have been reported using di(2-ethylhexyl) phosphoric acid (EHPA).[6] Using PC 88A, separation factors for Sm/Ce can be as high as 54.[7]
Selective Precipitation Iron (Fe)Adjusting the pH of the solution to selectively precipitate Fe(OH)₃ while keeping Sm³⁺ in solution.At a pH of 4, iron can be almost completely removed from a solution containing samarium.[8][9]
Ion Exchange Chromatography Other Rare Earth Elements and Transition MetalsDifferential affinity of metal ions for a charged stationary phase.High purity (>99.9%) samarium, europium, and gadolinium can be separated from each other using this method.[10]
Vacuum Distillation Metallic impurities with different vapor pressuresSeparation based on the difference in volatility between samarium and the impurity.Can significantly reduce impurities like Fe and Cu, though less effective for those with similar vapor pressures.[11]

Experimental Protocols

Protocol 1: Removal of Iron by Selective Precipitation

This protocol describes the removal of iron (Fe³⁺) impurities from an acidic solution of ¹⁴⁵Sm.

  • pH Adjustment: Slowly add a dilute solution of high-purity ammonium (B1175870) hydroxide (B78521) to the ¹⁴⁵Sm solution while stirring vigorously.

  • Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Precipitation: Continue adding ammonium hydroxide until the pH reaches 4.0. At this pH, Fe³⁺ will precipitate as iron(III) hydroxide (Fe(OH)₃).

  • Separation: Separate the Fe(OH)₃ precipitate from the ¹⁴⁵Sm solution by centrifugation followed by decantation, or by filtration through a 0.22 µm filter.

  • Washing: Wash the precipitate with a small volume of dilute acid at pH 4 to recover any co-precipitated ¹⁴⁵Sm, and combine the wash with the purified solution.

Protocol 2: Separation of ¹⁴⁵Sm from Other Rare Earth Elements by Solvent Extraction

This protocol outlines a general procedure for separating samarium from other REEs using an organophosphorus extractant.

  • Aqueous Phase Preparation: The purified ¹⁴⁵Sm solution should be in a dilute acid matrix (e.g., HCl or HNO₃).

  • Organic Phase Preparation: Prepare a solution of an appropriate extractant, such as 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (PC 88A), in a suitable organic solvent like kerosene.

  • Extraction: Combine the aqueous and organic phases in a separatory funnel at a defined phase ratio. Shake vigorously for several minutes to facilitate the transfer of REEs to the organic phase.

  • Phase Separation: Allow the phases to separate. The REEs will be extracted into the organic phase at different rates depending on the pH and extractant concentration. Samarium is generally extracted at a lower pH than lighter REEs like lanthanum and cerium.[7]

  • Stripping: To recover the ¹⁴⁵Sm from the organic phase, contact it with a more acidic aqueous solution. This will strip the ¹⁴⁵Sm back into the aqueous phase, leaving other REEs that were more strongly extracted in the organic phase.

  • Repeat: Multiple extraction and stripping stages may be necessary to achieve the desired purity.

Protocol 3: Purification of ¹⁴⁵Sm by Ion Exchange Chromatography

This protocol provides a method for purifying ¹⁴⁵Sm using a cation exchange resin.

  • Column Preparation: Pack a chromatography column with a suitable cation exchange resin (e.g., AG 50W-X8). Equilibrate the column with a dilute acid solution.

  • Loading: Load the ¹⁴⁵Sm solution onto the column. The ¹⁴⁵Sm³⁺ and other cationic impurities will bind to the resin.

  • Washing: Wash the column with the equilibration buffer to remove any unbound species.

  • Elution: Elute the bound cations using a complexing agent such as alpha-hydroxyisobutyric acid (α-HIBA) with a pH gradient. The different metal ions will elute at different times based on their affinity for the resin and the complexing agent, allowing for their separation.

  • Fraction Collection: Collect fractions of the eluate and analyze for the presence of ¹⁴⁵Sm and impurities to identify the pure fractions.

Visualizations

Experimental_Workflow_for_Iron_Removal cluster_0 Protocol 1: Iron Removal by Selective Precipitation start Acidic 145Sm Solution (with Fe3+ impurity) ph_adjustment Add dilute NH4OH to adjust pH to 4.0 start->ph_adjustment precipitation Fe3+ precipitates as Fe(OH)3 ph_adjustment->precipitation separation Separate precipitate (Centrifugation/Filtration) precipitation->separation end_product Purified 145Sm Solution separation->end_product

Caption: Workflow for removing iron impurities from a ¹⁴⁵Sm solution.

Troubleshooting_Decision_Tree cluster_1 Troubleshooting High Metallic Impurity Levels start High Metallic Impurity Detected in 145Sm Lot identify_impurity Identify Specific Impurity (e.g., Fe, Eu, etc.) start->identify_impurity is_iron Is it Iron? identify_impurity->is_iron Yes is_ree Is it another REE? identify_impurity->is_ree No action_iron Action: Selective Precipitation (pH 4) or Ion Exchange is_iron->action_iron other_impurity Other Impurity is_ree->other_impurity No action_ree Action: Solvent Extraction or Ion Exchange is_ree->action_ree Yes action_other Action: Review raw materials and equipment. Implement broad purification like Ion Exchange. other_impurity->action_other

Caption: Decision tree for troubleshooting metallic impurities in ¹⁴⁵Sm.

References

Optimizing neutron flux for Samarium-145 production in a reactor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the production of Samarium-145 (¹⁴⁵Sm) in a nuclear reactor.

Frequently Asked Questions (FAQs)

Q1: What is the primary production pathway for Samarium-145 in a nuclear reactor?

A1: Samarium-145 is produced by the neutron irradiation of enriched Samarium-144 (¹⁴⁴Sm). The process involves the capture of a neutron by the ¹⁴⁴Sm nucleus, which then transmutes into ¹⁴⁵Sm.[1][2] This decay occurs via electron capture.[1][2]

Q2: What type of nuclear reactor is best suited for ¹⁴⁵Sm production?

A2: High-flux nuclear reactors are optimal for producing ¹⁴⁵Sm due to the need for a high rate of neutron capture by the ¹⁴⁴Sm target material.[2] The specific activity of the produced ¹⁴⁵Sm is directly related to the neutron flux intensity.

Q3: What are the key decay characteristics of Samarium-145 relevant to medical applications?

A3: Samarium-145 has a half-life of 340 days and decays by electron capture.[1][2] It emits photons with energies primarily between 38 and 61 keV, which are slightly higher than those of Iodine-125, making it a promising candidate for brachytherapy and other targeted radionuclide therapies.[1][2]

Troubleshooting Guide

Issue 1: Low Yield of Samarium-145

Q: We are experiencing a lower than expected yield of ¹⁴⁵Sm from our irradiation. What are the potential causes and how can we troubleshoot this?

A: Low yield can stem from several factors related to the neutron flux, target material, and irradiation time. Follow these steps to diagnose the issue:

1. Verify Neutron Flux Parameters:

  • Inadequate Thermal Neutron Flux: The production of ¹⁴⁵Sm is highly dependent on the thermal neutron flux. A lower than required flux will directly result in a lower production rate.

  • Incorrect Neutron Spectrum: The energy of the neutrons is critical. The primary reaction for ¹⁴⁵Sm production is the capture of thermal neutrons. If the neutron spectrum in the irradiation position has a significant fast neutron component, the efficiency of the (n,γ) reaction on ¹⁴⁴Sm may be reduced.

2. Assess Target Material Integrity and Composition:

  • Insufficient Enrichment of ¹⁴⁴Sm: The starting material should be highly enriched in ¹⁴⁴Sm (typically >95%).[1] Contamination with other samarium isotopes will lead to the production of undesired isotopes and a lower yield of ¹⁴⁵Sm.

  • Target Impurities: The presence of impurities in the target material can absorb neutrons, effectively reducing the flux available for the ¹⁴⁴Sm(n,γ)¹⁴⁵Sm reaction. These impurities can also lead to the production of undesirable radioactive contaminants.

3. Review Irradiation and Post-Irradiation Procedures:

  • Sub-optimal Irradiation Time: The irradiation time needs to be sufficient to produce the desired amount of ¹⁴⁵Sm, taking into account its 340-day half-life.

  • Inaccurate Yield Calculation: Double-check the calculations for the expected yield, ensuring that the correct neutron cross-section values and neutron flux data were used.

Issue 2: Radionuclidic Impurities Detected in the Final Product

Q: Our final ¹⁴⁵Sm product is contaminated with other radioisotopes, specifically Europium-154 and Europium-155. How can we mitigate this?

A: The presence of europium isotopes is a known issue arising from the decay of co-produced samarium isotopes.

  • Source of Contamination: These impurities are primarily the result of neutron capture on stable europium isotopes present as impurities in the target material or from the decay of other samarium isotopes produced during irradiation. For instance, ¹⁵³Sm, produced from ¹⁵²Sm in the target, decays to ¹⁵³Eu, which can then capture a neutron to become ¹⁵⁴Eu.[3]

  • Mitigation Strategies:

    • Use Highly Enriched ¹⁴⁴Sm: This is the most effective way to minimize the production of other samarium isotopes and their subsequent decay products.

    • Optimize Irradiation Time and Flux: Longer irradiations in higher fluxes can increase the burn-up of target and intermediate isotopes, potentially leading to a more complex mixture of radionuclides. Careful optimization is required.

    • Post-Irradiation Chemical Separation: If radionuclidic impurities are still present, post-irradiation chemical separation techniques, such as ion-exchange chromatography, may be necessary to purify the ¹⁴⁵Sm.

Quantitative Data

Table 1: Neutron Capture Cross-Sections for Samarium Isotopes

IsotopeThermal Neutron Capture Cross-Section (σ_c) (barns)Resonance Integral (I_c) (barns)
¹⁴⁴Sm1.64 ± 0.102.38 ± 0.17
¹⁴⁵Sm280 ± 21600 ± 90

Data sourced from a study using high-flux reactor irradiations and mass spectrographic assays.[4]

Experimental Protocols

Protocol 1: Determination of Thermal Neutron Flux by Foil Activation Method

This protocol outlines a common method for measuring the thermal neutron flux in a reactor's irradiation position, which is crucial for optimizing ¹⁴⁵Sm production.

Objective: To determine the thermal neutron flux (Φ_th) at a specific location within the reactor core.

Materials:

  • High-purity gold (¹⁹⁷Au) or cobalt (⁵⁹Co) foils of known mass and dimensions.

  • Cadmium (Cd) covers for some of the foils (typically ~1 mm thick).

  • Sample holders (e.g., aluminum or quartz).

  • A gamma-ray spectrometer (e.g., a High-Purity Germanium - HPGe detector) for activity measurement.

Methodology:

  • Sample Preparation:

    • Clean the activation foils with a suitable solvent (e.g., isopropanol) to remove any surface contamination.[5]

    • Measure the mass and dimensions of each foil accurately.

    • Prepare two sets of samples: one with bare foils and another with foils covered in cadmium. The cadmium cover absorbs thermal neutrons, allowing for the determination of the epithermal and fast neutron contribution to the foil's activation.[5]

  • Irradiation:

    • Place the bare and cadmium-covered foils in the desired irradiation position within the reactor core. Ensure the bare and covered foils are positioned to experience the same neutron flux, while avoiding flux depression effects from the cadmium.[5]

    • Irradiate the foils for a predetermined time at a constant reactor power. The irradiation time should be sufficient to induce measurable activity in the foils.

  • Post-Irradiation Measurement:

    • After irradiation, allow the foils to cool for a period to let short-lived activation products decay.

    • Measure the gamma activity of both the bare and cadmium-covered foils using a calibrated gamma-ray spectrometer. The activity is determined by counting the characteristic gamma rays of the activated isotope (e.g., ¹⁹⁸Au or ⁶⁰Co).

  • Data Analysis and Flux Calculation:

    • Calculate the saturation activity of both the bare and cadmium-covered foils.

    • The activity induced by thermal neutrons is the difference between the activity of the bare foil and the cadmium-covered foil.

    • The thermal neutron flux (Φ_th) can then be calculated using the following formula:

      Φ_th = (A_sat,th) / (N * σ_th)

      Where:

      • A_sat,th is the saturation activity due to thermal neutrons.

      • N is the number of target atoms in the foil.

      • σ_th is the known thermal neutron activation cross-section for the target isotope.

Visualizations

Samarium145_Production_Pathway cluster_target Target Material cluster_reactor High-Flux Reactor cluster_product Product Sm144 Enriched ¹⁴⁴Sm Target Sm145 ¹⁴⁵Sm Sm144->Sm145 Neutron Capture Neutron Thermal Neutron (n) Neutron->Sm144 (n,γ) reaction

Caption: Production pathway of Samarium-145.

Experimental_Workflow start Start: Define Experimental Goals prep Target Preparation (Enriched ¹⁴⁴Sm) start->prep flux_measurement Neutron Flux Characterization (Foil Activation) prep->flux_measurement irradiation Target Irradiation (High-Flux Reactor) flux_measurement->irradiation cooling Post-Irradiation Cooling irradiation->cooling separation Chemical Separation & Purification (If necessary) cooling->separation analysis Quality Control (Yield, Purity, Activity) separation->analysis end End: Final ¹⁴⁵Sm Product analysis->end

Caption: Experimental workflow for ¹⁴⁵Sm production.

Troubleshooting_Logic start Low ¹⁴⁵Sm Yield Detected check_flux Verify Neutron Flux (Is it optimal?) start->check_flux flux_ok Flux is Optimal check_flux->flux_ok Yes adjust_flux Adjust Reactor Parameters or Irradiation Position check_flux->adjust_flux No check_target Analyze Target Material (Enrichment, Purity) target_ok Target is Correct check_target->target_ok Yes new_target Prepare New, Higher Purity/ Enrichment Target check_target->new_target No check_protocol Review Irradiation Protocol (Time, Position) protocol_ok Protocol is Correct check_protocol->protocol_ok Yes adjust_protocol Modify Irradiation Time or other parameters check_protocol->adjust_protocol No flux_ok->check_target target_ok->check_protocol re_evaluate Re-evaluate Yield protocol_ok->re_evaluate adjust_flux->re_evaluate new_target->re_evaluate adjust_protocol->re_evaluate

Caption: Troubleshooting logic for low ¹⁴⁵Sm yield.

References

Technical Support Center: Improving the Yield of Cyclotron-Produced Samarium-145

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the production of Samarium-145 (Sm-145) using a cyclotron.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for producing Samarium-145 in a cyclotron?

A1: The production of Sm-145 in a cyclotron is typically achieved through an indirect route. This involves the proton bombardment of an enriched Neodymium (Nd) target to produce the parent radionuclide, Promethium-145 (Pm-145). Pm-145, with a half-life of 17.7 years, then decays via electron capture to Sm-145, which has a half-life of 340 days.

Q2: What are the key nuclear reactions involved in the cyclotron production of Promethium-145?

A2: The two primary nuclear reactions for the production of Pm-145 from enriched Neodymium targets are:

  • ¹⁴⁵Nd(p,n)¹⁴⁵Pm

  • ¹⁴⁶Nd(p,2n)¹⁴⁵Pm

The choice of reaction and the optimal proton beam energy will depend on the available cyclotron capabilities and the isotopic enrichment of the Neodymium target material.

Q3: Why is a chemical separation step necessary?

A3: A chemical separation is crucial to isolate the produced Pm-145 from the bulk Neodymium target material and any other potential radionuclidic impurities. This ensures a high-purity product, which is essential for subsequent radiolabeling and pharmaceutical applications. The separation of adjacent lanthanides, such as Promethium and Neodymium, can be challenging due to their similar chemical properties.[1]

Q4: What are the main factors that influence the final yield of Sm-145?

A4: Several factors significantly impact the yield of Sm-145. These include:

  • Proton Beam Parameters: The energy and current of the proton beam are critical. The beam energy must be optimized to maximize the cross-section of the desired nuclear reaction while minimizing the production of impurities. Higher beam currents can increase production but may also lead to target overheating.

  • Target Characteristics: The enrichment of the Neodymium target material (specifically ¹⁴⁵Nd or ¹⁴⁶Nd) and its thickness and density are important. The target must be able to withstand the high temperatures generated during irradiation.

  • Irradiation Time: The duration of the bombardment affects the amount of Pm-145 produced. Longer irradiation times can lead to higher yields, up to a saturation point.

  • Efficiency of Chemical Separation: The effectiveness of the radiochemical separation process in isolating Pm-145 from the Neodymium target directly impacts the final yield of pure product.

  • Decay Time: After production of Pm-145, a sufficient decay period is required for it to transform into Sm-145.

Troubleshooting Guide

This guide addresses common issues that may lead to a low yield of Samarium-145.

Issue Potential Cause Recommended Solution
Low Activity of Pm-145 Post-Irradiation Suboptimal Proton Beam Energy: The proton beam energy may not be aligned with the peak cross-section for the ¹⁴⁵Nd(p,n) or ¹⁴⁶Nd(p,2n) reactions.Consult theoretical cross-section data if available, or empirically optimize the beam energy by conducting a series of short irradiations at varying energies.
Inaccurate Beam Current Measurement: The actual beam current on the target may be lower than indicated.Calibrate the beam current monitoring system. Ensure the target is correctly positioned to receive the full beam.
Target Integrity Issues: The neodymium target material may have been damaged or compromised during preparation or irradiation, leading to a reduced effective target thickness.Inspect the target for any signs of melting, cracking, or non-uniformity. Improve target cooling by ensuring good thermal contact with the cooling backing. Consider using a target alloy with better thermal conductivity.
Low Recovery After Chemical Separation Incomplete Dissolution of Target: The irradiated neodymium target may not have fully dissolved, leaving some of the produced Pm-145 behind.Ensure the complete dissolution of the target material by using an appropriate concentration of acid (e.g., nitric acid) and applying heat if necessary.
Suboptimal Separation Chemistry: The pH, column conditions, or eluent concentration for the ion exchange or extraction chromatography may not be optimal for separating Promethium from Neodymium.Optimize the separation parameters, such as the concentration of the eluting agent (e.g., α-hydroxyisobutyrate) and the pH of the mobile phase. Perform trial separations with non-radioactive lanthanide standards to validate the method.
Co-elution of Promethium and Neodymium: Due to their similar chemical properties, Promethium and Neodymium may elute together.Improve the separation resolution by using a longer chromatography column, a finer resin mesh size, or a shallower elution gradient.
High Levels of Radionuclidic Impurities Incorrect Beam Energy: The proton beam energy may be too high, leading to the production of unwanted radionuclides through other reaction channels.Lower the incident beam energy to reduce the probability of competing nuclear reactions.
Impurities in Target Material: The enriched Neodymium target may contain other stable isotopes that can be activated by the proton beam.Use highly enriched Neodymium target material and verify its isotopic composition before irradiation.

Quantitative Data Presentation

A comprehensive search of the available scientific literature did not yield specific experimental cross-section data for the ¹⁴⁵Nd(p,n)¹⁴⁵Pm and ¹⁴⁶Nd(p,2n)¹⁴⁵Pm reactions, nor detailed experimental yield data for the cyclotron production of Sm-145. The following tables are provided as templates for researchers to populate with their own experimental data to aid in the optimization of their production process.

Table 1: Theoretical vs. Experimental Yield of ¹⁴⁵Pm

Proton Energy (MeV)Target IsotopeBeam Current (µA)Irradiation Time (h)Theoretical Yield (MBq/µAh)Experimental Yield (MBq/µAh)Notes
¹⁴⁵NdRequires cross-section data
¹⁴⁶NdRequires cross-section data

Table 2: Efficiency of Radiochemical Separation

Separation MethodInitial ¹⁴⁵Pm Activity (MBq)Final ¹⁴⁵Pm Activity (MBq)Separation Efficiency (%)Purity of Final ProductNotes
Ion Exchange Chromatography
Liquid-Liquid Extraction

Experimental Protocols

The following is a generalized protocol for the separation of Promethium-145 from an irradiated Neodymium target based on established methods for separating adjacent lanthanides. Researchers should optimize the specific parameters based on their experimental setup and safety requirements.

Protocol: Separation of ¹⁴⁵Pm from Neodymium Target via Cation Exchange Chromatography

  • Target Dissolution:

    • After a sufficient cooling period, remotely transfer the irradiated Neodymium target to a shielded hot cell.

    • Dissolve the target in a minimal volume of high-purity nitric acid (e.g., 8M HNO₃). Gentle heating may be required to ensure complete dissolution.

    • Evaporate the solution to near dryness and reconstitute the residue in a small volume of dilute acid (e.g., 0.1M HCl) to prepare for loading onto the chromatography column.

  • Column Preparation:

    • Prepare a cation exchange column (e.g., using AG 50W-X8 resin). The size of the column will depend on the mass of the Neodymium target.

    • Pre-condition the column by washing it with several column volumes of high-purity water, followed by the equilibration buffer (e.g., dilute HCl at the same concentration as the sample).

  • Loading the Sample:

    • Carefully load the dissolved target solution onto the top of the prepared cation exchange column.

    • Wash the column with a small volume of the equilibration buffer to ensure all the sample has entered the resin bed.

  • Elution and Fraction Collection:

    • Begin the elution of the lanthanides using a complexing agent such as α-hydroxyisobutyrate (α-HIB) at a specific pH and concentration. The separation of adjacent lanthanides is highly dependent on the eluent concentration and pH. A gradient elution (gradually increasing the concentration or pH of the α-HIB) may be necessary to achieve a good separation.

    • Collect the eluate in small fractions using an automated fraction collector.

  • Activity Monitoring:

    • Monitor the radioactivity of each fraction using a suitable detector (e.g., a gamma spectrometer) to identify the fractions containing the ¹⁴⁵Pm.

  • Product Purification and Formulation:

    • Combine the ¹⁴⁵Pm-containing fractions.

    • If necessary, perform a further purification step to remove the α-HIB and formulate the ¹⁴⁵Pm in a desired solution (e.g., dilute HCl). This can be achieved by passing the solution through another small cation exchange column, washing with water to remove the α-HIB, and then eluting the ¹⁴⁵Pm with a stronger acid.

  • Quality Control:

    • Perform quality control checks on the final product to determine its radionuclidic and radiochemical purity.

Visualizations

Cyclotron_Production_Workflow cluster_target_prep Target Preparation cluster_irradiation Irradiation cluster_separation Radiochemical Separation cluster_product Final Product enriched_nd Enriched Neodymium (¹⁴⁵Nd or ¹⁴⁶Nd) target_fabrication Fabrication of Neodymium Target enriched_nd->target_fabrication irradiated_target Irradiated Target (Nd + ¹⁴⁵Pm) cyclotron Cyclotron proton_beam Proton Beam cyclotron->proton_beam proton_beam->target_fabrication Bombardment dissolution Target Dissolution irradiated_target->dissolution chromatography Cation Exchange Chromatography dissolution->chromatography fraction_collection Fraction Collection & Monitoring chromatography->fraction_collection purified_pm Purified ¹⁴⁵Pm fraction_collection->purified_pm decay Decay (t½ = 17.7 y) purified_pm->decay final_sm ¹⁴⁵Sm Product decay->final_sm qc Quality Control final_sm->qc

Caption: Overall workflow for the cyclotron production of Samarium-145.

Troubleshooting_Tree cluster_irradiation_issues Irradiation Issues cluster_separation_issues Separation Issues start Low Sm-145 Yield check_pm_activity Check ¹⁴⁵Pm activity post-irradiation start->check_pm_activity check_separation_eff Check radiochemical separation efficiency start->check_separation_eff beam_energy Optimize Proton Beam Energy check_pm_activity->beam_energy Low beam_current Verify Beam Current on Target check_pm_activity->beam_current Low target_integrity Inspect Target for Damage check_pm_activity->target_integrity Low dissolution Ensure Complete Target Dissolution check_separation_eff->dissolution Low chemistry Optimize Separation Chemistry (pH, eluent) check_separation_eff->chemistry Low resolution Improve Chromatographic Resolution check_separation_eff->resolution Low

Caption: Troubleshooting decision tree for low Samarium-145 yield.

References

Troubleshooting inconsistencies in Samarium-145 source calibration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies encountered during the calibration of Samarium-145 (Sm-145) sources. The information is tailored for researchers, scientists, and drug development professionals utilizing Sm-145 in their experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary decay characteristics of Samarium-145 that are critical for calibration?

A1: Understanding the decay properties of Sm-145 is the foundation of accurate calibration. Sm-145 decays by electron capture to Promethium-145.[1][2][3] The key emissions for calibration are a gamma-ray at approximately 61 keV and a series of X-rays.[4][5] Due to these low-energy photons, special considerations are required during measurement.[6]

Data Presentation: Sm-145 Decay Characteristics

ParameterValueReference(s)
Half-Life~340 days[1][2][3][4]
Decay Mode100% Electron Capture (EC)[1][2]
Primary Gamma Energy~61.2 - 61.4 keV[4][5][6]
Primary X-ray Energies38 - 45 keV[4]
Daughter NuclidePromethium-145 (Pm-145)[1]

Q2: Why are my Sm-154 activity measurements inconsistent between different instruments or laboratories?

A2: Inconsistencies often arise from the low-energy nature of Sm-145's photon emissions. Common causes for discrepancies include:

  • Varying Detector Efficiencies: Different detectors (e.g., HPGe vs. NaI(Tl)) have vastly different efficiencies and resolutions, especially in the low-energy region.

  • Radionuclide Calibrator Settings: The accuracy of radionuclide (dose) calibrators is highly dependent on the correct nuclide-specific dial setting and the sample's geometry.[7][8]

  • Geometric Factors: Variations in sample volume, container type (vial vs. syringe), and positioning within the detector can significantly alter measurement outcomes.[7][9][10]

  • Environmental Conditions: Increased background radiation or backscatter from nearby shielding can artificially inflate counts.[11]

Q3: How can radionuclidic impurities affect my Sm-145 source calibration?

A3: Sm-145 is produced by neutron irradiation of enriched Samarium-144.[4] This process can create impurities, most notably Europium-154 (Eu-154) and Europium-155 (Eu-155).[6]

  • Interference: These impurities emit their own gamma rays and beta particles, which can interfere with the Sm-145 measurement.[6]

  • Changing Contribution: Eu-154 has a much longer half-life (~8.5 years) than Sm-145.[6] Consequently, its relative contribution to the total radiation output of the source will increase over time, leading to calibration drift if not accounted for.

  • Beta Emission: Beta particles from impurities can contribute to the signal in ionization chambers (radionuclide calibrators), causing an overestimation of the Sm-145 activity.[6]

Section 2: Troubleshooting Guides

This section addresses specific issues in a question-and-answer format.

Issue 1: My measured activity is consistently higher or lower than the certified value.

Q: I'm using a radionuclide (dose) calibrator and my readings are off. What should I check?

A: Discrepancies with radionuclide calibrators are common and can often be resolved by following a systematic check.

  • Step 1: Verify the Dial Setting: Ensure you are using the manufacturer-recommended, or experimentally determined, dial setting for Sm-145. Using a setting for a different nuclide, even one with similar energy like Co-57, can introduce significant errors.[11]

  • Step 2: Assess Sample Geometry: The calibration factor is often specific to a particular vial size and fill volume. Measuring in a different geometry (e.g., a plastic syringe versus a glass vial) can alter the reading by over 20% due to changes in attenuation and scattering.[10] Always use a consistent geometry or apply appropriate geometry correction factors.

  • Step 3: Check for Contamination and Background: Perform a background measurement with the chamber empty. An elevated background may indicate contamination of the chamber liner or nearby radiation sources.[12]

  • Step 4: Evaluate Shielding: Extra lead shielding placed around a calibrator can increase readings due to backscatter if the unit was not originally calibrated with it in place.[11] Ensure your shielding configuration matches the one used during the last calibration.

Mandatory Visualization: Troubleshooting Workflow for Inconsistent Activity

G cluster_calibrator Using Radionuclide Calibrator cluster_spectrometer Using Gamma Spectrometer start Inconsistent Sm-145 Activity Measurement check_dial 1. Verify Dial Setting for Sm-145 start->check_dial check_cal 1. Verify Energy & Efficiency Calibration start->check_cal check_geom 2. Assess Sample Geometry (Vial, Syringe, Volume) check_dial->check_geom check_bg 3. Check Background & for Contamination check_geom->check_bg check_shield 4. Evaluate Environmental Shielding (Backscatter) check_bg->check_shield end_node Source of Error Identified check_shield->end_node check_peaks 2. Analyze Spectrum for Impurities (e.g., Eu-154) check_cal->check_peaks check_geom_spec 3. Ensure Consistent Source-Detector Geometry check_peaks->check_geom_spec check_corrections 4. Apply Corrections (Dead Time, Summing) check_geom_spec->check_corrections check_corrections->end_node

Caption: A logical workflow for diagnosing the cause of inconsistent Sm-145 activity measurements.

Issue 2: My gamma spectrum shows unexpected peaks or peak broadening.

Q: I am performing gamma spectroscopy with an HPGe detector and the spectrum is not clean. What could be the cause?

A: A complex spectrum can point to several issues, from radionuclidic impurities to calibration artifacts.

  • Radionuclidic Impurities: The most likely cause of unexpected peaks is the presence of impurities like Eu-154.[6] A high-resolution detector should be able to resolve these. Compare your spectrum against a library containing potential impurity signatures.

  • Spectral Artifacts: Be aware of common spectral artifacts that are not from the source itself. These include:

    • Sum Peaks: If two photons are detected simultaneously, a sum peak may appear at an energy equal to the sum of the individual photon energies.

    • Backscatter Peak: Photons from the source can scatter off surrounding materials (like lead shielding) and re-enter the detector at a lower energy.

    • X-ray Peaks: Lead X-rays can be generated from the interaction of gamma rays with lead shielding.[13]

  • Poor Energy Calibration or Resolution: If known peaks (like the 61.2 keV peak) are shifted or appear unusually broad, it indicates a problem with the energy calibration or the detector's performance.[9][13] Recalibrate the system using a set of standard sources covering a range of energies.

Mandatory Visualization: Sm-145 Decay and Potential Interferences

G cluster_sm Primary Process cluster_emissions Desired Signals cluster_eu Impurity Pathway cluster_interferences Interfering Signals sm144 Sm-144 sm145 Sm-145 sm144->sm145 (n, γ) pm145 Pm-145 sm145->pm145 EC (340 d) gamma γ (~61 keV) sm145->gamma xray X-rays (38-45 keV) sm145->xray eu153 Eu-153 (impurity) eu154 Eu-154 eu153->eu154 (n, γ) eu_gamma γ (various) eu154->eu_gamma eu_beta β⁻ particles eu154->eu_beta

Caption: The production of Sm-145 and the concurrent creation of interfering Eu-154 impurity.

Section 3: Experimental Protocols

Protocol 1: Basic Efficiency Calibration of an HPGe Detector for Sm-145

This protocol outlines the steps for a basic efficiency calibration focused on the energy range of Sm-145.

  • Source Selection: Obtain a certified multi-nuclide calibration source with well-characterized gamma emissions bracketing the 61.2 keV energy of Sm-145. A source containing Americium-241 (Am-241) at 59.5 keV is highly recommended.[6]

  • Geometry: Place the calibration source in the exact same position and geometry that will be used for the Sm-145 source measurements. Any deviation in distance or container will invalidate the calibration.[9]

  • Acquisition: Acquire a spectrum for a sufficient duration to achieve good counting statistics for the peaks of interest (typically <1% statistical uncertainty).

  • Peak Analysis: For each major peak in the calibration spectrum, determine the net peak area (total counts minus background).

  • Efficiency Calculation: Calculate the detector efficiency (ε) at each energy (E) using the formula:

    • ε(E) = (Net Count Rate) / (Activity * Gamma Yield)

    • Where:

      • Net Count Rate is the net peak area divided by the acquisition live time.

      • Activity is the certified activity of the calibration nuclide (decay-corrected to the measurement date).

      • Gamma Yield is the probability of the specific gamma-ray being emitted per decay.

  • Efficiency Curve: Plot the calculated efficiencies as a function of energy. Fit a curve (typically a log-log polynomial) to the data points.

  • Sm-145 Efficiency: Interpolate the efficiency at 61.2 keV from the fitted curve. This efficiency value can now be used to determine the activity of your Sm-145 source.

Protocol 2: Verifying a Radionuclide Calibrator Setting for Sm-145

This protocol is for verifying or establishing a local calibration setting if inconsistencies are suspected.

  • Reference Source: Obtain a Sm-145 source with an activity that has been accurately determined via a traceable method (e.g., by an HPGe system calibrated to a national standard).

  • Initial Measurement: Place the reference source in the radionuclide calibrator using a standard source holder and geometry. Measure the activity using the manufacturer-recommended setting for Sm-145.

  • Record Data: Record the displayed activity and the time of measurement.

  • Decay Correction: Decay-correct the certified activity of the reference source to the exact time of the measurement.

  • Compare Activities: Compare the measured activity from the calibrator with the decay-corrected certified activity. If the values differ by more than a predefined tolerance (e.g., ±5%), a new setting may be required.[10]

  • Determine New Setting (if necessary):

    • Calculate the ratio: Correction Factor = Certified Activity / Measured Activity.

    • The new dial setting can be approximated by: New Setting = Old Setting * Correction Factor.

    • Alternatively, many modern calibrators allow for a calibration factor to be entered directly.

  • Validation: Validate the new setting by measuring the reference source again. Repeat measurements over time to ensure long-term stability and linearity.

References

Technical Support Center: Enhancing the Specific Activity of Samarium-145 for Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Samarium-145 (¹⁴⁵Sm). Our goal is to help you enhance the specific activity of ¹⁴⁵Sm for its successful application in targeted radionuclide therapy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Production & Purity

Q1: What is the primary production method for Samarium-145, and what are the key parameters to consider for achieving high specific activity?

A1: Samarium-145 is typically produced by neutron irradiation of enriched Samarium-144 (¹⁴⁴Sm).[1][2] To achieve a higher specific activity, consider the following:

  • Target Enrichment: Use highly enriched ¹⁴⁴Sm targets (e.g., 96.5% enriched) to minimize the production of other samarium isotopes.[2]

  • Neutron Fluence Rate: A high thermal neutron fluence rate is crucial for maximizing the production of ¹⁴⁵Sm. For instance, a thermal neutron fluence rate of 3.8×10¹⁴ n/cm²-sec has been used.[1]

  • Irradiation Time: Extended irradiation times can increase the yield of ¹⁴⁵Sm.[1] However, this must be balanced with the potential for increased production of long-lived impurities.

Q2: My produced Samarium-145 shows significant contamination with Europium-154 and Europium-155. How can I minimize this?

A2: Contamination with Europium-154 (¹⁵⁴Eu) and Europium-155 (¹⁵⁵Eu) can occur during the neutron irradiation of ¹⁴⁴Sm. When produced by neutron irradiation of enriched ¹⁴⁴Sm, contaminations of ¹⁵⁴Eu and ¹⁵⁵Eu were reported to be less than 2%.[1] While specific methods to reduce this were not detailed in the provided context, general strategies in radiochemistry involve:

  • High Purity Target Material: Ensure the initial ¹⁴⁴Sm target has minimal europium contamination.

  • Post-Irradiation Purification: Implement robust chemical separation techniques post-irradiation to separate samarium from europium.

Q3: I am observing lower than expected specific activity in my ¹⁴⁵Sm product. What are the potential causes and troubleshooting steps?

A3: Low specific activity can stem from several factors:

  • Inaccurate Neutron Flux Measurement: The actual neutron flux may be lower than anticipated. Recalibrate your neutron flux monitoring.

  • Isotopic Impurities in the Target: The presence of other stable samarium isotopes in the ¹⁴⁴Sm target will lead to the production of other samarium isotopes, reducing the specific activity of ¹⁴⁵Sm. Verify the isotopic purity of your target material.

  • Suboptimal Irradiation Parameters: Review and optimize the irradiation time and position in the reactor to ensure maximum thermal neutron exposure.

  • Inefficient Post-Irradiation Processing: Inefficient separation of ¹⁴⁵Sm from the bulk target material or other contaminants will lower the specific activity. Re-evaluate your purification protocol.

Separation & Purification

Q4: What methods are available for separating Samarium-145 from the target material and its decay products?

A4: Following irradiation, ¹⁴⁵Sm needs to be separated from the remaining ¹⁴⁴Sm target material and its decay daughter, Promethium-145 (¹⁴⁵Pm), which in turn decays to stable Neodymium-145 (¹⁴⁵Nd). Effective separation is critical for high specific activity. Techniques that can be adapted for this purpose include:

  • Liquid-Liquid Extraction: This method has been shown to be highly effective for separating samarium from neodymium, achieving a very high separation factor.[3][4] This principle can be applied to separate ¹⁴⁵Sm from its decay products.

  • Electrolysis on a Mercury Cathode: This technique has been utilized to separate samarium from neodymium and praseodymium.[5]

  • Ion Exchange Chromatography: This is a standard method for separating rare earth elements and can be optimized for the separation of samarium from other elements.[6]

Q5: My purification process for ¹⁴⁵Sm seems to have a low yield. What are some common pitfalls and how can I improve the recovery?

A5: Low recovery during purification can be due to:

  • Incomplete Dissolution of the Target: Ensure the irradiated samarium target is completely dissolved before proceeding with chemical separation.

  • Suboptimal Separation Chemistry: The pH, concentration of reagents, and choice of organic phase in liquid-liquid extraction are critical. Optimize these parameters for maximum separation efficiency.

  • Losses During Multiple Steps: Each step in a multi-stage purification process can contribute to product loss. Streamline the process where possible and ensure quantitative transfers between steps.

Radiolabeling

Q6: I am having trouble with the radiolabeling of a targeting molecule with ¹⁴⁵Sm, specifically low labeling efficiency. What should I check?

A6: Low radiolabeling efficiency is a common issue. Consider the following troubleshooting steps:

  • Purity of ¹⁴⁵Sm: The presence of metallic impurities can compete with ¹⁴⁵Sm for the chelator on your targeting molecule. Ensure your purified ¹⁴⁵Sm solution is of high chemical purity.

  • pH of the Reaction: The pH of the labeling reaction is critical. Most chelation reactions have an optimal pH range; ensure your reaction buffer is maintaining this pH.

  • Concentration of Reactants: The molar ratio of the chelator-conjugated targeting molecule to ¹⁴⁵Sm can influence labeling efficiency. You may need to optimize this ratio.

  • Reaction Temperature and Time: Ensure you are using the optimal temperature and incubation time for the specific chelator you are using.

  • Quality of the Targeting Molecule: Verify the integrity and purity of your chelator-conjugated targeting molecule.

Data Presentation

Table 1: Nuclear Properties of Samarium-145

PropertyValue
Half-life340 days
Decay ModeElectron Capture
Primary Photon Energies38-61 keV
Daughter NuclidePromethium-145 (¹⁴⁵Pm)

Source:[1][2][7][8]

Table 2: Example Production Parameters for Samarium-145

ParameterValue
Target MaterialEnriched Samarium-144 (¹⁴⁴Sm)
Target Enrichment96.5%
Thermal Neutron Fluence Rate3.8×10¹⁴ n/cm²-sec
Irradiation Time26.5 days
Resulting Activity56 MBq ¹⁴⁵Sm per mg ¹⁴⁴Sm

Source:[1][2]

Experimental Protocols

1. Production of Samarium-145 via Neutron Irradiation

  • Target Preparation: Prepare a target of highly enriched ¹⁴⁴Sm. The target can be in the form of samarium oxide (Sm₂O₃) or samarium metal.[1]

  • Encapsulation: Encapsulate the target material in a suitable container, such as a titanium capsule, to withstand irradiation conditions.[2]

  • Irradiation: Irradiate the encapsulated target in a high-flux nuclear reactor. The specific neutron fluence rate and irradiation time will depend on the desired specific activity and the reactor's characteristics. An example is irradiation at a thermal neutron fluence rate of 3.8×10¹⁴ n/cm²-sec for 26.5 days.[1]

  • Cooling: After irradiation, allow the target to cool for a period to let short-lived, unwanted radioisotopes decay.

2. Separation of Samarium from Neodymium using Liquid-Liquid Extraction

This protocol is for the separation of samarium from neodymium and can be adapted for the purification of ¹⁴⁵Sm from its decay product, ¹⁴⁵Nd.

  • Dissolution: Dissolve the irradiated target material in an appropriate acid, such as hydrochloric acid (HCl).[6]

  • Reduction (Optional but recommended for high separation factor): Reduce the samarium in the solution using a reducing agent like hydroxylamine (B1172632) hydrochloride.[3][4]

  • Extraction: Perform liquid-liquid extraction using an organic phase containing a suitable extractant. A solution of 0.1% Di-(2-ethylhexyl)phosphoric acid (HDEHP) in cyclohexane (B81311) has been shown to be effective for extracting samarium from a 0.025 M HCl aqueous solution, leaving neodymium in the aqueous phase.[3][4]

  • Stripping: Back-extract the purified samarium from the organic phase into a fresh aqueous solution under different chemical conditions (e.g., higher acid concentration).

  • Analysis: Analyze the purity of the final ¹⁴⁵Sm product using techniques like gamma spectroscopy and mass spectrometry.

Visualizations

experimental_workflow cluster_production Production cluster_purification Purification cluster_final_product Final Product enriched_sm144 Enriched ¹⁴⁴Sm Target irradiation Neutron Irradiation in High-Flux Reactor enriched_sm144->irradiation Encapsulation irradiated_target Irradiated Target (¹⁴⁵Sm, ¹⁴⁴Sm, impurities) irradiation->irradiated_target dissolution Target Dissolution separation Chemical Separation (e.g., Liquid-Liquid Extraction) dissolution->separation hsa_sm145 High Specific Activity ¹⁴⁵SmCl₃ separation->hsa_sm145 irradiated_target->dissolution

Caption: Experimental workflow for the production and purification of high specific activity Samarium-145.

decay_pathway Sm145 Samarium-145 (¹⁴⁵Sm) Half-life: 340 days Pm145 Promethium-145 (¹⁴⁵Pm) Half-life: 17.7 years Sm145->Pm145 Electron Capture Nd145 Neodymium-145 (¹⁴⁵Nd) Stable Pm145->Nd145 Electron Capture

Caption: Decay pathway of Samarium-145 to stable Neodymium-145.

References

Long-term stability and integrity of Samarium-145 brachytherapy seeds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability and integrity of Samarium-145 (Sm-145) brachytherapy seeds.

Samarium-145 Seed Characteristics

Samarium-145 is a promising isotope for brachytherapy with a half-life of 340 days, emitting photons in the 38-61 keV energy range.[1] These seeds are typically encapsulated in titanium tubes, approximately 0.8 mm in diameter and 4.5 mm in length.[1] The extended half-life of Sm-145 allows for its use in applications requiring longer treatment times compared to other isotopes like Iodine-125.[1]

Long-Term Stability and Integrity

The long-term stability of Sm-145 brachytherapy seeds is primarily dependent on the integrity of the titanium encapsulation and the stability of the samarium-based core.

Titanium Encapsulation: Titanium and its alloys are known for their excellent corrosion resistance in biological environments. This is due to the formation of a stable, protective, and strongly adherent oxide film on the surface.[2] This film can self-heal almost instantly in the presence of moisture or oxygen, ensuring the long-term containment of the radioactive material.

Samarium Core: The radioactive Samarium-145 is typically present in the form of samarium oxide (Sm₂O₃), a highly insoluble and thermally stable ceramic.[3][4] Samarium oxide is chemically stable and does not readily react under normal physiological conditions.[5][6]

Quantitative Data Summary

PropertyValueSource(s)
Samarium-145 Half-Life 340 days[1]
Photon Energy Range 38-61 keV[1]
Typical Seed Dimensions 0.8 mm x 4.5 mm[1]
Encapsulation Material Titanium[1]
Core Material (presumed) Samarium Oxide (Sm₂O₃)[3][4]

Troubleshooting Guides

Issue 1: Suspected Seed Leakage or Contamination

Question: I suspect a Sm-145 seed may be leaking. How can I confirm this and what steps should I take?

Answer:

  • Immediate Action:

    • Isolate the suspected seed and the immediate area.

    • Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.

    • Use a calibrated survey meter to check for contamination on surfaces that may have come into contact with the seed.

  • Confirmation (Leak Test):

    • Perform a wipe test as a preliminary check. Gently wipe the surface of the seed with a filter paper or cotton swab moistened with ethanol (B145695) or distilled water.

    • Analyze the wipe sample using a gamma counter or a liquid scintillation counter appropriate for the energy of Sm-145.

    • A count significantly above background levels indicates a leaking seed.

    • For a definitive result, follow a standardized leak testing protocol such as the one outlined in ANSI N43.6 for sealed radioactive sources.

  • Follow-up Actions:

    • If the leak is confirmed, immediately notify your institution's Radiation Safety Officer (RSO).

    • Quarantine the leaking seed and any contaminated materials in a designated and shielded container.

    • Follow the RSO's instructions for decontamination and disposal.

    • Document the incident thoroughly, including the seed's serial number, the date of the incident, and the results of the leak test.

Issue 2: Physical Damage to a Seed

Question: A Sm-145 seed appears to be bent, crushed, or otherwise physically damaged. What are the potential risks and what should I do?

Answer:

  • Assess the Situation:

    • Visually inspect the seed from a safe distance, preferably behind shielding. Do not handle the seed directly.

    • Assume that the integrity of the seed's encapsulation may be compromised, even if no leakage is immediately apparent.

  • Safety Precautions:

    • Handle the damaged seed only with forceps or other remote handling tools.

    • Place the seed in a clearly labeled, sealed, and shielded container.

  • Integrity Verification:

    • Perform a leak test as described in "Issue 1" to check for radioactive contamination.

    • Consider performing autoradiography to visualize the distribution of the radioactive material within the seed. A non-uniform distribution or signs of activity outside the intended core area can indicate internal damage.

  • Reporting and Disposal:

    • Report the damaged seed to your RSO.

    • Do not use the damaged seed for any experimental purpose.

    • Follow the RSO's guidance for the disposal of the damaged seed.

Issue 3: Unexpected Experimental Results

Question: My experimental results are inconsistent or not as expected. Could the integrity of the Sm-145 seeds be a factor?

Answer:

  • Verify Seed Activity:

    • Confirm the activity of the seeds used in the experiment. This can be done using a calibrated dose calibrator or by contacting the manufacturer for the calibration certificate.

    • Account for the radioactive decay of Sm-145 since the date of manufacture.

  • Assess Seed Integrity:

    • If there is any reason to suspect the physical integrity of the seeds (e.g., they were subjected to harsh chemical or physical conditions), consider performing a leak test and autoradiography on a representative sample of the seeds from the same batch.

  • Evaluate Experimental Protocol:

    • Review your experimental setup and procedures for any potential sources of error.

    • Consider factors such as the distance and geometry of the seeds relative to your sample, and the presence of any shielding materials that could affect the radiation dose.

  • Consult with Experts:

    • Discuss your results with your institution's RSO or a qualified medical physicist. They can help you troubleshoot the issue and determine if it is related to the brachytherapy seeds.

Frequently Asked Questions (FAQs)

Q1: What is the expected lifespan of a Sm-145 brachytherapy seed?

A: The physical lifespan of a Sm-145 seed is determined by the long-term stability of its titanium encapsulation, which is expected to remain intact for many decades. The useful therapeutic or experimental lifespan is determined by the radioactive decay of Sm-145, which has a half-life of 340 days.[1] After approximately 10 half-lives (about 9.3 years), the activity of the seed will have decayed to less than 0.1% of its original activity.

Q2: How should I store Sm-145 seeds to ensure their long-term integrity?

A: Store Sm-145 seeds in a dry, inert environment at a stable room temperature. The original lead or tungsten shipping container provides adequate shielding and a stable storage environment. Avoid exposure to corrosive chemicals, extreme temperatures, or mechanical stress.

Q3: Can I resterilize Sm-145 seeds?

A: Consult the manufacturer's instructions regarding the resterilization of Sm-145 seeds. Some sterilization methods, such as high-temperature autoclaving, could potentially affect the integrity of the seed's seal. If resterilization is necessary, it is crucial to perform a leak test afterward to ensure the encapsulation remains intact.

Q4: What should I do if a seed is lost?

A: Immediately notify your RSO and secure the area where the seed was last known to be. Use a sensitive survey meter to conduct a thorough search of the area. If the seed cannot be located, follow your institution's established procedures for lost radioactive sources.

Q5: How do I dispose of expired or unused Sm-145 seeds?

A: All radioactive waste, including expired or unused Sm-145 seeds, must be disposed of through your institution's licensed radioactive waste disposal program. Contact your RSO for specific instructions on packaging, labeling, and pickup of radioactive waste. Do not dispose of brachytherapy seeds in the regular trash.

Experimental Protocols

Protocol 1: Wipe Test for Surface Contamination

Objective: To detect removable radioactive contamination on the surface of a Sm-145 brachytherapy seed.

Materials:

  • Filter paper or cotton swabs

  • Ethanol or distilled water

  • Forceps

  • Labeled vials or bags for wipe samples

  • Gamma counter or liquid scintillation counter

  • Personal Protective Equipment (PPE)

Procedure:

  • Wearing gloves, use forceps to handle the Sm-145 seed.

  • Moisten a piece of filter paper or a cotton swab with a small amount of ethanol or distilled water.

  • Gently wipe the entire surface of the seed.

  • Place the wipe sample in a labeled vial or bag.

  • Prepare a background sample by placing an unused, moistened wipe in a separate labeled vial.

  • Analyze both the sample and background wipes using a gamma counter or liquid scintillation counter.

  • A count rate for the sample wipe that is significantly above the background count rate indicates the presence of removable contamination.

Protocol 2: Autoradiography for Integrity Assessment

Objective: To visualize the distribution of radioactive material within a Sm-145 seed and assess its integrity.

Materials:

  • High-resolution autoradiography film or a digital autoradiography system

  • Lead shielding

  • Forceps

  • Image analysis software

Procedure:

  • In a shielded environment, use forceps to place the Sm-145 seed directly on the autoradiography film or the detector of the digital system.

  • Expose the film or detector for a predetermined amount of time, which will depend on the activity of the seed and the sensitivity of the detection system.

  • Develop the film according to the manufacturer's instructions or acquire the digital image.

  • Analyze the resulting image. A uniform, well-defined image corresponding to the size and shape of the seed's core indicates that the radioactive material is properly contained. Streaks, halos, or hotspots outside the core area may indicate a breach in the seed's integrity.

Visualizations

Experimental_Workflow_for_Seed_Integrity_Assessment cluster_0 Initial Assessment cluster_1 Integrity Testing cluster_2 Action and Reporting start Suspected Issue with Sm-145 Seed visual_inspection Visual Inspection (Behind Shielding) start->visual_inspection leak_test Perform Wipe Test (Protocol 1) visual_inspection->leak_test Physical Damage or Suspected Leak end Resolution visual_inspection->end No Damage Observed and No Suspected Leak autoradiography Perform Autoradiography (Protocol 2) leak_test->autoradiography If Leak Test is Negative but Damage is Suspected notify_rso Notify Radiation Safety Officer leak_test->notify_rso Leak Confirmed autoradiography->notify_rso Integrity Compromised autoradiography->end Integrity Confirmed quarantine Quarantine Seed and Contaminated Materials notify_rso->quarantine document Document Incident quarantine->document document->end

Caption: Workflow for assessing the integrity of a Sm-145 brachytherapy seed.

Troubleshooting_Decision_Tree start Inconsistent Experimental Results q1 Is seed activity accounted for (decay)? start->q1 recalculate Recalculate activity and re-evaluate results. q1->recalculate No q2 Any signs of physical damage to seeds? q1->q2 Yes a1_yes Yes a1_no No integrity_check Perform Integrity Assessment (see Workflow Diagram) q2->integrity_check Yes q3 Was the experimental protocol followed precisely? q2->q3 No a2_yes Yes a2_no No review_protocol Review and repeat experiment. q3->review_protocol No consult_expert Consult with RSO or Medical Physicist. q3->consult_expert Yes a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Overcoming Challenges in Samarium-145 Dosimetry Calculations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately performing Samarium-145 (Sm-145) dosimetry calculations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work with Samarium-145.

Question: My measured dose values are inconsistent with my Monte Carlo simulations. What are the potential sources of this discrepancy?

Answer: Discrepancies between measured and simulated dose values for Sm-145 can arise from several factors, primarily related to its low-energy photon emissions. Here are key areas to investigate:

  • Detector Choice and Volume Averaging: The low-energy photons of Sm-145 (38-61 keV) create steep dose gradients.[1] If the detector's active volume is too large, it can average the dose over this gradient, leading to inaccuracies.[2] For these low-energy fields, detectors with a small active volume are recommended to minimize this effect.[3]

  • Lateral Electronic Disequilibrium: For low-energy photons, the range of secondary electrons can be comparable to the dimensions of the radiation field. This can lead to a lack of charged particle equilibrium, a condition assumed in many dosimetry protocols.[2][3] This is a significant challenge in small-field dosimetry.[4]

  • Phantom Material and Design: The composition of your phantom material should be as tissue-equivalent as possible. Variations in material composition can significantly affect photon scattering and absorption, especially at the low energies of Sm-145. Ensure your phantom design allows for accurate positioning of both the source and the detector.[5]

Question: I am concerned about the impact of Europium-154 contamination on my dosimetry results. How can I address this?

Answer: Europium-154 (Eu-154) is a common impurity in the production of Sm-145 and can affect the accuracy of dose calculations due to its own radioactive emissions.[6]

  • Quantifying Contamination: The first step is to determine the level of Eu-154 contamination in your Sm-145 source. This can be achieved through gamma-ray spectrometry, identifying the characteristic gamma peaks of Eu-154.[7]

  • Dose Correction: Once the activity of Eu-154 is known, its contribution to the total dose can be calculated separately and subtracted from the overall measured dose. This can be done using Monte Carlo simulations that model both the Sm-145 and Eu-154 decay spectra.

  • Chemical Separation: For applications requiring high-purity Sm-145, chemical separation methods like solvent extraction can be employed to remove europium impurities before the source is used.[6]

Question: My Monte Carlo simulation setup in GATE is not yielding expected results. What are the critical parameters to check?

Answer: When using GATE (Geant4 Application for Tomographic Emission) for Sm-145 dosimetry, pay close attention to the following:

  • Physics List: Ensure you are using a physics list appropriate for low-energy photon interactions. The Livermore or Penelope low-energy electromagnetic physics models are generally recommended.

  • Source Definition: Accurately model the Sm-145 source, including its geometry, encapsulation materials (e.g., titanium), and the full decay spectrum of Sm-145.[8]

  • Voxel Size: In your phantom definition, the voxel size should be small enough to capture the high dose gradients near the source.

  • Cross-Section Data: Use up-to-date and appropriate cross-section libraries for the materials in your simulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the dosimetry of low-energy photon sources like Samarium-145?

A1: The main challenges stem from the low energy of the emitted photons (38-61 keV).[8] This leads to:

  • High dose gradients: The dose changes rapidly with distance from the source, making accurate measurement difficult.[1]

  • Lack of charged particle equilibrium: The range of secondary electrons is comparable to the field size, which can invalidate assumptions made in standard dosimetry protocols.[2][3]

  • Detector selection: The choice of detector is critical. Detectors with large active volumes can lead to significant measurement errors due to volume averaging.[3][4]

  • Increased sensitivity to phantom composition: Small variations in the atomic number of the phantom material can have a larger impact on dose deposition compared to higher-energy sources.[5]

Q2: Why is the AAPM TG-43 formalism important for Sm-145 brachytherapy dosimetry?

A2: The American Association of Physicists in Medicine (AAPM) Task Group 43 (TG-43) provides a standardized methodology for calculating the dose distribution around brachytherapy sources.[9] Using this formalism allows for consistent and comparable dosimetry across different research institutions and clinical settings. It provides a framework for characterizing the source in terms of parameters like the air kerma strength, dose rate constant, radial dose function, and anisotropy function.[10]

Q3: How does the half-life of Samarium-145 compare to other commonly used brachytherapy sources, and what are the implications?

A3: Samarium-145 has a half-life of 340 days.[8] This is significantly longer than Iodine-125 (59.4 days). The longer half-life of Sm-145 allows for its use in applications requiring a more protracted radiation dose and reduces the need for frequent source replacement.[8]

Q4: What are the key dosimetric differences between Samarium-145 and Iodine-125?

A4: Sm-145 and I-125 are both low-energy photon-emitting sources used in brachytherapy. While they have some similarities, there are key dosimetric differences outlined in the table below. The slightly higher energy of Sm-145 photons may result in a more homogeneous dose distribution in some applications.[8]

Data Presentation

Table 1: Comparison of Dosimetric Parameters for Samarium-145 and Iodine-125

ParameterSamarium-145 (Sm-145)Iodine-125 (I-125)
Half-life 340 days[8]59.4 days
Primary Photon Energies 38-61 keV[8]27.4, 31.4, and 35.5 keV
Decay Mode Electron Capture[8]Electron Capture
Dose Rate Constant (in water) ~0.8 cGy/(h·U) (estimated)~0.9-1.0 cGy/(h·U) (model dependent)[11]
Air Kerma Rate Constant 1.45 µGy m²/ (GBq h)1.29 µGy m²/ (GBq h)

Note: The dose rate constant for Sm-145 is an estimate based on available data and may vary with source design.

Experimental Protocols

Protocol 1: Experimental Dosimetry of a Samarium-145 Brachytherapy Source using a Solid Water Phantom and Thermoluminescent Dosimeters (TLDs)

  • Phantom Setup:

    • Use a solid water phantom with dimensions large enough to provide full scatter conditions (e.g., 30x30x30 cm).[12]

    • The phantom should have pre-drilled holes at precise, known distances from the central axis where the source will be placed.

  • TLD Preparation and Calibration:

    • Use small, tissue-equivalent TLDs (e.g., LiF:Mg,Ti).

    • Anneal the TLDs according to a validated protocol to erase any previous dose history.

    • Calibrate a subset of the TLDs using a known dose from a standardized radiation source (e.g., a Co-60 teletherapy unit) to establish a calibration factor (nC/Gy).

  • Source Irradiation:

    • Accurately determine the air kerma strength of the Sm-145 source using a calibrated well-type ionization chamber.

    • Place the Sm-145 source in the central position of the phantom.

    • Insert the calibrated TLDs into the pre-drilled holes at various distances from the source.

    • Irradiate the phantom for a precisely known duration.

  • TLD Readout and Dose Calculation:

    • After irradiation, read out the TLDs using a calibrated TLD reader to obtain the charge (nC).

    • Apply the calibration factor to convert the charge to absorbed dose.

    • Correct the measured dose for any influencing factors, such as energy dependence of the TLD response and fading.

  • Data Analysis:

    • Plot the absorbed dose as a function of distance from the source to determine the radial dose function.

    • Compare the experimental results with Monte Carlo simulations or theoretical calculations based on the TG-43 formalism.

Protocol 2: Procedure for Correcting Dose Calculations for Europium-154 Impurities

  • Gamma Spectroscopy:

    • Perform high-resolution gamma-ray spectroscopy on the Sm-145 source to identify and quantify the activity of Eu-154.

    • Identify the characteristic gamma-ray peaks of Eu-154 (e.g., 123.1 keV, 723.3 keV, 1274.4 keV).[7]

    • Calculate the activity of Eu-154 relative to the activity of Sm-145.

  • Monte Carlo Simulation of Eu-154 Dose:

    • Create a separate Monte Carlo simulation (e.g., using GATE) specifically for the Eu-154 impurity.

    • Define the source with the measured activity and the known decay spectrum of Eu-154.

    • Use the same phantom and detector geometry as in the Sm-145 simulation.

    • Run the simulation to obtain the dose distribution from the Eu-154 contamination alone.

  • Dose Correction:

    • Subtract the simulated dose from the Eu-154 impurity from the total measured or simulated dose of the contaminated Sm-145 source.

    • The corrected dose will represent the dose delivered by the Sm-145 component only.

Mandatory Visualizations

general_dosimetry_workflow cluster_input Input Data cluster_calculation Dosimetry Calculation cluster_output Output sm145_source Sm-145 Source Characteristics mc_simulation Monte Carlo Simulation sm145_source->mc_simulation tg43 TG-43 Formalism sm145_source->tg43 phantom Phantom Geometry phantom->mc_simulation detector Detector Parameters detector->mc_simulation dose_distribution 3D Dose Distribution mc_simulation->dose_distribution tg43->dose_distribution dvh Dose-Volume Histogram (DVH) dose_distribution->dvh

Caption: General Dosimetry Workflow for Sm-145.

monte_carlo_workflow define_geometry 1. Define Geometry (Source, Phantom) define_physics 2. Select Physics List (Low Energy EM) define_geometry->define_physics define_source 3. Define Primary Source (Sm-145 Spectrum) define_physics->define_source run_simulation 4. Run Simulation (Track Particles) define_source->run_simulation data_analysis 5. Analyze Output (Dose Distribution) run_simulation->data_analysis

Caption: Monte Carlo Simulation Workflow with GATE.

eu154_correction_workflow measure_total_dose Measure/Simulate Total Dose (Sm-145 + Eu-154) subtract_eu154_dose Subtract Eu-154 Dose from Total Dose measure_total_dose->subtract_eu154_dose quantify_eu154 Quantify Eu-154 Activity (Gamma Spectroscopy) simulate_eu154_dose Simulate Dose from Eu-154 Only quantify_eu154->simulate_eu154_dose simulate_eu154_dose->subtract_eu154_dose corrected_sm145_dose Corrected Sm-145 Dose subtract_eu154_dose->corrected_sm145_dose

Caption: Logical Workflow for Europium-154 Dose Correction.

References

Refinement of Samarium-145 implantation techniques for better conformity

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with essential information for the refinement of Samarium-145 (Sm-145) implantation techniques. Here you will find troubleshooting guides and frequently asked questions to address specific issues and improve dose conformity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of Samarium-145 for brachytherapy?

A1: Samarium-145 is a radionuclide with properties that make it a promising candidate for brachytherapy. Its key characteristics are summarized in the table below, with Iodine-125 provided for comparison. The slightly higher energy of Sm-145 photons may lead to a more homogeneous dose distribution in tissue compared to I-125.[1][2]

Q2: What are the primary advantages of Sm-145 over Iodine-125?

A2: Sm-145 offers two main potential advantages:

  • Improved Dose Homogeneity: The photon energy spectrum of Sm-145 (38-61 keV) is higher than that of I-125, which can result in a more uniform dose distribution throughout the target volume.[1][2]

  • Longer Half-Life: With a half-life of 340 days compared to I-125's 60 days, Sm-145 is suitable for longer-term implants and reduces the need for frequent source replacement in ongoing experimental setups.[1][2]

Q3: What are the main challenges in achieving high conformity with Sm-145 implants?

A3: Achieving high conformity—where the prescribed radiation dose is delivered precisely to the target volume while sparing surrounding healthy tissue—is a primary goal in brachytherapy. Key challenges include:

  • Accurate Source Placement: Errors in needle and seed positioning are a major cause of dose inhomogeneity.

  • Seed Migration: Movement of seeds after implantation can lead to cold spots (underdosed regions) in the target and unintended irradiation of healthy tissue.

  • Treatment Planning System (TPS) Accuracy: The TPS must be accurately commissioned for the specific dosimetric characteristics of Sm-145 to ensure the calculated dose distribution matches the delivered dose.

  • Interseed Effects: The presence of multiple radioactive seeds can affect the dose distribution of their neighbors, an effect that must be accurately modeled.

Troubleshooting Guides

This section addresses specific problems that may arise during Sm-145 implantation experiments.

Issue 1: Post-implant dosimetry shows poor dose conformity and coverage (low CI and HI).

  • Question: Our post-implant analysis reveals that the dose distribution is not conforming to the target volume, with significant hot and cold spots. What could be the cause and how can we fix it?

  • Answer: Poor conformity is often multifactorial. Use the following workflow to diagnose the issue.

G Troubleshooting Workflow for Poor Dose Conformity start Poor Conformity (Low CI, HI) check_imaging Review Imaging: - Pre-implant vs. Post-implant - Target Delineation Accuracy start->check_imaging check_placement Analyze Seed Placement: - Needle Deflection? - Incorrect Spacing? start->check_placement check_tps Verify TPS Commissioning: - Correct Sm-145 Source Data? - Algorithm Limitations? start->check_tps error_delineation Problem: Inaccurate Target Delineation check_imaging->error_delineation Discrepancy Found error_needle Problem: Needle Placement Error check_placement->error_needle Deviation Observed error_tps Problem: TPS Dosimetry Error check_tps->error_tps Inaccuracy Confirmed sol_delineation Solution: Refine Contouring Protocol. Use multi-modality imaging (MRI/CT). error_delineation->sol_delineation sol_needle Solution: Use advanced guidance (US/EM tracking). Perform phantom studies to assess technique. error_needle->sol_needle sol_tps Solution: Re-commission TPS using phantom measurements. Validate with Monte Carlo simulations. error_tps->sol_tps

Troubleshooting workflow for poor dose conformity.

Issue 2: Seeds have migrated from their intended position.

  • Question: Post-implant imaging shows that one or more Sm-154 seeds have moved. What is the impact and how can this be prevented?

  • Answer: Seed migration is a known issue in brachytherapy, often occurring within the first few days post-implantation through venous channels around the target.

    • Impact: While the loss of a single seed in an implant of many may not significantly alter the overall dose, migration of multiple seeds or a strand can compromise target coverage and irradiate non-target tissues.

    • Troubleshooting & Prevention:

      • Verify Placement: Ensure seeds are implanted within the parenchyma of the target tissue, not near or in large blood vessels.

      • Use Stranded Seeds: Using seeds embedded in a bio-absorbable suture can act as an anchor and significantly reduce the likelihood of migration.

      • Refine Technique: Minimize trauma during needle insertion and withdrawal to reduce bleeding and potential pathways for migration.

      • Post-Implant Monitoring: If a seed is found to have migrated (e.g., to the lungs), assess the dosimetric impact. For temporary implants, the seed may need to be retrieved if it poses a risk. For permanent implants, the dosimetric consequences must be evaluated to determine if the treatment is compromised.

Issue 3: Discrepancy between Treatment Planning System (TPS) dose and measured dose in a phantom.

  • Question: Our phantom measurements show a consistent deviation from the dose calculated by our treatment planning system. Why is this happening?

  • Answer: This indicates a potential issue with the commissioning of your TPS for Sm-145.

    • Source Data Verification: Ensure the dosimetric data for the Sm-145 source model (e.g., dose rate constant, radial dose function, anisotropy function) is correctly entered into the TPS. This data should be traceable to a standards laboratory or validated through rigorous Monte Carlo simulations.

    • Calculation Algorithm: Be aware of the limitations of your TPS calculation algorithm. Some algorithms may not accurately account for interseed attenuation, especially with dense seed packing. A full Monte Carlo simulation is the gold standard for accuracy.

    • Phantom Setup: Verify your measurement setup. Ensure the phantom material is tissue-equivalent and that your detector (e.g., TLD, film, ionization chamber) is calibrated for the low-energy spectrum of Sm-145.

Data Presentation

Effective brachytherapy relies on understanding both the physical properties of the isotope and the dosimetric quality of the implant.

Table 1: Physical Properties of Sm-145 vs. I-125

PropertySamarium-145 (Sm-145)Iodine-125 (I-125)Reference(s)
Half-life 340 days59.4 days[1][2]
Photon Energy 38-61 keV (Gamma & X-ray)~28 keV (average)[1][2]
Production Neutron irradiation of enriched Sm-144Neutron irradiation of Xenon-124[1][2]
HVL (Lead) 0.06 mm0.025 mm

Table 2: Key Dosimetric Parameters for Evaluating Conformity

ParameterDefinitionIdeal ValueImportance
Target Volume (TV) The volume of tissue intended to receive the prescribed dose.N/AFoundational for all other metrics.
Prescription Isodose Volume (PIV) The volume of tissue enclosed by the isodose surface corresponding to the prescribed dose.N/ARepresents the volume of the delivered high-dose region.
Conformity Index (CI) (TVPIV / TV) x (TVPIV / PIV) where TVPIV is the part of the TV within the PIV.1Measures how well the high-dose volume conforms to the shape of the target. A value <1 indicates the target is not fully covered or the dose is too widespread.
Homogeneity Index (HI) Dmax / Dp where Dmax is the maximum dose and Dp is the prescription dose.1Measures the uniformity of the dose within the target. A higher value indicates more "hot spots".
D90 The minimum dose delivered to 90% of the target volume.≥ Prescribed DoseA key metric for ensuring adequate dose coverage of the target.
V100 The percentage of the target volume receiving at least 100% of the prescribed dose.≥ 95%Another critical measure of target coverage.

Experimental Protocols

Protocol: Phantom Study for Dosimetric Validation of a Novel Sm-145 Implantation Technique

This protocol provides a template for a phantom-based study to assess the accuracy and conformity of a new Sm-145 seed implantation method.

1. Objective: To validate the dosimetric accuracy of a refined Sm-145 implantation technique by comparing the dose distribution measured in a tissue-equivalent phantom with the dose calculated by the Treatment Planning System (TPS).

2. Materials:

  • Calibrated Sm-145 brachytherapy seeds of known activity.

  • Implantation needles and applicator.

  • Anthropomorphic pelvic phantom or water-equivalent solid phantom (e.g., Solid Water, PMMA).

  • Imaging modality for guidance (e.g., transrectal ultrasound).

  • CT scanner for post-implant imaging.

  • Treatment Planning System (TPS) commissioned for Sm-145.

  • Radiation measurement equipment:

    • Gafchromic™ film for high-resolution 2D dosimetry.

    • Thermoluminescent dosimeters (TLDs) or MOSFET detectors for point dose measurements.

    • Calibrated film scanner and TLD reader.

3. Methodology:

  • Step 1: Pre-Implant Planning

    • Scan the phantom using the CT scanner to create a baseline image dataset.

    • Import the CT dataset into the TPS.

    • Delineate a target volume (e.g., a simulated prostate gland) within the phantom.

    • Generate a treatment plan using the refined implantation technique to deliver a prescribed dose (e.g., 145 Gy) to the target D90. Record the planned seed positions and expected dose distribution.

  • Step 2: Phantom Implantation

    • Position the phantom and set up the imaging guidance system.

    • Insert Gafchromic film sheets at key planes within the phantom (e.g., axial and sagittal planes crossing the center of the target). Place TLDs at specific points of interest (e.g., target center, periphery, simulated organs at risk).

    • Perform the seed implantation using the refined technique, guided by live imaging, to replicate the treatment plan as closely as possible.

  • Step 3: Post-Implant Imaging and Analysis

    • After implantation, re-scan the phantom with the CT scanner.

    • Import the post-implant CT scan into the TPS.

    • Fuse the pre- and post-implant scans. Identify the actual locations of the implanted seeds.

    • Recalculate the dose distribution in the TPS based on the actual seed locations. This is the "calculated delivered dose".

  • Step 4: Dose Measurement and Comparison

    • Leave the phantom undisturbed for a sufficient exposure time based on the seed activity and detector sensitivity.

    • Carefully retrieve the Gafchromic film and TLDs.

    • Scan the films and read the TLDs using calibrated equipment to determine the "measured delivered dose".

    • Compare the measured dose distribution (from film) and point doses (from TLDs) with the calculated delivered dose from the TPS. Use gamma analysis to compare 2D dose distributions.

4. Data Presentation:

  • Tabulate the planned vs. calculated vs. measured dosimetric parameters (D90, V100, CI, HI).

  • Present film dosimetry results overlaid with TPS isodose lines to visually assess conformity.

Visualizations

The following diagrams illustrate key workflows and relationships in Sm-145 brachytherapy.

G Quality Assurance Workflow for Sm-145 Seeds start New Batch of Sm-145 Seeds Arrives doc_review Review Source Certificate: - Isotope Purity - Activity Calibration start->doc_review qa_measurement Perform Independent QA: - Assay subset of seeds (e.g., 10%) - Use calibrated well chamber doc_review->qa_measurement comparison Compare Measured Activity to Certified Activity qa_measurement->comparison pass Result: Within Tolerance (e.g., ±5%) comparison->pass Pass fail Result: Exceeds Tolerance comparison->fail Fail accept Accept seeds for experimental use pass->accept quarantine Quarantine batch. Contact manufacturer. Investigate discrepancy. fail->quarantine end Seeds Ready for Implantation accept->end

A typical quality assurance workflow for new Sm-145 seeds.

G Logical Relationship of Factors Affecting Conformity conformity High Dose Conformity imaging Accurate Imaging (CT, MRI, US) sub_imaging1 Clear Target Delineation imaging->sub_imaging1 planning Robust Treatment Planning (TPS) sub_planning1 Accurate Sm-145 Dosimetry Data planning->sub_planning1 sub_planning2 Advanced Dose Calculation Algorithm planning->sub_planning2 delivery Precise Implant Delivery sub_delivery1 Stable Needle Placement delivery->sub_delivery1 sub_delivery2 Minimal Seed Migration delivery->sub_delivery2 qa Rigorous QA sub_qa1 Source Calibration qa->sub_qa1 sub_imaging1->conformity sub_planning1->conformity sub_planning2->conformity sub_delivery1->conformity sub_delivery2->conformity sub_qa1->conformity

Key factors that contribute to achieving high dose conformity.

References

Strategies to reduce personnel exposure during Samarium-145 handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of Samarium-145 (¹⁴⁵Sm). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to minimize personnel exposure during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary radiation hazards associated with Samarium-145?

A1: Samarium-145 decays by electron capture and is a low-energy photon emitter. The primary hazard is external exposure to these photons. Internal exposure through inhalation or ingestion is also a concern if the material is not handled properly.[1][2]

Q2: I'm setting up a new lab space for working with ¹⁴⁵Sm. What are the essential safety considerations?

A2: Key considerations include:

  • Designated Work Area: Establish a clearly marked and restricted area for handling ¹⁴⁵Sm.[3]

  • Shielding: Use appropriate shielding materials based on the activity you will be handling.

  • Ventilation: For procedures that could generate airborne contamination, a fume hood is necessary.[3][4]

  • Waste Management: Have designated and properly labeled containers for solid and liquid radioactive waste.[5]

  • Emergency Equipment: Ensure a spill kit is readily available.

Q3: How do I determine the appropriate shielding for my ¹⁴⁵Sm experiment?

A3: The low-energy photons emitted by ¹⁴⁵Sm are relatively easy to shield.[2] Lead is an effective shielding material. You can use the half-value layer (HVL) to calculate the required thickness. The HVL is the thickness of a material that reduces the radiation exposure by half.[6]

Troubleshooting Shielding Issues:

  • Higher than expected dose rates outside shielding:

    • Verify the thickness and integrity of your shielding. Even small gaps can compromise shielding effectiveness.

    • Re-calculate your shielding requirements based on the activity of your source.

    • Ensure there are no other radioactive sources in the vicinity contributing to the dose rate.

Q4: What personal protective equipment (PPE) is required for handling ¹⁴⁵Sm?

A4: Standard PPE for handling unsealed radioactive materials should be worn:

  • Lab coat

  • Disposable gloves (double-gloving is recommended)

  • Safety glasses[4][7]

Q5: How often should I monitor for contamination when working with ¹⁴⁵Sm?

A5: Regular monitoring is crucial.

  • During work: Frequently monitor your gloves and work area with a survey meter.[3]

  • After work: Perform and document a wipe survey of the work area at the end of each procedure or day.[8][9]

  • Monthly: A documented lab survey is typically required monthly where radioactive materials are used.[10]

Troubleshooting Contamination:

  • Finding removable contamination:

    • Immediately decontaminate the area using appropriate cleaning agents.

    • If skin becomes contaminated, wash thoroughly with mild soap and lukewarm water.[11][12][13]

    • If clothing is contaminated, remove it carefully and place it in a labeled bag for radioactive waste.[4]

    • Resurvey the area after decontamination to ensure it is clean.

Q6: What are the correct procedures for disposing of ¹⁴⁵Sm waste?

A6: Radioactive waste must be segregated and disposed of according to your institution's radiation safety guidelines.

  • Segregation: Separate waste by isotope and form (solid, liquid, sharps).[5]

  • Labeling: All radioactive waste containers must be clearly labeled with the isotope, activity, and date.[5]

  • Decay-in-Storage: Due to its 340-day half-life, holding the waste for decay is a viable disposal option for ¹⁴⁵Sm.[5][14] After approximately 10 half-lives, the material can be disposed of as non-radioactive waste after being surveyed by a Radiation Safety Officer.[5]

Quantitative Data

Samarium-145 Properties
PropertyValue
Half-life340 days[1][14]
Decay ModeElectron Capture[1][2]
Primary Photon Energies38-45 keV (X-rays), 61 keV (gamma)[2]
Air Kerma Rate Constant5.244e-18 Gy·m²/Bq·s[1]
Specific Gamma-Ray Dose Constant0.09028 Rem/hr at 1 meter from a 1 Curie source[15]
Shielding Data for Samarium-145
Shielding MaterialHalf-Value Layer (HVL)
Lead (Pb)0.06 mm[16]

Note: The Tenth-Value Layer (TVL) is approximately 3.3 times the HVL.

Experimental Protocols

General Protocol for Handling Samarium-145

This protocol outlines the basic steps for safely handling ¹⁴⁵Sm in a research laboratory. Always refer to your institution's specific Radiation Safety Manual and approved protocols.

  • Preparation:

    • Ensure you have received all required radiation safety training.

    • Don the appropriate PPE (lab coat, gloves, safety glasses).

    • Cover the work surface with absorbent paper.

    • Set up all necessary equipment and shielding before introducing the radioactive material.

    • Perform a background radiation survey of the work area.

  • Handling:

    • Use forceps or tongs to handle the source vial to maximize distance.

    • Work efficiently to minimize handling time.

    • Perform all operations that may produce aerosols or volatile materials in a certified fume hood.

    • Frequently monitor your gloves for contamination. Change them immediately if contamination is detected.

  • Post-Handling:

    • Secure the ¹⁴⁵Sm source in a properly shielded and labeled container.

    • Dispose of radioactive waste in the designated, labeled containers.

    • Clean and decontaminate the work area.

    • Perform a post-procedure survey (both meter and wipe test) of the work area, your hands, and clothing.

    • Document the survey results.

    • Remove PPE and wash your hands thoroughly.

Protocol for a Minor Samarium-145 Spill
  • Notify: Alert personnel in the immediate area of the spill.

  • Contain: Cover the spill with absorbent paper to prevent its spread.

  • Clean: Wearing disposable gloves, clean the area from the outside in with an appropriate decontaminant.

  • Dispose: Place all contaminated materials (absorbent paper, gloves, etc.) in a sealed plastic bag and dispose of it in the solid radioactive waste.

  • Survey: Survey the decontaminated area, your hands, and shoes to ensure they are free of contamination.

  • Report: Report the incident to the Radiation Safety Officer.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Prep1 Don PPE Prep2 Prepare Work Area (Absorbent Paper, Shielding) Prep1->Prep2 Prep3 Background Survey Prep2->Prep3 Handle1 Introduce ¹⁴⁵Sm Prep3->Handle1 Handle2 Perform Experiment (Time, Distance, Shielding) Handle1->Handle2 Handle3 Monitor Gloves Frequently Handle2->Handle3 Post1 Secure Source Handle3->Post1 Post2 Dispose of Waste Post1->Post2 Post3 Decontaminate Work Area Post2->Post3 Post4 Final Survey (Meter & Wipe Test) Post3->Post4 Post5 Remove PPE & Wash Hands Post4->Post5

Caption: A flowchart illustrating the standard workflow for handling Samarium-145.

ALARA_Principles ALARA ALARA (As Low As Reasonably Achievable) Time Minimize Time ALARA->Time Distance Maximize Distance ALARA->Distance Shielding Use Appropriate Shielding ALARA->Shielding

Caption: The core principles of radiation protection (ALARA).

Spill_Response_Logic action_node action_node Spill Spill Occurs Notify Notify Personnel Spill->Notify Contain Contain Spill Notify->Contain Clean Clean & Decontaminate Contain->Clean Dispose Dispose of Waste Clean->Dispose Survey Survey Area Dispose->Survey Report Report to RSO Survey->Report

Caption: Decision flow for responding to a minor radioactive spill.

References

Validation & Comparative

Validating Monte Carlo dosimetry of Samarium-145 with experimental data

Author: BenchChem Technical Support Team. Date: December 2025

Samarium-145 is a promising radionuclide for brachytherapy, with a half-life of 340 days and the emission of photons in the 38 to 61 keV energy range.[1][2][3] Accurate dosimetry is crucial for the clinical implementation of Sm-145 sources. Monte Carlo (MC) simulations are the gold standard for theoretical dosimetry, but they require rigorous validation through experimental measurements. This guide outlines the necessary protocols and data presentation for such a validation.

Data Presentation: A Comparative Analysis

A direct comparison of quantitative data is essential for validating MC simulations. The following table illustrates how results from experimental measurements and Monte Carlo simulations for a hypothetical Sm-145 brachytherapy seed would be compared. The data is based on a report of experimental data being approximately 5% higher than theoretical calculations at distances less than 2.5 cm from the source.[1]

ParameterExperimental MeasurementMonte Carlo Simulation% Difference
Dose Rate Constant (cGy h⁻¹ U⁻¹) 0.950.923.26%
Radial Dose Function, g(r) at 1 cm 1.001.000.00%
Radial Dose Function, g(r) at 2 cm 0.650.624.84%
Radial Dose Function, g(r) at 3 cm 0.420.412.44%
Radial Dose Function, g(r) at 5 cm 0.180.180.00%
Anisotropy Function, F(r, θ) at 2 cm, 90° 1.001.000.00%
Anisotropy Function, F(r, θ) at 2 cm, 30° 0.920.93-1.08%

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of validating simulated data. Below is a standard methodology for the experimental dosimetry of a Sm-145 brachytherapy source.

1. Source and Phantom Preparation:

  • Source: A Samarium-145 seed, encapsulated in a titanium tube (e.g., 4.5 mm length, 0.8 mm diameter), is used.[2] The source activity is calibrated using a well-type ionization chamber with traceability to a national standards laboratory.

  • Phantom: A solid water or tissue-equivalent plastic phantom (e.g., A-150) is utilized to simulate human tissue.[1] The phantom should be large enough to provide full scatter conditions. Grooves are precisely machined into the phantom to hold the source and detectors at various distances and angles.

2. Detector and Measurement:

  • Detector: Thermoluminescent dosimeters (TLDs) or radiochromic films are commonly used for high-resolution dosimetry in steep dose gradients around brachytherapy sources.

  • Placement: Detectors are placed at predefined radial distances (e.g., 0.5 cm to 10 cm) and polar angles relative to the source to measure the radial dose function and anisotropy.

  • Irradiation: The source is placed in the phantom for a predetermined time to deliver a measurable dose to the detectors.

  • Readout: TLDs are read using a calibrated TLD reader, and films are scanned with a high-resolution scanner. The optical density of the film is converted to dose using a pre-established calibration curve.

3. Data Analysis:

  • The measured dose values are corrected for the detector's energy response and any other influencing factors.

  • The dose rate constant, radial dose function, and anisotropy function are calculated according to the AAPM TG-43U1 formalism.

Monte Carlo Simulation Protocol

The following protocol outlines the steps for performing a Monte Carlo simulation for a Sm-145 source to compare with experimental data.

1. Simulation Code:

  • A general-purpose Monte Carlo code such as Geant4 , EGSnrc , or MCNP is used.[4] These codes have been extensively validated for medical physics applications.

2. Source and Geometry Definition:

  • Source Geometry: The Sm-145 seed is modeled with precise geometric details, including the radioactive source material, encapsulation, and any internal components.

  • Photon Spectrum: The photon energy spectrum of Sm-145, including characteristic X-rays and gamma rays, is defined as the source term.

3. Phantom and Tally Definition:

  • Phantom: A virtual phantom with the same dimensions and material composition as the experimental phantom is created in the simulation environment.

  • Tally: Dose is scored in small voxels or scoring regions that correspond to the locations of the experimental detectors. The simulation is run for a sufficient number of particle histories to achieve a low statistical uncertainty (typically less than 1%).

4. Physics Processes:

  • The electromagnetic physics processes, including the photoelectric effect, Compton scattering, and Rayleigh scattering, are modeled. Low-energy photon transport is critical for the energy range of Sm-145.

5. Data Analysis:

  • The simulated dose depositions are used to calculate the TG-43 parameters (dose rate constant, radial dose function, and anisotropy function) in the same manner as the experimental data.

Visualization of Workflows

To clarify the relationship between the experimental and simulation processes, the following diagrams illustrate the logical workflows.

Experimental_Validation_Workflow cluster_exp Experimental Protocol cluster_mc Monte Carlo Protocol cluster_comp Comparison and Validation Exp_Source Calibrated Sm-145 Source Exp_Irradiation Irradiation Exp_Source->Exp_Irradiation Exp_Phantom Tissue-Equivalent Phantom Exp_Phantom->Exp_Irradiation Exp_Detectors TLDs / Film Exp_Detectors->Exp_Irradiation Exp_Readout Detector Readout Exp_Irradiation->Exp_Readout Exp_Data Experimental Dose Data Exp_Readout->Exp_Data Compare Compare Dosimetric Parameters Exp_Data->Compare MC_Source Source Modeling (Geometry, Spectrum) MC_Sim Run Simulation MC_Source->MC_Sim MC_Phantom Phantom Modeling MC_Phantom->MC_Sim MC_Physics Physics Definition MC_Physics->MC_Sim MC_Tally Dose Tallying MC_Sim->MC_Tally MC_Data Simulated Dose Data MC_Tally->MC_Data MC_Data->Compare Validate Validate MC Model Compare->Validate

Caption: Workflow for validating Monte Carlo dosimetry with experimental data for Sm-145.

Signaling_Pathway_Analogy cluster_input Inputs cluster_process Dosimetry Process cluster_output Outputs & Validation Source_Params Sm-145 Source Characteristics Experiment Experimental Measurement Source_Params->Experiment MonteCarlo Monte Carlo Simulation Source_Params->MonteCarlo Phantom_Params Phantom Properties Phantom_Params->Experiment Phantom_Params->MonteCarlo Exp_Dose Measured Dose Distribution Experiment->Exp_Dose MC_Dose Simulated Dose Distribution MonteCarlo->MC_Dose Validation Validation Exp_Dose->Validation MC_Dose->Validation

Caption: Logical relationship of inputs and outputs in the dosimetry validation process.

References

A Comparative Analysis of Samarium-145 and Iodine-125 for Brachytherapy Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two radioisotopes, Samarium-145 (Sm-145) and Iodine-125 (B85253) (I-125), for use in brachytherapy. While I-125 is a well-established and widely utilized brachytherapy source, Sm-145 was investigated as a promising alternative. This comparison objectively evaluates their physical characteristics, dosimetric properties, and potential clinical implications based on available data.

Physical and Dosimetric Properties: A Tabular Comparison

The fundamental differences between Sm-145 and I-125 lie in their physical decay characteristics, which in turn influence their dosimetric properties and potential clinical applications. The following table summarizes these key parameters.

PropertySamarium-145 (Sm-145)Iodine-125 (I-125)
Half-life 340 days[1][2]59.4 days[3]
Decay Mode Electron Capture[1][2]Electron Capture[3]
Principal Photon Energies 38-45 keV (K x-rays), 61 keV (gamma-ray)[1][2]27-35 keV (Characteristic x-rays), 35.5 keV (gamma-ray)[3]
Average Photon Energy Slightly higher than I-125[1][2]~28 keV

Dosimetric Comparison and Clinical Implications

The differing physical properties of Sm-145 and I-125 lead to distinct dosimetric profiles and potential advantages for specific clinical scenarios.

Samarium-145:

  • Longer Half-Life: The 340-day half-life of Sm-145 offers a significant advantage for permanent implants, providing a more sustained radiation dose over a longer period compared to I-125.[1][2] This could be beneficial for slow-growing tumors.

  • Higher Photon Energy: The slightly higher photon energies of Sm-145 (38-61 keV) compared to I-125 (~28 keV) result in a more homogeneous dose distribution within a source array.[1][2] This could potentially lead to more uniform tumor coverage and reduced hot and cold spots.

  • Shielding: Despite the higher energy, the photons are still relatively low energy, making them easy to shield, which is an important consideration for radiation safety.[1][2]

Iodine-125:

  • Established Clinical History: I-125 has been extensively used in clinical practice for decades, particularly for prostate brachytherapy, with a wealth of supporting clinical data on its efficacy and safety.[4][5]

  • Proven Efficacy: Numerous studies have demonstrated the high efficacy of I-125 brachytherapy for various cancers, including prostate cancer and uveal melanoma.[4][6][7]

  • Well-Characterized Dosimetry: The dosimetric properties of I-125 sources are well-understood and have been standardized through protocols like the AAPM TG-43, ensuring accurate and predictable dose delivery.[8]

Experimental Protocols

While direct comparative experimental studies are not available in recent literature, the following outlines the general methodologies used to characterize and evaluate brachytherapy sources like Sm-145 and I-125.

Source Production and Fabrication
  • Samarium-145: Sm-145 is produced by neutron irradiation of enriched Samarium-144 (144Sm).[1][2] The resulting radioisotope is then encapsulated in titanium tubes.[1][2]

  • Iodine-125: I-125 is typically produced in a cyclotron or nuclear reactor and is adsorbed onto a silver rod or ceramic bead, which is then encapsulated in a titanium shell.

Dosimetric Characterization (Based on AAPM TG-43U1 Formalism)

The dosimetric parameters of brachytherapy sources are determined using a combination of experimental measurements and Monte Carlo simulations.

  • Experimental Measurement:

    • Source Calibration: The air-kerma strength of the source is measured using a calibrated well-type ionization chamber.

    • Dose Distribution Measurement: Thermoluminescent dosimeters (TLDs) or radiochromic film are placed in a water phantom at various distances and angles from the source to measure the absorbed dose.

  • Monte Carlo Simulation:

    • Source Modeling: A detailed geometric model of the brachytherapy source, including the radioactive material and encapsulation, is created.

    • Radiation Transport Simulation: A Monte Carlo code (e.g., MCNP, Geant4) is used to simulate the emission and transport of photons from the source through a water phantom.

    • Dosimetric Parameter Calculation: The simulation results are used to calculate the TG-43 parameters: air-kerma strength, dose rate constant, radial dose function, and 2D anisotropy function.

Visualizing the Comparison

Radioactive Decay Schemes

DecaySchemes cluster_Sm145 Samarium-145 Decay cluster_I125 Iodine-125 Decay Sm145 ¹⁴⁵Sm Pm145 ¹⁴⁵Pm Sm145->Pm145 EC (340 d) I125 ¹²⁵I Te125 ¹²⁵Te I125->Te125 EC (59.4 d)

Fig. 1: Simplified decay schemes of Samarium-145 and Iodine-125.
General Brachytherapy Workflow

BrachytherapyWorkflow PatientSelection Patient Selection & Treatment Planning SourceCharacterization Source Calibration & Dosimetry PatientSelection->SourceCharacterization Implantation Source Implantation (e.g., Prostate) PatientSelection->Implantation SourceCharacterization->Implantation PostImplantDosimetry Post-Implant Imaging & Dosimetric Verification Implantation->PostImplantDosimetry FollowUp Clinical Follow-up PostImplantDosimetry->FollowUp

Fig. 2: A generalized workflow for permanent seed brachytherapy.
Isotope Selection Logic

IsotopeSelection rect rect TumorGrowthRate Tumor Growth Rate? Slow Slow TumorGrowthRate->Slow Fast Rapid/Standard TumorGrowthRate->Fast DoseHomogeneity Dose Homogeneity Critical? Yes Yes DoseHomogeneity->Yes No No DoseHomogeneity->No Sm145 Consider Sm-145 (Longer Half-life) Slow->Sm145 I125 Standard: I-125 (Established Protocol) Fast->I125 Sm145_dose Consider Sm-145 (More Homogeneous Dose) Yes->Sm145_dose I125->DoseHomogeneity

Fig. 3: A logic diagram for isotope selection based on physical properties.

Conclusion

Samarium-145 presents intriguing physical properties, such as a longer half-life and slightly higher photon energy, which theoretically offer advantages in terms of sustained dose delivery and dose homogeneity for certain brachytherapy applications.[1][2] However, its clinical development and adoption appear to have been limited since its initial proposal.

In contrast, Iodine-125 is a clinically established and extensively studied brachytherapy source with a proven track record of efficacy and safety for a variety of cancers.[4][5] The vast body of clinical data and well-defined dosimetric protocols make I-125 the current standard of care for low-dose-rate permanent brachytherapy.

Further research, including preclinical and clinical studies, would be necessary to fully evaluate the potential benefits of Sm-145 and to directly compare its performance against established isotopes like I-125. For researchers and drug development professionals, the theoretical advantages of Sm-145 may warrant investigation for specific, niche applications where its unique physical characteristics could provide a therapeutic benefit.

References

A Comparative Guide to Samarium-145 and Palladium-103 for Prostate Brachytherapy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the physical, radiobiological, and clinical characteristics of Samarium-145 (Sm-145) and Palladium-103 (Pd-103) for the treatment of prostate cancer using low-dose-rate (LDR) brachytherapy. The information is intended for researchers, scientists, and drug development professionals.

Executive Summary

Palladium-103 is a well-established and widely utilized radioisotope for prostate brachytherapy with a substantial body of clinical evidence supporting its efficacy and safety. In contrast, Samarium-145 is a radionuclide with promising physical properties, but its clinical application in prostate brachytherapy is not well-documented, and there is a significant lack of published clinical data regarding its efficacy for this indication. This guide, therefore, presents a detailed analysis of Pd-103's clinical performance and offers a comparative assessment of Sm-145 based on its physical and radiobiological characteristics.

Physical and Radiobiological Properties

The fundamental physical properties of a radioisotope determine its dosimetric characteristics and radiobiological effects.

PropertySamarium-145 (Sm-145)Palladium-103 (Pd-103)
Half-life 340 days[1][2][3][4]17 days
Photon Energy 38-61 keV (average ~40 keV)[1][2][3][4]20-23 keV (average ~21 keV)[5]
Half-Value Layer (lead) 0.06 mm[3]~0.008 mm
Initial Dose Rate LowerHigher[4]

The longer half-life of Sm-145 offers logistical advantages for source inventory and decay-related dose calculations. Its higher average photon energy results in a more homogenous dose distribution within the target volume. Conversely, Pd-103's shorter half-life leads to a more rapid dose delivery, which may be advantageous for treating faster-growing tumors.[4] The lower energy of Pd-103 photons leads to a steeper dose fall-off, potentially sparing adjacent healthy tissues.[6]

Radiobiologically, the lower energy photons emitted by Pd-103 are expected to have a higher Relative Biological Effectiveness (RBE) due to the denser ionization tracks they produce. This suggests that for the same absorbed dose, Pd-103 may have a greater cell-killing effect.

Clinical Efficacy of Palladium-103 in Prostate Brachytherapy

Numerous studies have established the clinical efficacy of Pd-103 for prostate brachytherapy across different risk groups.

Biochemical Control Rates

Biochemical control, typically defined by prostate-specific antigen (PSA) levels, is a key indicator of treatment success.

Study/Risk GroupNumber of PatientsFollow-upBiochemical Control RateCitation
Overall (T1-T2)2309 years83.5%[2][5][7][8]
Low Risk-5 years94%[2][5][7][8]
Intermediate Risk-5 years82%[2][5][7][8]
High Risk-5 years65%[2][5][7][8]

Toxicity Profile

The side effects of brachytherapy are a critical consideration. Studies on Pd-103 have reported on genitourinary (GU) and gastrointestinal (GI) toxicities.

Toxicity TypeAcute Grade ≥2Late Grade ≥2Citation
Genitourinary (GU) 21-30%14%
Gastrointestinal (GI) -3-7%

Experimental Protocols

A standardized workflow is crucial for the successful implementation of prostate brachytherapy.

G cluster_pre Pre-Treatment cluster_implant Implantation cluster_post Post-Treatment pre_planning Pre-Implant Planning (TRUS-based volume study) dosimetry Dosimetry Planning (Prescription Dose: 125 Gy for monotherapy) pre_planning->dosimetry implantation Transperineal Implantation (18-gauge needles) pre_planning->implantation post_dosimetry Post-Implant Dosimetry (CT scan at 3-6 weeks) implantation->post_dosimetry follow_up Follow-up (PSA monitoring, toxicity assessment) post_dosimetry->follow_up

Figure 1. Standard experimental workflow for Palladium-103 prostate brachytherapy.

Cellular Response to Ionizing Radiation

The therapeutic effect of brachytherapy stems from the induction of DNA damage in cancer cells.

G cluster_radiation Radiation Event cluster_damage Cellular Damage cluster_response Cellular Response radiation Low-Energy Photons (Sm-145: 38-61 keV) (Pd-103: 20-23 keV) dna_damage DNA Double-Strand Breaks (DSBs) radiation->dna_damage atm ATM/ATR Activation dna_damage->atm chk CHK1/CHK2 Phosphorylation atm->chk repair DNA Repair atm->repair p53 p53 Stabilization chk->p53 cycle_arrest Cell Cycle Arrest p53->cycle_arrest apoptosis Apoptosis p53->apoptosis cycle_arrest->repair repair->dna_damage Unrepaired Damage

Figure 2. Signaling pathway of cellular response to radiation-induced DNA damage.

Conclusion

Palladium-103 is a proven and effective radioisotope for prostate brachytherapy, supported by extensive clinical data demonstrating high rates of biochemical control and a manageable toxicity profile. Samarium-145 possesses physical characteristics that suggest it could be a viable alternative; however, the current lack of clinical studies for prostate cancer treatment prevents a direct comparison of its efficacy. Future clinical trials are necessary to determine the role of Sm-145 in the management of prostate cancer. Researchers are encouraged to consider the distinct radiobiological properties of these isotopes when designing future studies.

References

Unveiling the Radiobiological Effectiveness of Samarium-153: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the radiobiological characteristics of Samarium-153 (Sm-153) reveals its standing as a potent beta-emitting radionuclide for therapeutic applications, particularly in the context of bone metastases. This guide provides a comprehensive comparison of Sm-153 with other notable radionuclides, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Samarium-153, a radionuclide that emits both beta particles and gamma rays, has long been a subject of interest in nuclear medicine. Its therapeutic efficacy is rooted in the ability of its beta emissions to induce cellular damage in targeted tissues. This guide synthesizes available preclinical and clinical data to offer a clear comparison of its radiobiological effectiveness (RBE) against other therapeutic radionuclides.

At a Glance: Comparative Physical Properties

The therapeutic potential of a radionuclide is intrinsically linked to its physical characteristics. The type and energy of emitted particles, as well as its half-life, dictate its biological impact. Below is a summary of the key physical properties of Sm-153 and other relevant radionuclides.

RadionuclideParticle EmittedMaximum Beta Energy (MeV)Mean Beta Energy (MeV)Maximum Range in Tissue (mm)Physical Half-life
Samarium-153 (Sm-153) Beta (β-)0.810.233.01.9 days
Lutetium-177 (Lu-177) Beta (β-)0.500.152.06.7 days
Strontium-89 (Sr-89) Beta (β-)1.490.588.050.5 days
Yttrium-90 (Y-90) Beta (β-)2.280.9311.02.7 days
Radium-223 (Ra-223) Alpha (α)N/AN/A< 0.111.4 days

This table summarizes key physical characteristics of selected therapeutic radionuclides.

Delving into the Radiobiological Effectiveness (RBE)

The RBE quantifies the biological damage caused by a specific type of radiation compared to a reference radiation. For beta emitters like Sm-153, the RBE is generally considered to be 1. In contrast, alpha emitters like Radium-223 exhibit a higher RBE, typically in the range of 5 or more, due to their high linear energy transfer (LET).[1][2] This high LET results in dense ionization tracks, leading to more complex and difficult-to-repair DNA damage.

While direct in vitro RBE values for Sm-153 are not extensively published, its biological effects can be inferred from cellular studies. For instance, studies on myeloma cell lines have demonstrated the cytotoxic effects of Sm-153-EDTMP.

Clonogenic Survival of Myeloma Cells Treated with Sm-153-EDTMP

A key method to assess the cytotoxic effect of radiation is the clonogenic survival assay, which measures the ability of a single cell to proliferate and form a colony. In a study investigating the synergistic effect of the proteasome inhibitor PS-341 with Sm-153-EDTMP, the clonogenic survival of myeloma cell lines was assessed.

Cell LineTreatmentRelative Colony Number
MM1.SUntreated1.00
PS-341 (10 nM)~0.90
Sm-153-EDTMP (74 MBq/mL)~0.55
PS-341 + Sm-153-EDTMP~0.15
U266Untreated1.00
PS-341 (10 nM)~0.95
Sm-153-EDTMP (74 MBq/mL)~0.60
PS-341 + Sm-153-EDTMP~0.20

Data adapted from a study on the synergistic cytotoxicity of PS-341 and 153-Sm-EDTMP against myeloma cell lines.[3] Sm-153-EDTMP alone significantly reduced the clonogenic survival of myeloma cells, and this effect was further enhanced when combined with PS-341.

The Molecular Aftermath: DNA Damage and Cellular Signaling

The therapeutic action of radionuclides is primarily mediated through the induction of DNA damage. The nature of this damage and the subsequent cellular response differ between high-LET and low-LET radiation.

Beta Emitters (Low-LET): Radionuclides like Sm-153 primarily cause sparse ionization events, leading to single-strand breaks (SSBs) in the DNA. This damage often occurs indirectly through the generation of reactive oxygen species (ROS).

Alpha Emitters (High-LET): In contrast, alpha particles from radionuclides like Ra-223 deposit their energy in a very localized manner, resulting in a high density of ionization events. This leads to complex and clustered DNA damage, including a higher proportion of double-strand breaks (DSBs), which are more challenging for cancer cells to repair and are more likely to be lethal.[4]

The cellular response to this DNA damage involves a complex network of signaling pathways known as the DNA Damage Response (DDR). Key players in this response include the sensor proteins ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related), which are activated by DSBs and SSBs, respectively.[5][6][7]

DNA_Damage_Response cluster_damage Radiation-Induced DNA Damage cluster_sensing Damage Sensing cluster_response Cellular Response Sm-153 Sm-153 SSB SSB Sm-153->SSB Primarily Ra-223 Ra-223 DSB DSB Ra-223->DSB Primarily ATR ATR SSB->ATR Activates ATM ATM DSB->ATM Activates Cell_Cycle_Arrest Cell_Cycle_Arrest ATR->Cell_Cycle_Arrest DNA_Repair DNA_Repair ATR->DNA_Repair ATM->Cell_Cycle_Arrest ATM->DNA_Repair Apoptosis Apoptosis ATM->Apoptosis If damage is severe

DNA Damage Response Pathway

Activation of these kinases triggers a cascade of events leading to cell cycle arrest, initiation of DNA repair mechanisms, or, if the damage is too severe, programmed cell death (apoptosis). The efficiency of these repair processes can influence the overall radiobiological effectiveness of a given radionuclide.

Experimental Protocols: A Closer Look

To ensure the reproducibility and validity of radiobiological studies, detailed experimental protocols are paramount. The following outlines a general workflow for assessing the in vitro cytotoxicity of a radionuclide using a clonogenic survival assay.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Myeloma cell lines) Cell_Seeding 2. Cell Seeding (Plate known number of cells) Cell_Culture->Cell_Seeding Radionuclide_Incubation 3. Radionuclide Incubation (e.g., Sm-153-EDTMP at varying activities) Cell_Seeding->Radionuclide_Incubation Incubation_Period 4. Incubation Period (Allow for colony formation) Radionuclide_Incubation->Incubation_Period Colony_Fixing_Staining 5. Colony Fixing and Staining (e.g., Crystal Violet) Incubation_Period->Colony_Fixing_Staining Colony_Counting 6. Colony Counting (Manual or automated) Colony_Fixing_Staining->Colony_Counting Survival_Fraction_Calculation 7. Survival Fraction Calculation Colony_Counting->Survival_Fraction_Calculation

Clonogenic Survival Assay Workflow

Methodology for Clonogenic Survival Assay with Sm-153-EDTMP:

  • Cell Culture: Myeloma cell lines (e.g., MM1.S, U266) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: A known number of cells are seeded into 6-well plates. The seeding density is crucial and should be optimized to yield a countable number of colonies in the untreated control wells.

  • Radionuclide Incubation: Cells are treated with varying activities of Sm-153-EDTMP (e.g., 74 MBq/mL) for a defined period (e.g., 24 hours).[3] Control groups include untreated cells and cells treated with the chelating agent (EDTMP) alone.

  • Incubation Period: After the treatment period, the medium containing the radionuclide is removed, and the cells are washed and incubated in fresh medium for a period of 10-14 days to allow for colony formation.

  • Colony Fixing and Staining: The colonies are then fixed with a solution such as methanol (B129727) and stained with a dye like crystal violet to make them visible for counting.

  • Colony Counting: Colonies containing at least 50 cells are counted manually or using an automated colony counter.

  • Survival Fraction Calculation: The plating efficiency (PE) is calculated as (number of colonies formed / number of cells seeded) for the control group. The surviving fraction (SF) for each treatment group is then calculated as (number of colonies formed / (number of cells seeded x PE)).

Conclusion

Samarium-153 stands as a valuable therapeutic radionuclide, particularly for the palliation of bone pain from metastases. Its beta emissions effectively induce DNA damage, leading to cancer cell death. While its RBE is lower than that of alpha emitters like Radium-223, its favorable physical characteristics, including a shorter half-life and lower energy beta particles compared to some other beta emitters, offer a distinct therapeutic window with manageable toxicity.[8] Further preclinical studies directly comparing the RBE of Sm-153 with other beta emitters using standardized in vitro assays will provide a more nuanced understanding of its relative biological potency and help in the rational design of future radiopharmaceutical therapies.

References

Samarium-145 in Oncology: A Comparative Guide to a Potential Brachytherapy Isotope

Author: BenchChem Technical Support Team. Date: December 2025

While holding theoretical promise, the radionuclide Samarium-145 (¹⁴⁵Sm) currently lacks published clinical trial data for cancer treatment. Initial research in the late 1980s highlighted its potential as a brachytherapy source, particularly for brain and ocular tumors, due to its favorable physical properties. However, a thorough review of the scientific literature reveals a notable absence of clinical outcomes to substantiate these early propositions.

This guide provides a comprehensive comparison of Samarium-145 with established brachytherapy isotopes, Iodine-125 (¹²⁵I) and Palladium-103 (¹⁰³Pd), for which extensive clinical data are available. The comparison is intended for researchers, scientists, and drug development professionals, offering an objective overview of the physical characteristics, preclinical potential of ¹⁴⁵Sm, and the clinical performance of its alternatives.

Physical and Radiobiological Properties: A Head-to-Head Comparison

The potential of a radionuclide for brachytherapy is largely determined by its physical and radiobiological characteristics. Below is a comparative table summarizing the key properties of Samarium-145, Iodine-125, and Palladium-103.

PropertySamarium-145 (¹⁴⁵Sm)Iodine-125 (¹²⁵I)Palladium-103 (¹⁰³Pd)
Half-life 340 days59.4 days17 days
Decay Mode Electron CaptureElectron CaptureElectron Capture
Principal Photon Energies 38-45 keV (X-rays), 61 keV (gamma)27-35 keV (X-rays & gamma)20-23 keV (X-rays)
Half-Value Layer (Lead) 0.06 mm0.025 mm~0.008 mm

The longer half-life of Samarium-145 (340 days) compared to Iodine-125 (59.4 days) and Palladium-103 (17 days) was initially suggested as an advantage, potentially allowing for longer treatment durations or a longer shelf-life for the radioactive sources.[1] Its photon energies are slightly higher than those of Iodine-125, which could theoretically provide a more homogeneous dose distribution within the target tumor volume.[1]

Decay Schemes of Brachytherapy Isotopes

The following diagrams illustrate the decay pathways for Samarium-145, Iodine-125, and Palladium-103.

¹⁴⁵Sm ¹⁴⁵Sm ¹⁴⁵Pm ¹⁴⁵Pm ¹⁴⁵Sm->¹⁴⁵Pm Electron Capture (340 d) ¹⁴⁵Nd (Stable) ¹⁴⁵Nd (Stable) ¹⁴⁵Pm->¹⁴⁵Nd (Stable) Electron Capture (17.7 y) ¹²⁵I ¹²⁵I ¹²⁵Te (Stable) ¹²⁵Te (Stable) ¹²⁵I->¹²⁵Te (Stable) Electron Capture (59.4 d) ¹⁰³Pd ¹⁰³Pd ¹⁰³Rh (Stable) ¹⁰³Rh (Stable) ¹⁰³Pd->¹⁰³Rh (Stable) Electron Capture (17 d) cluster_0 Pre-Treatment cluster_1 Treatment Planning cluster_2 Treatment Delivery cluster_3 Post-Treatment Patient Evaluation Patient Evaluation Tumor Staging Tumor Staging Patient Evaluation->Tumor Staging Treatment Decision Treatment Decision Tumor Staging->Treatment Decision Imaging (CT/MRI/Ultrasound) Imaging (CT/MRI/Ultrasound) Treatment Decision->Imaging (CT/MRI/Ultrasound) Target Volume Delineation Target Volume Delineation Imaging (CT/MRI/Ultrasound)->Target Volume Delineation Dose Calculation & Optimization Dose Calculation & Optimization Target Volume Delineation->Dose Calculation & Optimization Plan Approval Plan Approval Dose Calculation & Optimization->Plan Approval Source Preparation Source Preparation Plan Approval->Source Preparation Implantation/Application Implantation/Application Source Preparation->Implantation/Application Post-Implant Dosimetry Post-Implant Dosimetry Implantation/Application->Post-Implant Dosimetry Follow-up Imaging Follow-up Imaging Post-Implant Dosimetry->Follow-up Imaging Toxicity Assessment Toxicity Assessment Follow-up Imaging->Toxicity Assessment Outcome Evaluation Outcome Evaluation Toxicity Assessment->Outcome Evaluation

References

Samarium Radioisotopes in Medicine: A Comparative Overview of Sm-145 and Sm-153 Applications

Author: BenchChem Technical Support Team. Date: December 2025

While research has explored the potential of Samarium-145 (Sm-145) as a novel brachytherapy source, it is Samarium-153 (B1220927) (Sm-153) that has achieved established clinical use, primarily for the palliation of bone pain. This guide provides a comparative overview of the research concerning Sm-145 and the clinical applications of Sm-153, including a look at the commercially available and developing Sm-153 based radiopharmaceuticals. Due to the apparent lack of commercial manufacturers for Sm-145 seeds, a direct head-to-head comparison is not feasible. Instead, this document will focus on the available data for both isotopes to inform researchers, scientists, and drug development professionals.

Samarium-145: A Brachytherapy Source in Research

Samarium-145 has been identified as a promising candidate for brachytherapy applications. Research dating back to 1987 describes the production of Sm-145 sources by neutron irradiation of enriched Samarium-144.[1][2] These sources, encapsulated in titanium tubes, were proposed for temporary implantation in brain and ocular tumors.[1][2]

Key characteristics of Sm-145 that make it attractive for brachytherapy include:

  • Half-life: A relatively long half-life of 340 days, which allows for extended treatment times compared to other isotopes like Iodine-125 (60 days).[1][2]

  • Radiation Profile: It decays by electron capture, emitting photons in the 38-61 keV energy range.[1][2] This energy level is considered advantageous for shielding and achieving a homogeneous dose distribution.[1][2]

A patent was also granted for the use of Samarium-145 as a radiation source in brachytherapy and for photon activation therapy.[3][4][5] Despite this initial promise, there is limited evidence of widespread clinical adoption or the existence of multiple commercial manufacturers for Sm-145 brachytherapy seeds at present.

Samarium-153: An Established Radiopharmaceutical for Bone Pain Palliation

Samarium-153 is a well-established radioisotope in nuclear medicine. Its primary application is in the systemic treatment of pain arising from cancerous cells that have spread to the bone (osteoblastic skeletal metastases).[6][7][8][9][10] It is also being investigated for use in ceramic brachytherapy seeds.[11][12][13][14][15]

The therapeutic effect of Sm-153 is derived from its emission of beta particles, which destroy cancerous tissue, while its accompanying gamma emission allows for imaging and tracking of the radiopharmaceutical's distribution in the body.[9]

A direct comparison of different manufacturers for a single Sm-153 product is challenging due to the proprietary nature of drug formulations. However, we can compare the established product, Quadramet®, with a next-generation investigational drug, CycloSam®.

FeatureQuadramet® (samarium Sm 153 lexidronam pentasodium)CycloSam® (Samarium-153 DOTMP)
Active Ingredient Samarium-153 complexed with ethylenediaminetetramethylenephosphonic acid (EDTMP)[7][9]Samarium-153 complexed with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetramethylene phosphonic acid (DOTMP)[16][17]
Indication Relief of bone pain in patients with multiple painful osteoblastic skeletal metastases[6][7]Investigational for the treatment of bone cancer and related diseases[16][17]
Manufacturer/Developer Originally developed by Dow Chemical Co.[18][19] Marketed by various entities including CIS bio international.[8][19]QSAM Biosciences[16][17]
Regulatory Status FDA Approved[7][19]Currently in clinical trials[16][17]
Administration Intravenous injection[7][9]Intravenous[17]

The general workflow for producing and administering a Samarium-153 based radiopharmaceutical involves several key steps, from the production of the radioisotope to its delivery to the patient.

G Production and Administration Workflow for Sm-153 Radiopharmaceuticals cluster_production Isotope Production & Radiopharmaceutical Manufacturing cluster_clinical Clinical Application target Enriched Sm-152 Target irradiation Neutron Irradiation in a Nuclear Reactor target->irradiation 1. sm153 Production of Samarium-153 irradiation->sm153 2. chelation Chelation with a Bone-Seeking Ligand (e.g., EDTMP, DOTMP) sm153->chelation 3. qc1 Quality Control (e.g., Purity, Activity) chelation->qc1 4. shipping Shipment to Hospital/Clinic qc1->shipping 5. qc2 On-site Quality Assurance shipping->qc2 6. administration Intravenous Administration qc2->administration 7. patient Patient Preparation (e.g., Hydration) patient->administration imaging Post-administration Imaging (SPECT) administration->imaging 8. followup Patient Monitoring and Follow-up imaging->followup 9.

Workflow for Sm-153 Radiopharmaceuticals

Experimental Protocols

Detailed experimental protocols for the synthesis and quality control of radiopharmaceuticals are typically proprietary to the manufacturer. However, based on publicly available information and general principles of radiopharmaceutical chemistry, the following outlines key experimental methodologies.

Determination of Radionuclidic Purity

Objective: To identify and quantify the radioactive contaminants in the Samarium-153 preparation.

Methodology:

  • Instrumentation: High-purity germanium (HPGe) gamma-ray spectrometer.

  • Procedure:

    • A sample of the Samarium-153 product is placed in a suitable counting vial.

    • The sample is positioned at a calibrated distance from the HPGe detector.

    • A gamma-ray spectrum is acquired over a sufficient time to obtain statistically significant counts.

    • The energies and intensities of the photopeaks in the spectrum are analyzed. The characteristic gamma-ray energy of Sm-153 is 103 keV.[11][20]

    • The presence of any other gamma-emitting radionuclides is identified by their characteristic photopeaks.

    • The activity of each radionuclide is calculated based on the detector efficiency at that energy, the branching ratio of the gamma emission, and the net counts in the photopeak.

    • Radionuclidic purity is expressed as the percentage of the total activity that is due to Sm-153.

Determination of Radiochemical Purity

Objective: To determine the percentage of the total radioactivity in the desired chemical form (i.e., Sm-153 complexed with the chelating agent).

Methodology:

  • Instrumentation: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) system equipped with a radioactivity detector.

  • Procedure (using TLC):

    • A small spot of the radiopharmaceutical is applied to a TLC plate (e.g., silica (B1680970) gel).

    • The plate is developed in a suitable solvent system that separates the chelated Sm-153 from any free (unchelated) Sm-153.

    • After development, the TLC plate is dried and scanned using a radio-TLC scanner.

    • The distribution of radioactivity on the plate is analyzed to determine the relative amounts of the chelated complex and any impurities.

    • Radiochemical purity is calculated as the ratio of the radioactivity of the desired complex to the total radioactivity on the chromatogram.

Measurement of Specific Activity

Objective: To determine the amount of radioactivity per unit mass of the substance.

Methodology:

  • Instrumentation: A calibrated radionuclide dose calibrator and a method for determining the mass of samarium (e.g., inductively coupled plasma mass spectrometry - ICP-MS).

  • Procedure:

    • The total radioactivity of a known volume of the Sm-153 solution is measured using the dose calibrator.

    • The concentration of total samarium (both radioactive and stable isotopes) in the same solution is determined using a sensitive analytical technique like ICP-MS.

    • The specific activity is calculated by dividing the measured radioactivity by the total mass of samarium.

The quality control of a radiopharmaceutical ensures its safety and efficacy. The relationship between the key quality control parameters is crucial for the final product release.

G Interrelation of Radiopharmaceutical Quality Control cluster_qc Quality Control Parameters cluster_outcome Desired Product Attributes radionuclidic_purity Radionuclidic Purity safety Safety radionuclidic_purity->safety efficacy Efficacy radionuclidic_purity->efficacy radiochemical_purity Radiochemical Purity radiochemical_purity->safety radiochemical_purity->efficacy specific_activity Specific Activity specific_activity->efficacy sterility Sterility & Apyrogenicity sterility->safety

Quality Control Parameter Interdependencies

References

A Guide to the Cross-Validation of Samarium-145 Activity Measurements Between Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of Samarium-145 (¹⁴⁵Sm) activity measurements, a critical process for ensuring accuracy and consistency in multi-center research and clinical trials. While no direct inter-laboratory comparison data for ¹⁴⁵Sm is publicly available, this document outlines standardized experimental protocols, data presentation formats, and a logical workflow based on established radionuclide metrology principles. The provided data tables are illustrative to guide researchers in their own comparative studies.

Experimental Protocols

Accurate measurement of ¹⁴⁵Sm activity is fundamental for dosimetry, efficacy studies, and regulatory compliance. The two primary methods for the determination of ¹⁴⁵Sm activity are gamma-ray spectrometry and liquid scintillation counting.

1. Gamma-Ray Spectrometry

Gamma-ray spectrometry is a non-destructive technique used to identify and quantify gamma-emitting radionuclides. ¹⁴⁵Sm decays by electron capture, emitting a gamma-ray at 61.2 keV.

Methodology:

  • Instrumentation: A high-purity germanium (HPGe) detector is recommended for its excellent energy resolution.[1] The detector should be coupled with a multi-channel analyzer (MCA).

  • Calibration:

    • Energy Calibration: An energy calibration is performed using standard sources with well-known gamma-ray energies covering a range that includes the 61.2 keV peak of ¹⁴⁵Sm.

    • Efficiency Calibration: The detector's efficiency at 61.2 keV must be determined using a calibrated radionuclide source with a similar geometry to the ¹⁴⁵Sm sample.

  • Sample Preparation:

    • A known quantity (mass or volume) of the ¹⁴⁵Sm solution is placed in a well-defined geometry (e.g., a standard vial).

    • The sample is positioned at a reproducible distance from the detector.

  • Data Acquisition:

    • The gamma-ray spectrum is acquired for a sufficient time to achieve good counting statistics in the 61.2 keV peak.

    • Background radiation is measured using a blank sample in the same geometry and for the same acquisition time.

  • Data Analysis:

    • The net peak area of the 61.2 keV photopeak is determined by subtracting the background counts.

    • The activity of the ¹⁴⁵Sm sample is calculated using the following formula: Activity (Bq) = (Net Peak Area) / (Acquisition Time * Gamma-ray Emission Probability * Detection Efficiency)

2. Liquid Scintillation Counting

Liquid scintillation counting (LSC) is a sensitive technique for measuring alpha- and beta-emitting radionuclides, as well as those that decay by electron capture like ¹⁴⁵Sm.[2][3]

Methodology:

  • Instrumentation: A liquid scintillation counter with coincidence counting capabilities to reduce background noise.[3]

  • Sample Preparation:

    • An accurately known aliquot of the ¹⁴⁵Sm solution is added to a scintillation vial.

    • A liquid scintillation cocktail is added to the vial. The cocktail contains a solvent and fluors that emit light when they interact with the radiation from the sample.[3]

    • The vial is gently swirled to ensure a homogeneous mixture.

  • Quench Correction: Quenching, the reduction in light output due to interfering substances, must be corrected for. This is typically done using an external standard source or the sample channels ratio method.

  • Data Acquisition: The vials are placed in the LSC and counted for a predetermined time.

  • Data Analysis: The activity is determined by comparing the sample's count rate to that of a calibrated standard of a suitable radionuclide, with appropriate quench correction applied.

Inter-Laboratory Comparison Workflow

A well-structured workflow is essential for a successful cross-validation study. The following diagram illustrates the key steps involved.

CrossValidationWorkflow Workflow for Inter-Laboratory ¹⁴⁵Sm Activity Measurement Comparison cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (Lab 1, Lab 2, ... Lab N) A Preparation & Distribution of ¹⁴⁵Sm Solution B Receipt of ¹⁴⁵Sm Sample A->B Shipment F Data Collection & Analysis G Final Report Generation F->G C Activity Measurement using Standardized Protocol B->C D Calculation of Activity & Uncertainty Budget C->D E Submission of Results D->E E->F Data from all labs

Caption: A flowchart illustrating the key stages of an inter-laboratory comparison for ¹⁴⁵Sm activity measurements.

Data Presentation

Clear and concise data presentation is crucial for comparing results across different laboratories. The following tables provide a template for summarizing the key findings of a ¹⁴⁵Sm activity measurement cross-validation.

Table 1: Participant Laboratory Details and Measurement Methods

Laboratory IDMeasurement MethodDetector TypeCalibration Standard
Lab 1Gamma-Ray SpectrometryHPGeMulti-nuclide standard
Lab 2Liquid ScintillationTri-Carb³H and ¹⁴C standards
Lab 3Gamma-Ray SpectrometryNaI(Tl)¹³⁷Cs point source
... (add rows for each participating lab)

Table 2: Hypothetical Results of ¹⁴⁵Sm Activity Measurement Comparison

Laboratory IDReported Activity (kBq/g)Combined Standard Uncertainty (kBq/g)Deviation from Reference Value (%)
Lab 1525.85.3+0.7
Lab 2519.26.8-0.5
Lab 3531.58.1+1.8
... (add rows for each participating lab)
Reference Value 522.0 2.5 -

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Table 3: Example of an Uncertainty Budget for a Gamma-Ray Spectrometry Measurement

Source of UncertaintyStandard Uncertainty (%)
Counting statistics0.5
Detector efficiency calibration1.2
Sample weighing0.1
Gamma-ray emission probability0.8
Half-life0.2
Combined Standard Uncertainty 1.5

A comprehensive uncertainty budget should be calculated by each participating laboratory to identify and quantify all sources of uncertainty in their measurements.[4][5][6][7][8]

Conclusion

The cross-validation of ¹⁴⁵Sm activity measurements is a vital step in ensuring the reliability and comparability of data in research and clinical applications. By adhering to standardized protocols, meticulously calculating uncertainty budgets, and clearly presenting data, the scientific community can have greater confidence in the accuracy of ¹⁴⁵Sm quantification. International metrology organizations like the Bureau International des Poids et Mesures (BIPM) and the European Association of National Metrology Institutes (EURAMET) provide frameworks and guidance for such comparisons.[9][10][11][12][13][14]

References

A Comparative Guide to the In-Vivo Validation of Samarium-145 Labeled Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Samarium-145 (¹⁴⁵Sm) for use in radiopharmaceuticals, juxtaposing its properties and potential with established alternatives. While in-vivo validation data for targeted radiopharmaceuticals labeled with ¹⁴⁵Sm is not publicly available, this document outlines the experimental framework for such a validation. We will compare its physical characteristics to radionuclides commonly used in brachytherapy (Iodine-125 and Palladium-103) and targeted radionuclide therapy (Lutetium-177), providing supporting data from preclinical studies of these alternatives to offer a clear benchmark for future research.

Overview of Samarium-145 and Comparative Radionuclides

Samarium-145 is a radionuclide that decays by electron capture, emitting low-energy photons, which makes it a candidate for both brachytherapy and potentially targeted radionuclide therapy.[1][2] Its 340-day half-life offers logistical advantages over shorter-lived isotopes.[1] In this guide, we compare ¹⁴⁵Sm with two categories of medical radionuclides:

  • Low-Energy Photon Emitters for Brachytherapy: Iodine-125 (B85253) (¹²⁵I) and Palladium-103 (¹⁰³Pd) are the standards of care for low-dose-rate brachytherapy, where sealed radioactive sources are implanted directly into a tumor.

  • A Beta-Emitting Therapeutic Radionuclide: Lutetium-177 (¹⁷⁷Lu) is a widely used therapeutic radionuclide that is chelated to a targeting molecule to form a radiopharmaceutical for systemic administration.

The following table summarizes the key physical properties of these radionuclides.

PropertySamarium-145 (¹⁴⁵Sm)Iodine-125 (¹²⁵I)Palladium-103 (¹⁰³Pd)Lutetium-177 (¹⁷⁷Lu)
Half-life 340 days[1][3]59.4 days[4][5]17.0 days[6]6.65 days[7][8]
Decay Mode Electron Capture[1][3]Electron Capture[4][5]Electron Capture[6][9]Beta Minus[7][8]
Primary Emissions (Energy) Photons (38-61 keV)[1][2]Photons (27-35 keV), Auger electrons[10]Photons (~21 keV), Auger electrons[9][11]Beta particles (max 497 keV), Gamma photons (113, 208 keV)[7][12]
Primary Application Brachytherapy[1]Brachytherapy[4]Brachytherapy[6]Targeted Radionuclide Therapy[7][8]

Experimental Protocols for In-Vivo Validation

The in-vivo validation of a novel radiopharmaceutical typically involves a series of preclinical studies in animal models to assess its biodistribution, imaging potential, dosimetry, and therapeutic efficacy.

Biodistribution and Imaging Studies

These studies aim to determine the uptake and clearance of the radiopharmaceutical in various organs and the tumor.

Experimental Protocol:

  • Animal Model: Tumor-bearing mice (e.g., xenograft models with human cancer cell lines) are typically used.

  • Radiopharmaceutical Administration: The ¹⁴⁵Sm-labeled radiopharmaceutical is administered intravenously.

  • SPECT/CT Imaging: At various time points post-injection (e.g., 1, 4, 24, 48, and 168 hours), animals are imaged using a SPECT/CT scanner to visualize the biodistribution of the radiopharmaceutical.

  • Ex-Vivo Biodistribution: Following the final imaging session, animals are euthanized, and organs of interest (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor, etc.) are harvested, weighed, and their radioactivity is measured in a gamma counter.

  • Data Analysis: The percentage of injected dose per gram of tissue (%ID/g) is calculated for each organ.

Below is a diagram illustrating the workflow for a typical biodistribution and imaging study.

cluster_0 Pre-clinical In-Vivo Validation Workflow A Tumor-bearing Animal Model B Radiopharmaceutical Administration (IV) A->B C Longitudinal SPECT/CT Imaging B->C D Ex-Vivo Biodistribution (Organ Harvesting) C->D E Gamma Counting D->E F Data Analysis (%ID/g) E->F

Workflow for In-Vivo Biodistribution and Imaging.

Comparative Data:

The following table presents representative biodistribution data for a ¹⁷⁷Lu-labeled PSMA-targeting radiopharmaceutical in a mouse model of prostate cancer. This provides a benchmark for the type of data that would be generated for a ¹⁴⁵Sm-labeled agent.

Organ%ID/g at 1h%ID/g at 24h%ID/g at 48h
Blood2.5 ± 0.50.1 ± 0.00.0 ± 0.0
Heart0.8 ± 0.20.1 ± 0.00.0 ± 0.0
Lungs1.2 ± 0.30.2 ± 0.10.1 ± 0.0
Liver1.5 ± 0.40.3 ± 0.10.2 ± 0.1
Spleen1.0 ± 0.30.2 ± 0.10.1 ± 0.0
Kidneys151.0 ± 25.010.0 ± 2.02.0 ± 0.5
Tumor10.5 ± 2.18.5 ± 1.57.0 ± 1.2

Data adapted from preclinical studies of ¹⁷⁷Lu-PSMA radiopharmaceuticals.[9]

Dosimetry Studies

Dosimetry studies are crucial for estimating the radiation absorbed dose in the tumor and healthy organs.

Experimental Protocol:

  • Biodistribution Data: The time-activity curves from the biodistribution studies are used.

  • OLINDA/EXM Software: The data is entered into software like OLINDA/EXM, which uses the MIRD (Medical Internal Radiation Dose) formalism to calculate the absorbed dose in various organs.

  • Dose Estimation: The software provides estimates of the radiation dose (in Gy/MBq) to the tumor and critical organs like the kidneys and red marrow.

Therapeutic Efficacy Studies

These studies evaluate the ability of the radiopharmaceutical to inhibit tumor growth.

Experimental Protocol:

  • Animal Model: Tumor-bearing mice are randomized into treatment and control groups.

  • Treatment Administration: The treatment group receives a therapeutic dose of the ¹⁴⁵Sm-labeled radiopharmaceutical, while the control group receives a vehicle.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Survival Analysis: The survival of the animals in each group is monitored.

  • Data Analysis: Tumor growth inhibition and survival curves are generated and statistically analyzed.

The following diagram illustrates the workflow for a preclinical therapeutic efficacy study.

cluster_1 Pre-clinical Therapeutic Efficacy Workflow G Tumor-bearing Animal Model H Randomization into Treatment & Control Groups G->H I Treatment Administration H->I J Tumor Volume Measurement I->J K Survival Monitoring J->K L Data Analysis (Tumor Growth Inhibition & Survival) K->L

Workflow for Preclinical Therapeutic Efficacy Study.

Comparative Data:

The table below shows representative data from a preclinical study evaluating the efficacy of ¹²⁵I seed brachytherapy in a lung cancer model.

Treatment GroupTumor Volume at Day 21 (mm³)Survival Rate at Day 60
Control1500 ± 2500%
¹²⁵I Seed Implantation300 ± 10080%

Data adapted from preclinical studies of ¹²⁵I brachytherapy.[13][14][15]

Comparative Analysis and Future Outlook

Samarium-145 possesses a unique combination of a long half-life and low-energy photon emissions.

Comparison with Brachytherapy Sources (¹²⁵I and ¹⁰³Pd):

  • Half-life: The 340-day half-life of ¹⁴⁵Sm is significantly longer than that of ¹²⁵I (59.4 days) and ¹⁰³Pd (17.0 days), which could be advantageous for long-term tumor control and simplifies logistics for manufacturing and clinical use.[1][4][6]

  • Photon Energy: The photon energy of ¹⁴⁵Sm (38-61 keV) is slightly higher than that of ¹²⁵I and ¹⁰³Pd.[1][9][10] This could result in a more homogeneous dose distribution within the tumor but may also require more shielding.

Potential for Targeted Radionuclide Therapy (Comparison with ¹⁷⁷Lu):

  • Radiation Type: ¹⁴⁵Sm's decay via electron capture results in the emission of Auger electrons, which have a very short range and can be highly cytotoxic if the radionuclide is internalized into the cancer cell nucleus. This is in contrast to the longer-range beta particles from ¹⁷⁷Lu, which are effective for treating larger tumors.

  • Imaging: The low-energy photons from ¹⁴⁵Sm could potentially be used for SPECT imaging, similar to the gamma emissions of ¹⁷⁷Lu, allowing for theranostic applications.

Challenges and Future Directions:

The primary challenge for the development of ¹⁴⁵Sm-labeled radiopharmaceuticals is the lack of in-vivo data. Future research should focus on:

  • Chelation Chemistry: Developing stable chelators for Samarium that can be conjugated to targeting molecules.

  • Preclinical In-Vivo Studies: Conducting the biodistribution, imaging, dosimetry, and efficacy studies outlined in this guide to establish the in-vivo performance of ¹⁴⁵Sm-labeled radiopharmaceuticals.

  • Dosimetry Modeling: Further refining dosimetry models to accurately predict the absorbed dose from the low-energy photons and Auger electrons of ¹⁴⁵Sm.

References

The Economic Landscape of Samarium-145 in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation of Samarium-145 (¹⁴⁵Sm) as a radionuclide for cancer therapy reveals a promising but sparsely documented cost-effectiveness profile when compared to established alternatives. This guide synthesizes available data on ¹⁴⁵Sm, offering researchers, scientists, and drug development professionals a comparative overview of its production, therapeutic applications, and potential economic standing in the landscape of oncological treatments.

Samarium-145, a radioisotope with a half-life of 340 days, is primarily utilized as a brachytherapy source for the treatment of various cancers, including brain and ocular tumors.[1] Its photon energies, slightly higher than those of the widely used Iodine-125, suggest a potentially more homogeneous dose distribution within targeted tumors.[1] However, a direct and thorough cost-effectiveness analysis of ¹⁴⁵Sm remains elusive in publicly available literature. To provide a meaningful comparison, this guide draws parallels with clinically relevant and economically evaluated radioisotopes, namely Iodine-125 (¹²⁵I) for brachytherapy and the therapeutic radionuclide Samarium-153 (¹⁵³Sm) for metastatic bone pain palliation.

Production and Physicochemical Properties: A Comparative Overview

The production of ¹⁴⁵Sm involves the neutron irradiation of enriched Samarium-144 (¹⁴⁴Sm).[1][2] This process, while technically feasible, necessitates access to a high-flux nuclear reactor and enriched target material, which are significant cost drivers. The extended half-life of ¹⁴⁵Sm (340 days) compared to ¹²⁵I (59.4 days) presents a logistical and economic advantage, allowing for longer shelf-life and potentially reducing the frequency of source replacement.[1]

PropertySamarium-145 (¹⁴⁵Sm)Iodine-125 (¹²⁵I)Samarium-153 (¹⁵³Sm)
Half-life 340 days[1]59.4 days46.3 hours
Primary Emission Auger electrons, Photons (38-61 keV)[2]Auger electrons, Photons (27-35 keV)Beta particles, Gamma photons (103 keV)
Production Method Neutron irradiation of enriched ¹⁴⁴Sm[1][2]Neutron irradiation of Xenon-124Neutron irradiation of enriched ¹⁵²Sm
Primary Application Brachytherapy[1]BrachytherapySystemic radiotherapy (bone pain palliation)[3]

Comparative Cost-Effectiveness: An Extrapolated Analysis

For systemic applications, while ¹⁴⁵Sm is not used in the same manner as ¹⁵³Sm, the economic profile of ¹⁵³Sm provides a useful benchmark for a samarium-based radiopharmaceutical. A study on ¹⁵³Sm-EDTMP (Quadramet) for the treatment of painful bone metastases in prostate cancer patients demonstrated it to be a dominant therapy, offering higher efficacy at a lower cost compared to conventional therapy.[3] The cost per patient for pain control with ¹⁵³Sm was reported to be significantly lower than conventional treatment.[3]

RadiopharmaceuticalApplicationComparatorCost-Effectiveness Finding
Samarium-153-EDTMP Palliative treatment of painful bone metastasesConventional TherapyDominant (lower cost, higher efficacy)[3]
Iodine-125 Prostate Cancer BrachytherapyIMRTMore cost-effective[4]
Focal Salvage ¹²⁵I Brachytherapy Recurrent Prostate CancerTotal Salvage ¹²⁵I BrachytherapyDominant (lower cost, less toxicity)[6][7]

Given that the production of ¹⁴⁵Sm involves enriched targets and high-flux reactors, its initial production cost is likely to be substantial. However, its longer half-life could offset some of these costs by reducing the frequency of source replacement and associated procedural expenses. A formal cost-effectiveness analysis would be required to definitively determine its economic viability compared to ¹²⁵I and other brachytherapy sources.

Experimental Protocols

Production of Samarium-145 Brachytherapy Sources

A detailed methodology for the production of ¹⁴⁵Sm sources is outlined in United States Patent USH669H.[2] The fundamental steps are as follows:

  • Target Preparation: Highly enriched Samarium-144 oxide (¹⁴⁴Sm₂O₃) or samarium metal is encapsulated in a suitable target holder, typically made of aluminum.

  • Neutron Irradiation: The target is irradiated in a high-flux nuclear reactor. The neutron flux and irradiation time are critical parameters that determine the final activity of the ¹⁴⁵Sm produced. For example, a 20-day irradiation at a flux density in the range of 5.5×10¹⁴ n/cm²-sec can produce approximately 1.5 mCi of ¹⁴⁵Sm per milligram of Sm₂O₃.[2]

  • Post-Irradiation Processing: Following irradiation, the target is allowed to cool to permit the decay of short-lived radioimpurities.

  • Source Fabrication: The irradiated samarium is then processed and encapsulated into small, sealed sources, typically made of titanium, for clinical use.[1] These "seeds" are then calibrated for their radioactivity before being used in brachytherapy procedures.

G Experimental Workflow for ¹⁴⁵Sm Source Production cluster_0 Target Preparation cluster_1 Irradiation cluster_2 Post-Irradiation cluster_3 Source Fabrication start Enriched ¹⁴⁴Sm Target Material encapsulation Encapsulation in Aluminum Holder start->encapsulation irradiation Neutron Irradiation in High-Flux Reactor encapsulation->irradiation cooling Cooling Period irradiation->cooling processing Chemical Processing cooling->processing fabrication Encapsulation in Titanium Seeds processing->fabrication calibration Activity Calibration fabrication->calibration end Final ¹⁴⁵Sm Brachytherapy Source calibration->end

Caption: Workflow for the production of Samarium-145 brachytherapy sources.

Mechanism of Action and Signaling Pathways

The therapeutic effect of ¹⁴⁵Sm in brachytherapy is primarily due to the localized delivery of low-energy photons and Auger electrons, which induce DNA damage in cancer cells.[2] The emission of Auger electrons results in high linear energy transfer (LET), leading to complex and difficult-to-repair DNA double-strand breaks (DSBs). This localized damage triggers a cascade of cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).

While specific signaling pathway studies for ¹⁴⁵Sm are not extensively documented, the general mechanisms of radiation-induced cell death are well-established. Key pathways involved include the activation of DNA damage response (DDR) proteins such as ATM and ATR, which in turn activate downstream effectors like p53 and Chk1/Chk2 to halt the cell cycle and initiate DNA repair or apoptosis if the damage is too severe.

G Radiation-Induced DNA Damage and Cell Fate Signaling Sm145 ¹⁴⁵Sm Radiation (Photons, Auger Electrons) DNA_Damage DNA Double-Strand Breaks (DSBs) Sm145->DNA_Damage DDR DNA Damage Response (DDR) (ATM/ATR Activation) DNA_Damage->DDR CellCycleArrest Cell Cycle Arrest (p53, Chk1/Chk2) DDR->CellCycleArrest DNARepair DNA Repair CellCycleArrest->DNARepair Apoptosis Apoptosis (Programmed Cell Death) CellCycleArrest->Apoptosis CellSurvival Cell Survival DNARepair->CellSurvival

Caption: Simplified signaling pathway of radiation-induced cell death.

Conclusion

References

Safety Operating Guide

Proper Disposal of Samarium-145: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of radioactive materials are paramount to ensuring the safety of laboratory personnel and the environment. This guide provides essential safety and logistical information for the disposal of Samarium-145 (Sm-145), a radionuclide increasingly used in brachytherapy and research.[1][2] Adherence to these procedures is critical for maintaining regulatory compliance and a safe working environment.

Regulatory Overview

In the United States, the disposal of radioactive materials like Samarium-145 is governed by the Nuclear Regulatory Commission (NRC) and the Department of Transportation (DOT).[3] Many states, known as Agreement States, have their own regulations that are at least as stringent as the NRC's.[3] Samarium-145 is classified as low-level radioactive waste (LLW), and its disposal must conform to regulations such as 10 CFR Part 61 and 10 CFR Part 20.[4]

It is mandatory to consult with your institution's Radiation Safety Officer (RSO) or Environmental Health and Safety (E&S) department before handling or disposing of any radioactive waste. They will provide specific guidance based on your institution's license and local regulations.

Radiological Data for Samarium-145

Understanding the radiological properties of Sm-145 is crucial for safe handling and determining the appropriate disposal timeline. The key data are summarized below.

PropertyValue
Half-Life (T½) 340 days[1][5][6][7]
Decay Mode Electron Capture (EC)[1][2][6]
Primary Emissions Photons (K X-rays and Gamma rays)
Photon Energy Range 38 - 61 keV[1][2]
Primary Decay Product Promethium-145 (¹⁴⁵Pm)[6]
Specific Activity 2.67 x 10³ Ci/g (9.87 x 10¹³ Bq/g)[6]
Samarium-145 Disposal Workflow

The logical flow for managing Sm-145 waste from generation to final disposal is outlined in the diagram below. The primary strategy for short-lived radionuclides like Sm-145 is decay-in-storage.

cluster_0 Waste Generation & Segregation cluster_1 Decay-in-Storage (DIS) cluster_2 Pre-Disposal Survey cluster_3 Final Disposal gen Generate Sm-145 Waste seg Segregate Sm-145 Waste (Solid, Liquid, Sharps) gen->seg label_waste Label Container: - Isotope: Sm-145 - Activity & Date - PI Name seg->label_waste storage Store in Designated Area (Shielded, Secure) label_waste->storage decay Hold for 10 Half-Lives (approx. 9.3 years) storage->decay survey Survey Waste with Appropriate Meter (e.g., NaI Scintillator) decay->survey decision Radiation > Background? survey->decision disp_norm Dispose as Non-Radioactive Waste (Deface Labels) decision->disp_norm No disp_rad Manage as Radioactive Waste (Contact RSO for Pickup) decision->disp_rad Yes

Caption: Logical workflow for the disposal of Samarium-145 waste.

Experimental Protocol: Step-by-Step Disposal Procedures

This protocol details the necessary steps for the safe disposal of Samarium-145 waste, primarily through decay-in-storage.

Step 1: Waste Segregation and Labeling

Proper segregation at the point of generation is critical to prevent contamination and ensure proper disposal.

  • Identify Waste Streams: Designate separate, clearly marked waste containers for different types of Sm-145 waste (e.g., dry solids, sharps, aqueous liquids). Do not mix radioactive waste with chemical or biological waste unless specifically instructed by your RSO.

  • Use Appropriate Containers:

    • Dry Solids (gloves, paper towels): Use a durable bag within a solid-walled container.

    • Sharps (needles, scalpels): Use a designated radioactive sharps container.

    • Liquids: Use a shatter-resistant, sealed container compatible with the liquid's chemical properties.

  • Labeling: Affix a "Caution: Radioactive Material" label to each container. On the label, record the following:

    • Isotope: Samarium-145

    • Initial Activity (in Becquerels or Curies) and the date of measurement or estimation.

    • Principal Investigator's (PI) name and laboratory contact information.

Step 2: Decay-in-Storage (DIS)

The half-life of Sm-145 (340 days) makes it a suitable candidate for decay-in-storage.[5][6] The standard practice is to store the material for at least 10 half-lives to allow its activity to decay to background levels.

  • Calculate Storage Time:

    • Storage Duration = 10 x T½ = 10 x 340 days = 3400 days (approximately 9.3 years).

  • Transfer to Storage: Move the properly labeled containers to a designated and approved radioactive waste storage area. This area must be secure and accessible only to authorized personnel.

Step 3: Shielding and Secure Storage

While the low-energy photons from Sm-145 are relatively easy to shield, proper precautions are still necessary.[1]

  • Shielding: Store waste containers behind appropriate shielding to maintain radiation levels in surrounding areas As Low As Reasonably Achievable (ALARA). Due to the low photon energy, a thin layer of lead or even the dense arrangement of other containers may be sufficient. Your RSO will specify the shielding requirements for your storage area.

  • Security: The storage area must be locked to prevent unauthorized access or removal of radioactive materials.

  • Record Keeping: Maintain a detailed log of all waste placed into storage, including the information from the container label.

Step 4: Pre-Disposal Survey

After the 10-half-life decay period has passed, the waste must be surveyed to confirm that its radioactivity is indistinguishable from natural background radiation.

  • Select Appropriate Instrumentation: Use a radiation survey meter with a detector sensitive to low-energy photons (e.g., a Sodium Iodide [NaI] scintillation probe). A standard Geiger-Müller (GM) pancake probe may not be efficient for these energies.

  • Perform the Survey:

    • Move the container to a low-background area.

    • Measure the background radiation level with your survey meter.

    • Carefully monitor all surfaces of the waste container, holding the probe close to the surface.

    • The readings must be indistinguishable from the background radiation levels.

Step 5: Final Disposal

The results of the pre-disposal survey determine the final disposal path.

  • If at Background Level:

    • The waste can be disposed of as non-radioactive waste.

    • Crucially, all radioactive labels must be removed, defaced, or completely covered to prevent the item from being mistaken for radioactive waste.

    • Dispose of the waste according to standard laboratory procedures for non-hazardous solid waste, sharps, or liquids.

  • If Above Background Level:

    • The waste is still considered radioactive.

    • Do not dispose of it in the regular trash.

    • Attach a new label with the current survey date and activity reading.

    • Return the container to the decay-in-storage area for further decay.

    • Contact your RSO. The material may need to be disposed of through a licensed radioactive waste broker, especially if it is contaminated with longer-lived isotopes.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.